2-(Methylamino)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLQHRUYBCULFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501444 | |
| Record name | 2-(Methylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21639-28-1 | |
| Record name | 2-(Methylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)benzene-1-sulfonamide: Properties, Synthesis, and Potential Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylamino)benzene-1-sulfonamide (CAS No. 21639-28-1), a molecule of interest within the broader class of sulfonamides. While this specific ortho-substituted methylamino compound is commercially available, detailed characterization and application data in peer-reviewed literature is notably scarce. This guide addresses this information gap by presenting the confirmed identification and known properties of the target molecule. To provide actionable context for researchers, it further elaborates on the synthesis, characterization, and known biological significance of its immediate precursor, 2-Aminobenzenesulfonamide, offering a scientifically grounded framework for investigating its N-methylated derivative.
Core Compound Identification and Properties
This compound is a distinct chemical entity with the following identifiers and properties:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Benzenesulfonamide, 2-(methylamino)-; o-Methylaminobenzolsulfonamid | CymitQuimica |
| CAS Number | 21639-28-1 | [ChemicalBook] |
| Molecular Formula | C₇H₁₀N₂O₂S | [ChemicalBook] |
| Molecular Weight | 186.23 g/mol | [ChemicalBook] |
| Physical Form | Solid, Pale Orange to Brown | [ChemicalBook] |
| Melting Point | 116-116.5 °C | [ChemicalBook] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [ChemicalBook] |
Note: Additional properties such as boiling point (388.5±44.0 °C), density (1.351±0.06 g/cm³), and pKa (10.36±0.60) are predicted values and should be confirmed experimentally. [ChemicalBook]
Molecular Structure:
The molecular structure of this compound consists of a benzene ring substituted at the ortho positions with a methylamino (-NHCH₃) group and a sulfonamide (-SO₂NH₂) group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard organic synthesis procedures for N-alkylation of anilines and should be optimized and validated experimentally.
-
Preparation: To a solution of 2-Aminobenzenesulfonamide (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Reaction: Stir the suspension at room temperature. Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the mixture.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material. The reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Causality and Experimental Choices:
-
Choice of Base: A non-nucleophilic base like K₂CO₃ is chosen to deprotonate the aniline nitrogen, increasing its nucleophilicity without competing in the alkylation reaction. A stronger base like sodium hydride (NaH) could be used for a faster reaction but requires stricter anhydrous conditions.
-
Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are selected because they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering.
-
Control of Reactivity: The primary sulfonamide nitrogen is significantly less nucleophilic than the amino group due to the electron-withdrawing effect of the sulfonyl group. Therefore, selective N-alkylation at the 2-amino position is expected to be the major reaction pathway. Over-alkylation to form the dimethylamino derivative is a potential side reaction that can be minimized by controlling the stoichiometry of the methylating agent.
Potential Biological Activity and Research Applications
Given the lack of specific studies on this compound, its potential for biological activity can be inferred from related structures.
-
Enzyme Inhibition: Like many sulfonamides, it could be screened as an inhibitor of carbonic anhydrases. The substitution pattern on the benzene ring is a critical determinant of inhibitory potency and isoform selectivity. The presence of the ortho-methylamino group would present a unique steric and electronic profile compared to the more common para-substituted sulfonamide inhibitors.
-
Scaffold for Further Synthesis: This molecule serves as a valuable building block. The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules in drug discovery programs. For instance, it could be used in the synthesis of novel kinase inhibitors or other targeted therapies.
-
Structure-Activity Relationship (SAR) Studies: As a simple derivative of 2-aminobenzenesulfonamide, it is an ideal candidate for inclusion in SAR studies to probe the effect of N-methylation on the biological activity of a lead compound.
Conclusion and Future Directions
This compound (CAS 21639-28-1) is a defined chemical entity with established basic properties. However, a significant opportunity exists for the scientific community to contribute to a deeper understanding of this molecule. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed, optimized, and validated synthetic protocol along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be of great value.
-
Biological Screening: A systematic evaluation of its activity against relevant biological targets, particularly metalloenzymes like carbonic anhydrases, is warranted.
-
Exploration as a Chemical Probe: Utilizing this compound in medicinal chemistry campaigns to understand the role of ortho-substitution and N-alkylation in sulfonamide-based pharmacophores.
This guide provides a foundational starting point for researchers interested in this compound, summarizing the known information and offering a logical, scientifically-grounded path for future investigation.
References
Note: Due to the limited availability of peer-reviewed literature specifically for this compound, this reference list includes supplier data sheets that provide the core identification and safety information.
An In-depth Technical Guide to the Biological Activity of N-methylated Benzenesulfonamides
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by N-methylated benzenesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and experimental evaluation of this important class of compounds. We will explore their therapeutic potential across antimicrobial, anticancer, enzyme inhibition, and antiviral applications, supported by detailed experimental protocols and data interpretation.
Introduction: The Significance of the Benzenesulfonamide Scaffold and N-Methylation
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The classical antibacterial sulfonamides, for instance, function by competitively inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] The versatility of the sulfonamide group, its ability to engage in hydrogen bonding, and its synthetic tractability have made it a privileged scaffold in drug discovery.
N-methylation, the substitution of a hydrogen atom on the sulfonamide nitrogen with a methyl group, profoundly influences the physicochemical and pharmacological properties of these molecules. This seemingly simple structural modification can alter a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.[3] For example, N-methylation can shift the inhibition mechanism of carbonic anhydrase inhibitors from noncompetitive to competitive.[4] This guide will elucidate the impact of N-methylation on the biological activities of benzenesulfonamides, providing a deeper understanding of their structure-activity relationships (SAR).
General Synthetic Strategies for N-methylated Benzenesulfonamides
The synthesis of N-methylated benzenesulfonamides is typically achieved through a two-step process. The initial step involves the reaction of a primary amine with a benzenesulfonyl chloride derivative to form the corresponding sulfonamide. Subsequent N-methylation of the sulfonamide nitrogen affords the desired N-methylated product.
A common synthetic route is outlined below:
Caption: General synthetic pathway for N-methylated benzenesulfonamides.
Antimicrobial Activity: A New Generation of Sulfa Drugs?
While traditional sulfonamides are well-established antibacterial agents, N-methylation can modulate their spectrum of activity and potency. Research has shown that certain N-methylated benzenesulfonamides exhibit significant antibacterial and antifungal properties.[1][2][5][6][7][8][9][10][11][12][13][14][15][16]
Mechanism of Action
The primary antibacterial mechanism of classical sulfonamides is the inhibition of dihydropteroate synthetase (DHPS), leading to a bacteriostatic effect.[1][2] However, the introduction of an N-methyl group can lead to alternative or additional mechanisms of action. For instance, some N-methylated derivatives may exhibit enhanced cell penetration or interact with other bacterial targets.
Structure-Activity Relationship (SAR)
The antimicrobial activity of N-methylated benzenesulfonamides is highly dependent on the substitution pattern on both the benzene ring and the N-methyl group. For example, the incorporation of lipophilic groups can enhance antibacterial activity.[1][2][8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining the MIC.
Materials:
-
Test compound (N-methylated benzenesulfonamide)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the N-methylated benzenesulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Suspend several colonies of the microorganism in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous studies have highlighted the potential of N-methylated benzenesulfonamides as anticancer agents, demonstrating activity against various cancer cell lines.[17][18][19]
Mechanism of Action
The anticancer mechanisms of N-methylated benzenesulfonamides are diverse and can include:
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.[17]
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, is a common mechanism.
-
Induction of Apoptosis: Many of these compounds can trigger programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The substitution pattern on the aromatic rings is crucial for anticancer potency. For instance, the presence of specific substituents can enhance activity against certain cancer cell lines.[18]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-methylated benzenesulfonamide test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-methylated benzenesulfonamide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Enzyme Inhibition: Targeting Carbonic Anhydrases
N-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in various physiological processes.[4] CA inhibitors have therapeutic applications in conditions like glaucoma and certain types of cancer.
Mechanism of Inhibition
Primary sulfonamides typically act as noncompetitive inhibitors of CAs by binding to the zinc ion in the active site. In contrast, N-methylated sulfonamides have been shown to be competitive inhibitors.[4] This altered mechanism can lead to improved selectivity for different CA isoforms.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The activity of CA inhibitors can be assessed by measuring their effect on the enzyme-catalyzed hydration of CO₂. A common method involves monitoring the change in pH.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
N-methylated benzenesulfonamide test compound
-
Tris-HCl buffer
-
CO₂-saturated water
-
pH meter
-
Ice bath
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA enzyme in chilled buffer. Prepare various concentrations of the N-methylated benzenesulfonamide inhibitor.
-
Blank Determination: In a beaker maintained at 0-4°C, add chilled buffer. Rapidly add CO₂-saturated water and record the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).
-
Enzyme-Catalyzed Reaction: Repeat the above step, but add the enzyme solution to the buffer before the addition of CO₂-saturated water. Record the time for the pH drop (T).
-
Inhibition Assay: Pre-incubate the enzyme with different concentrations of the inhibitor for a set period. Then, perform the reaction as in step 3.
-
Calculation: The percentage of inhibition can be calculated using the formula: % Inhibition = [(T_inhibited - T) / (T₀ - T)] * 100. The IC50 value can then be determined.
Antiviral Activity: A Potential New Frontier
Emerging research suggests that N-methylated benzenesulfonamides may also possess antiviral properties. The mechanisms of action are still under investigation but may involve the inhibition of viral entry or replication processes.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
N-methylated benzenesulfonamide test compound
-
Cell culture medium
-
Overlay medium (containing, for example, agarose or methylcellulose)
-
Crystal violet staining solution
-
24- or 48-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific adsorption period.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the N-methylated benzenesulfonamide.
-
Incubation: Incubate the plates for a period that allows for the formation of visible plaques in the untreated virus control wells.
-
Plaque Visualization: After incubation, fix the cells and stain them with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces plaque formation by 50%) can be determined.
Data Presentation: Quantitative Analysis of Biological Activity
To facilitate the comparison of the biological activities of different N-methylated benzenesulfonamides, quantitative data should be summarized in a clear and structured format.
Table 1: Antimicrobial Activity of Representative N-methylated Benzenesulfonamides
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| NMB-1 | S. aureus | 3.9[1] | C. albicans | ≤6.2–25[5] |
| NMB-2 | A. xylosoxidans | 3.9[1] | C. tropicalis | (Higher activity than fluconazole)[5] |
Table 2: Anticancer Activity of Representative N-methylated Benzenesulfonamides
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| MDS-38 | Ovarian Carcinoma | (Nanomolar range)[17] | Paclitaxel | (Similar or better)[17] |
| MDS-42 | Breast Carcinoma | (Nanomolar range)[17] | Paclitaxel | (Similar or better)[17] |
| 5i | T-47D | 19.7[18] | Etoposide | 32.7[18] |
Conclusion and Future Perspectives
N-methylated benzenesulfonamides represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of an N-methyl group can significantly enhance their therapeutic potential by modulating their mechanisms of action and pharmacokinetic properties. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms. Future research in this area should focus on the rational design of novel N-methylated benzenesulfonamides with improved potency, selectivity, and drug-like properties. Further elucidation of their mechanisms of action will be crucial for their development as next-generation therapeutic agents.
References
-
Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. [Link]
-
Stenford, B. A., & Ngassa, F. N. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank, 2017(4), M960. [Link]
-
Schoenwald, R. D., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 30(9), 1593-1598. [Link]
-
Saczewski, J., et al. (2018). Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives. Molecules, 23(11), 2853. [Link]
-
de la Torre, B. G., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Cancers, 13(21), 5363. [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. [Link]
-
Ranjbar, S., et al. (2016). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Research in Pharmaceutical Sciences, 11(5), 385–393. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Zenodo. [Link]
-
Khan, K. M., et al. (2005). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 253-259. [Link]
-
Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. ResearchGate. [Link]
-
Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 449-453. [Link]
-
Bua, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187373. [Link]
-
Bua, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Taylor & Francis Online. [Link]
-
Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1228-1234. [Link]
-
Pasha, M. A., & Maddhushaw, R. J. H. (2016). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]
-
Li, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances, 10(9), 5195-5202. [Link]
-
Sharma, H., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science Publishers. [Link]
-
Smirnovas, V., et al. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(4), 655-667. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
-
Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
De Luca, L., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 856. [Link]
-
Lolak, N., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(11), 3354. [Link]
-
Garuti, L., et al. (1998). Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles. Farmaco, 53(10), 674-678. [Link]
-
Garuti, L., et al. (2000). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Farmaco, 55(1), 35-40. [Link]
-
Sharma, H., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science. [Link]
-
Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]
-
Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-depth study to fight hypoxic solid tumors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1874. [Link]
-
Hernandez-Perez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
-
Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. [Link]
-
de Farias, M. C. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38949-38960. [Link]
-
Siwek, A., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(16), 4991. [Link]
-
Güller, P., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 41(19), 6358-6376. [Link]
-
Dudutienė, V., et al. (2019). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1320-1329. [Link]
-
Alam, M. S., et al. (2015). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. ResearchGate. [Link]
-
Taha, M., et al. (2016). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 21(1), 99. [Link]
-
Khan, K. M., et al. (2009). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 277-287. [Link]
-
Van de Vreken, W., et al. (2020). Discovery and optimization of benzenesulfonamides-based hepatitis B virus capsid modulators via contemporary medicinal chemistry strategies. Journal of Medicinal Chemistry, 63(23), 14660-14679. [Link]
-
Kim, B. S., et al. (2000). Isolation and identification of antifungal N-butylbenzenesulphonamide produced by Pseudomonas sp. AB2. The Journal of Antibiotics, 53(2), 131-136. [Link]
-
Lee, J. Y., et al. (2021). The potential of BEN815 as an anti-inflammatory, antiviral and antioxidant agent for the treatment of COVID-19. Scientific Reports, 11(1), 6205. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ibtbioservices.com [ibtbioservices.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Carbonic Anhydrase Activity Assay [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Forward-Looking Technical Guide to the Therapeutic Potential of 2-(Methylamino)benzene-1-sulfonamide and Related Benzenesulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While the specific compound 2-(Methylamino)benzene-1-sulfonamide is not extensively characterized in current literature, its structural features suggest significant therapeutic potential. This guide provides an in-depth analysis of this potential by examining the well-established biological activities of structurally related aminobenzenesulfonamides and N-alkylated benzenesulfonamides. We will explore hypothesized mechanisms of action, delineate key structure-activity relationships (SAR), and propose a comprehensive research and development workflow for evaluating this promising chemical entity. This document serves as a strategic roadmap for researchers aiming to unlock the therapeutic applications of novel benzenesulfonamide derivatives.
The Benzenesulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The benzenesulfonamide unit is a common and highly valued motif in numerous approved drugs.[1][2] Its prevalence stems from a combination of favorable chemical and biological properties. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, is chemically stable, and can act as a hydrogen bond donor and acceptor. Critically, in its deprotonated form, the primary sulfonamide moiety is recognized as a potent zinc-binding group, a feature that makes it a premier pharmacophore for inhibiting zinc-containing metalloenzymes.[3] This ability to coordinate with the catalytic zinc ion is the foundation for one of its most significant therapeutic roles: the inhibition of carbonic anhydrases.[4]
Furthermore, the benzene ring provides a rigid scaffold that can be readily functionalized. Substitutions on the ring allow for the fine-tuning of physicochemical properties and the introduction of "tail" groups that can form additional interactions within a target's active site, thereby modulating potency and isoform selectivity.[4][5] This inherent versatility has enabled the development of benzenesulfonamide-based drugs across a remarkable range of therapeutic areas.
Hypothesized Therapeutic Targets for this compound
Based on extensive research into its chemical class, we can hypothesize several high-potential therapeutic applications for this compound.
Carbonic Anhydrase Inhibition
Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Various isoforms are critical therapeutic targets for a range of diseases.[7]
-
Mechanism: The primary sulfonamide group of a benzenesulfonamide inhibitor binds to the Zn(II) ion at the core of the CA active site, displacing a water molecule/hydroxide ion and disrupting the catalytic cycle.[3]
-
Therapeutic Applications:
-
Oncology: Tumor-associated isoforms like CA IX and CA XII are crucial for pH regulation in hypoxic tumor environments, enabling cancer cell survival and proliferation.[8][9] Selective inhibitors are sought as anticancer agents.[10][11]
-
Epilepsy & CNS Disorders: Inhibition of brain-specific isoforms like hCA VII is a validated strategy for anticonvulsant therapy. Clinically used antiepileptics such as zonisamide and topiramate contain a sulfonamide moiety.[3][7]
-
Glaucoma: Inhibition of CAs in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.
-
-
SAR Insights & Hypothesis for this compound: The nature and position of substituents on the benzene ring dictate binding affinity and isoform selectivity.[4][5] The ortho-position of the methylamino group in this compound is particularly intriguing. This substitution could:
-
Introduce steric hindrance that favors binding to certain CA isoforms with more open active site clefts.
-
Provide a hydrogen bond donor (the N-H of the methylamino group) that could form a key interaction with nearby amino acid residues, enhancing binding affinity.
-
Influence the electronic properties of the sulfonamide group, modulating its zinc-binding affinity.
-
These characteristics suggest that this compound could be a potent and potentially selective CA inhibitor, making it a strong candidate for development as an anticancer or anticonvulsant agent.
| Compound Class | Target Isoforms | Therapeutic Area | Key SAR Feature | Reference |
| Benzenesulfonamides | CA IX, CA XII | Oncology | Primary sulfonamide for zinc binding; tail groups for selectivity. | [8][9] |
| Benzenesulfonamides | CA II, CA VII | Epilepsy, CNS | Primary sulfonamide; ring substituents to enhance CNS penetration. | [3] |
| 4-Aminobenzenesulfonamides | CA I, II, VI, VII, XII, XIII | Various | N-4 substituted derivatives show varied isoform selectivity. | [4] |
Antimicrobial Activity
Before the advent of penicillin, sulfonamides were the primary agents for combating bacterial infections.[12] There is renewed interest in developing novel sulfonamides to address widespread antimicrobial resistance.[13][14]
-
Mechanism: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of folic acid, a pathway essential for bacterial DNA and RNA production.[15]
-
SAR Insights & Hypothesis for this compound: Classical antibacterial sulfonamides require a free para-amino group. The target compound, with its ortho-methylamino group, does not fit this classic profile. However, research has shown that some N-acyl sulfonamides and other derivatives lacking the para-amino group can still possess antibacterial activity through non-PABA antagonism or by inhibiting other essential bacterial processes, including bacterial CAs.[7][11] The hybridization of the benzenesulfonamide core with other heterocyclic moieties has also proven to be a successful strategy for creating potent new antimicrobial agents.[12] Therefore, this compound should be screened for broad-spectrum antibacterial activity, as it may act via a non-classical mechanism.
Other Potential Applications
The versatility of the benzenesulfonamide scaffold extends to other promising areas:
-
Anti-Influenza: Disubstituted benzenesulfonamide analogs have been designed as inhibitors of the influenza hemagglutinin (HA) protein, which is critical for viral entry into host cells.[16]
-
Alzheimer's Disease: Certain fluorinated benzenesulfonamides have been shown to inhibit the aggregation of the amyloid-beta peptide, a key pathological event in Alzheimer's disease.[17]
-
Acute Lung Injury: Benzenesulfonamide derivatives have been identified as potent antagonists of the TRPV4 ion channel, showing efficacy in animal models of acute lung injury.[18]
Proposed Research and Development Workflow
A structured, phased approach is essential to efficiently evaluate the therapeutic potential of this compound.
Detailed Experimental Protocol: Human Carbonic Anhydrase II Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of this compound against the ubiquitous isoform, human Carbonic Anhydrase II (hCA II).
Objective: To quantify the inhibition constant (Kᵢ) of the test compound against hCA II by measuring its effect on the CO₂ hydration reaction.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Buffer: 10 mM HEPES, pH 7.5.
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water for 30 min on ice).
-
Indicator: p-Nitrophenol (4-NP).
-
Instrumentation: Stopped-flow spectrophotometer.
Methodology:
-
Enzyme Preparation:
-
Prepare a stock solution of hCA II in the HEPES buffer.
-
Determine the precise concentration of the active enzyme via titration with a known high-affinity inhibitor like acetazolamide.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in HEPES buffer containing a fixed concentration of the pH indicator, p-Nitrophenol. Final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare a control solution containing only the buffer, indicator, and DMSO (no inhibitor).
-
Equilibrate all solutions to the assay temperature (e.g., 25°C).
-
-
Kinetic Measurement:
-
The stopped-flow instrument will rapidly mix two solutions:
-
Syringe A: Enzyme solution (hCA II) mixed with the inhibitor solution (or control) at various concentrations.
-
Syringe B: CO₂-saturated water (the substrate).
-
-
The reaction is initiated upon mixing. The hydration of CO₂ produces protons (H⁺), causing a decrease in pH.
-
The pH indicator (p-Nitrophenol) changes its absorbance as the pH drops. Monitor the change in absorbance at 400 nm over time.
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.
-
-
Data Analysis:
-
Measure the initial rates of the catalyzed reaction at different concentrations of the test compound.
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.
-
Self-Validation:
-
The assay must include a positive control with a known inhibitor (e.g., acetazolamide) to ensure the assay is performing correctly. The calculated Kᵢ for the control should fall within the expected literature range.
-
A negative control (vehicle only) establishes the 100% activity baseline.
-
The linearity of the initial reaction rates must be confirmed to ensure accurate measurements.
Conclusion and Future Outlook
While this compound remains an under-investigated molecule, its structural analogy to a vast library of biologically active benzenesulfonamides provides a strong rationale for its exploration. The presence of the primary sulfonamide group makes it a prime candidate for targeting metalloenzymes, particularly the carbonic anhydrases, with potential applications in oncology and neurology. The unique ortho-methylamino substitution offers a compelling opportunity for developing isoform-selective inhibitors.
The proposed research workflow provides a clear, logical, and efficient path from initial computational assessment to in-vitro screening and hit validation. By systematically evaluating this compound against key therapeutic targets like carbonic anhydrases and bacterial enzymes, researchers can rapidly determine its potential and lay the groundwork for future lead optimization and drug development efforts.
References
A complete list of all sources cited in this guide is provided below for verification.
- Patecl, et al. (2010). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link not available in search results, citation based on mention in another source]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]
-
Verma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Gudžmonaitė, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. Available at: [Link]
-
Baranauskienė, L., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link not available in search results, general topic]
-
Suresh, M., et al. (2025). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Publishing. Available at: [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central, NIH. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, NIH. Available at: [Link]
-
Suresh, M., et al. (2025). Synthesis and antibacterial screening of novel benzene sulfonamide derivatives through multicomponent Mannich reaction. AIP Publishing. Available at: [Link]
-
Hobbs, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]
- Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applic
-
Lv, K., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]
-
Brizdova, S., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. PubMed Central, NIH. Available at: [Link]
-
Gray, W. H., et al. (1937). Derivatives of p-aminobenzenesulphonamide in the treatment of streptococcal infection in mice. PubMed Central, NIH. Available at: [Link]
-
Ibrahim, H. S., et al. (2021). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. NIH. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Available at: [Link]
-
Buttle, G. A. H., et al. (1937). The use of compounds related to p-aminobenzenesulphonamide in the treatment of certain infections in mice. PubMed Central, NIH. Available at: [Link]
- Chen, Y-J., et al. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.
-
Várda, E. F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH. Available at: [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central, NIH. Available at: [Link]
-
Benzenesulfonamide and structurally relevant marketed drugs containing.... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Prominence of the Sulfonamide Moiety in Medicinal Chemistry
An In-depth Technical Guide to Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a cornerstone in modern drug discovery, serving as a privileged structural motif in a wide array of therapeutic agents. While simple structures like 2-(methylamino)benzene-1-sulfonamide represent the basic framework, the true therapeutic potential is unlocked through targeted derivatization and analog development. A paramount example of this is the extensive class of benzenesulfonamide-based inhibitors of carbonic anhydrase (CA), enzymes crucial to numerous physiological and pathological processes. This guide provides an in-depth exploration of these derivatives, from their fundamental structure-activity relationships and mechanism of action to detailed protocols for their synthesis and evaluation, aimed at researchers and drug development professionals.
Part 1: Medicinal Chemistry and Structure-Activity Relationships (SAR)
The discovery that the antibacterial sulfonamides exerted their diuretic effect by inhibiting carbonic anhydrase opened a new chapter in medicinal chemistry. The primary sulfonamide group (-SO₂NH₂) was identified as the key zinc-binding group, essential for inhibitory activity.
Core Pharmacophore and SAR Insights
The general pharmacophore for benzenesulfonamide-based CA inhibitors consists of an aromatic or heteroaromatic ring attached to an unsubstituted sulfonamide group. Key SAR insights include:
-
The Unsubstituted Sulfonamide: This group is critical for potent inhibition. It coordinates to the Zn(II) ion in the enzyme's active site in its anionic form (-SO₂NH⁻). Substitution on the nitrogen atom generally leads to a dramatic loss of activity.
-
The Aromatic Ring: The nature of the aromatic ring modulates the physicochemical properties and isoform selectivity of the inhibitor. Modifications to this ring, such as the introduction of various substituents, have been extensively explored to enhance potency and target specific CA isoforms.
-
"Tail" Modifications: Adding substituents to the aromatic ring (the "tail" approach) has been a highly successful strategy to achieve isoform-selective inhibitors. These tails can extend into different regions of the active site cavity, allowing for interactions with specific amino acid residues that differ between isoforms.
Quantitative Data on Key Derivatives
The following table summarizes the inhibitory activity (as Kᵢ, inhibition constant) of several representative benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher potency.
| Compound Name | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | |
| Methazolamide | 50 | 14 | 22 | 4.5 | |
| Dorzolamide | 1000 | 0.54 | 54 | 52 | |
| Brinzolamide | 3100 | 0.31 | 43 | 65 | |
| Indisulam | >10000 | 108 | 24 | 47 |
Part 2: Mechanism of Action
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to processes such as pH regulation, CO₂ transport, and electrolyte secretion.
Enzyme Active Site and Inhibition
The active site of a CA enzyme contains a Zn(II) ion coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc-bound hydroxide is the catalytic species that attacks CO₂.
Benzenesulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (NH⁻) and one of the oxygen atoms bind to the Zn(II) ion, displacing the catalytically essential water/hydroxide molecule and effectively shutting down the enzyme's activity.
Caption: Binding of a sulfonamide inhibitor to the Zn(II) ion in the CA active site.
Part 3: Experimental Protocols
Synthesis of a Benzenesulfonamide Derivative (e.g., 4-Bromobenzenesulfonamide)
This protocol describes a standard two-step synthesis of a simple benzenesulfonamide derivative, which can serve as a precursor for more complex analogs.
Step 1: Chlorosulfonation of Bromobenzene
-
Set up a round-bottom flask equipped with a dropping funnel and a gas trap in a fume hood.
-
Add bromobenzene (1 equivalent) to the flask and cool it in an ice bath to 0-5°C.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, 4-bromobenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Amination of 4-Bromobenzenesulfonyl Chloride
-
Dissolve the dried 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like acetone or THF.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃) dropwise with vigorous stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid, 4-bromobenzenesulfonamide, can be collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to afford the pure product.
In-Vitro Assay for Carbonic Anhydrase Inhibition
This protocol outlines a common colorimetric assay to measure the esterase activity of CA II, which is inhibited by sulfonamides. The assay follows the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate.
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) substrate solution in acetonitrile.
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Test compounds (inhibitors) dissolved in DMSO.
-
96-well microplate and a microplate reader capable of measuring absorbance at 400 nm.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add:
-
160 µL of Tris-HCl buffer.
-
20 µL of the test compound solution at various concentrations (or DMSO for control).
-
10 µL of hCA II solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the NPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (slope of the absorbance vs. time plot) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (DMSO) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
An In-depth Technical Guide on the Core Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors
Abstract
The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the basis of a wide array of enzyme inhibitors with profound therapeutic impact.[1][2][3] From their historical inception as antibacterial agents to their contemporary roles in managing conditions like glaucoma, cancer, and inflammation, sulfonamide-based drugs have demonstrated remarkable versatility.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their inhibitory effects on various enzyme classes. We will dissect the molecular interactions, structural underpinnings, and kinetic profiles that define their function, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Enduring Legacy of the Sulfonamide Moiety
The sulfonamide scaffold (-SO₂NH₂) is a privileged structure in drug discovery, prized for its unique physicochemical properties and its ability to engage in specific, high-affinity interactions with enzyme active sites.[2][3] The initial discovery of sulfonamide antibacterial drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), revolutionized medicine and laid the groundwork for the era of chemotherapy.[1][2][5] These "sulfa drugs" function as antimetabolites, mimicking the natural substrate, para-aminobenzoic acid (pABA), to disrupt the bacterial folate biosynthesis pathway.[1][2][6] This foundational principle of mimicking a substrate or transition state to achieve inhibition is a recurring theme in the mechanism of action of many sulfonamide-based inhibitors.
Beyond their antimicrobial applications, sulfonamides have been successfully developed to target a diverse range of enzymes, including carbonic anhydrases, cyclooxygenases, proteases, and protein kinases.[2][3][4][7] Their efficacy stems from the ability of the sulfonamide group to act as a potent zinc-binding group (ZBG) in metalloenzymes or to form crucial hydrogen bond interactions within the active sites of other enzymes. This guide will delve into these distinct mechanistic classes, providing a detailed understanding of how this simple functional group can be leveraged to achieve potent and often selective enzyme inhibition.
The Archetypal Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The classic mechanism of action for sulfonamide antibacterial agents is competitive inhibition of DHPS, a critical enzyme in the folate synthesis pathway of bacteria and some eukaryotes.[8][9][10]
Molecular Mimicry: Sulfonamides are structural analogues of p-aminobenzoic acid (pABA), the natural substrate for DHPS.[1][6] This structural similarity allows them to bind to the pABA-binding site within the enzyme's active pocket.[11]
Reversible Inhibition: The binding of the sulfonamide to DHPS is a reversible process.[6] By occupying the active site, the sulfonamide inhibitor prevents the binding of pABA, thereby blocking the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[8][9] This disruption of folate synthesis ultimately inhibits bacterial growth and replication.[1][6]
Structural Basis: X-ray crystallography studies of DHPS in complex with sulfonamides have revealed that the inhibitor occupies the same pocket as pABA.[9] The amino group of the sulfonamide typically forms hydrogen bonds with active site residues, while the aromatic ring engages in hydrophobic interactions.
Visualizing DHPS Inhibition
Caption: Competitive inhibition of DHPS by sulfonamides.
The Zinc Binders: Inhibition of Metalloenzymes
A prominent class of sulfonamide-based inhibitors targets metalloenzymes, particularly those containing a catalytic zinc ion. The sulfonamide moiety serves as an excellent zinc-binding group, leading to potent inhibition.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12] Sulfonamide inhibitors of CAs are used clinically as diuretics, antiglaucoma agents, and are being investigated as anticancer and antiobesity drugs.[13][14]
Mechanism of Inhibition:
-
Coordination to Zinc: Primary sulfonamides (R-SO₂NH₂) bind to the catalytic Zn²⁺ ion in the active site.[15][16] This binding occurs in the deprotonated, anionic form (R-SO₂NH⁻).[17][18]
-
Displacement of Water/Hydroxide: The sulfonamide anion displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.[19]
-
Tetrahedral Geometry: The sulfonamide nitrogen coordinates to the zinc ion, forming a stable tetrahedral geometry.[13]
-
Hydrogen Bonding Network: The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as the hydroxyl group of a threonine residue.[18]
Secondary sulfonamides also bind to carbonic anhydrases through a similar mechanism involving coordination of the deprotonated amino group to the active site zinc ion.[15]
Visualizing Carbonic Anhydrase Inhibition
Caption: Sulfonamide binding to the zinc ion in the carbonic anhydrase active site.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in diseases such as cancer and arthritis.[4][20] Sulfonamide-based inhibitors have been developed to target these enzymes.[4][21]
Mechanism of Inhibition: Similar to their interaction with carbonic anhydrases, the sulfonamide group in these inhibitors coordinates to the catalytic zinc ion in the MMP active site, blocking its enzymatic activity.[4]
Targeting the Cyclooxygenase (COX) Enzymes
Sulfonamide-containing compounds, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5][22]
Mechanism of Selectivity:
-
Structural Differences: The active site of COX-2 is larger and has a side pocket that is not present in the COX-1 isoform.
-
Bulky Sulfonamide Group: The bulky sulfonamide moiety of selective inhibitors, like celecoxib, can fit into this side pocket of the COX-2 active site.[22] This interaction is not possible with the narrower active site of COX-1.
-
Irreversible Step: Studies have shown that the interaction of these sulfonamide inhibitors with COX-2 involves a slow, time-dependent, and effectively irreversible binding step, which contributes to their selectivity.[22]
-
Hydrogen Bonding: The sulfonamide group forms key hydrogen bonds with residues within the COX-2 active site, such as arginine and glutamine, further stabilizing the inhibitor-enzyme complex.[23]
It is noteworthy that some sulfonamide COX-2 inhibitors also exhibit inhibitory activity against certain carbonic anhydrase isoforms, which may contribute to their overall pharmacological profile, including potential anticancer effects.[24][25]
Inhibition of Protein Kinases
A number of sulfonamide-containing molecules have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.
Mechanism of Action:
-
ATP-Competitive Inhibition: Many sulfonamide-based kinase inhibitors act as ATP-competitive inhibitors.[26] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
-
Key Interactions: The isoquinoline sulfonamide family of inhibitors, for example, achieves selectivity for protein kinases over other ATP-utilizing enzymes through hydrophobic contacts and a crucial hydrogen bond with the isoquinoline ring.[26]
-
Structure-Activity Relationships: The substituents on the sulfonamide and the aromatic ring system play a critical role in determining the potency and selectivity of these inhibitors for different protein kinases.[27] For instance, N-alkylation of the sulfonamide can reduce inhibitory activity against cyclin-dependent kinase 2 (CDK2).[27] Some sulfonamides have also been designed to bind to the pleckstrin homology (PH) domain of kinases like AKT, thereby disrupting their signaling.[28]
Inhibition of Proteases
The sulfonamide moiety is also a key feature in a number of protease inhibitors, including some clinically used HIV protease inhibitors like amprenavir.[4][21]
Mechanism of Action: In the context of HIV protease, the sulfonamide group does not act as a traditional transition-state analog. Instead, it displaces a critical water molecule from the active site and forms hydrogen bonds with the backbone atoms of two isoleucine residues in the enzyme's "flaps".[29] This interaction stabilizes the closed conformation of the flaps, thereby inhibiting the enzyme's catalytic activity.
Experimental Protocols for Characterizing Sulfonamide Inhibitors
A thorough understanding of the mechanism of action of sulfonamide inhibitors relies on robust experimental data. Below are key methodologies employed in their characterization.
Enzyme Inhibition Assays
Objective: To determine the potency of a sulfonamide inhibitor (e.g., IC₅₀ or Kᵢ value).
Step-by-Step Methodology (Example: Carbonic Anhydrase Inhibition):
-
Reagents and Materials:
-
Procedure:
-
Prepare a series of dilutions of the sulfonamide inhibitor.
-
In a cuvette or microplate well, combine the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength.
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
-
Kinetic Studies
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, mixed) and determine kinetic parameters (kₒₙ, kₒff).
Step-by-Step Methodology (Example: Stopped-Flow Kinetics for CA): [31]
-
Instrumentation: A stopped-flow spectrophotometer is required for measuring rapid kinetic events.
-
Procedure:
-
Place the enzyme solution in one syringe and a solution containing the substrate and inhibitor in the other syringe.
-
Rapidly mix the two solutions and monitor the progress of the reaction in real-time by observing the change in absorbance or fluorescence.
-
Repeat the experiment at various substrate and inhibitor concentrations.
-
Analyze the kinetic traces to determine the association (kₒₙ) and dissociation (kₒff) rate constants.[31] The equilibrium inhibition constant (Kᵢ) can be calculated as the ratio of kₒff/kₒₙ.[31]
-
For determining the mode of inhibition, perform Lineweaver-Burk or Dixon plot analysis.
-
Biophysical Techniques for Binding Analysis
Objective: To directly measure the binding affinity and thermodynamics of the inhibitor-enzyme interaction.
Common Techniques:
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and flow the inhibitor over the surface to measure real-time association and dissociation kinetics.[32]
-
Fluorescence-Based Assays: Utilize changes in intrinsic protein fluorescence or the fluorescence of a reporter molecule to monitor inhibitor binding.[33]
-
Native Mass Spectrometry: Can be used to confirm the direct binding of the inhibitor to the enzyme.[34]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for characterizing sulfonamide enzyme inhibitors.
Conclusion and Future Directions
The sulfonamide moiety continues to be a remarkably versatile and effective functional group in the design of enzyme inhibitors. Its ability to act as a structural mimic, a potent zinc-binding group, and a key participant in hydrogen bonding networks allows for the potent and selective targeting of a wide range of enzymes. A deep understanding of the specific molecular mechanisms of action, as detailed in this guide, is paramount for the rational design of next-generation sulfonamide-based therapeutics.
Future research in this field will likely focus on:
-
Designing Isoform-Selective Inhibitors: Leveraging subtle differences in the active sites of related enzymes to develop inhibitors with improved selectivity and reduced off-target effects.
-
Overcoming Drug Resistance: In the context of antibacterial and antiviral agents, understanding the structural basis of resistance is crucial for designing novel sulfonamides that can evade these resistance mechanisms.[9]
-
Exploring Novel Enzyme Targets: The application of the sulfonamide scaffold to new and emerging enzyme targets will continue to expand its therapeutic potential.
By integrating kinetic, biophysical, and structural biology approaches, researchers can continue to unlock the full potential of sulfonamide-based enzyme inhibitors in the development of innovative medicines.
References
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020).
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021).
- Catalysis and Sulfa Drug Resistance in Dihydroptero
- Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.
- Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1996). NIH.
- The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydroptero
- Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers.
- 1. Binding of sulfonamide inhibitors to carbonic anhydrase.
- Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). MDPI.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline-8-Sulfonamides as Protein Kinase Inhibitors. Benchchem.
- Sulfonamides and their isosters as carbonic anhydrase inhibitors. Semantic Scholar.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- Protease inhibitors of the sulfonamide type: anticancer, antiinflamm
- Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions.
- Structural Studies of Pterin-Based Inhibitors of Dihydroptero
- COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.
- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon
- Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022). NIH.
- Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms.
- Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (2016). NIH.
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1996). CSHL Scientific Digital Repository.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022).
- Development of sulfonamide AKT PH domain inhibitors. (2011). NIH.
- Mode of binding of sulfonamide HIV protease inhibitor.
- Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? (2015). PubMed Central.
- Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (2018). MDPI.
- Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?
- COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Bentham Science Publisher.
- Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. Semantic Scholar.
- Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. the University of Groningen research portal.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Fluorescence technique for studying the binding of sulphonamide and other inhibitors to carbonic anhydrase. (1970). NIH.
- Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents.
- COX-1 and COX-2 inhibitors. PubMed.
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.
- Molecular Design, Synthesis and Biological Evaluation of Cyclic Imides Bearing Benzenesulfonamide Fragment as Potential COX-2 Inhibitors. Part 2. (2013). PubMed.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). NIH.
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au.
- Antimicrobial sulfonamide drugs.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 23. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Bentham Science [eurekaselect.com]
- 26. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Fluorescence technique for studying the binding of sulphonamide and other inhibitors to carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-(Methylamino)benzene-1-sulfonamide research
An In-depth Technical Guide to the Research Landscape of 2-(Methylamino)benzene-1-sulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Within this broad class, molecules featuring an amino group ortho to the sulfonamide moiety present a unique structural motif with significant potential for targeted drug design. This technical guide focuses on the research landscape of this compound, a representative member of the ortho-aminobenzenesulfonamide class. While direct research on this specific molecule is limited, this paper will provide a comprehensive review of its structural analogs, covering synthetic strategies, known biological targets, and potential therapeutic applications. By examining the established pharmacology of closely related compounds, we aim to provide a forward-looking perspective on the research avenues and experimental workflows necessary to unlock the potential of this compound and its derivatives.
Introduction: The Significance of the ortho-Aminobenzenesulfonamide Scaffold
Sulfonamides are a class of synthetic compounds characterized by a sulfonyl group connected to an amine. Their journey in medicine began with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism of action laid the groundwork for the development of a multitude of sulfa drugs.
Beyond their antimicrobial effects, the versatility of the sulfonamide functional group has led to its incorporation into drugs with a wide range of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, and anticancer properties.[2] The specific substitution pattern on the benzene ring plays a critical role in determining the biological activity of these compounds. The ortho-aminobenzenesulfonamide scaffold, in particular, offers a unique spatial arrangement of a hydrogen bond donor (the amino group) and the sulfonamide moiety, which can be pivotal for interaction with various biological targets. This compound represents a simple yet intriguing example of this structural class, where N-methylation of the amino group can influence physicochemical properties such as lipophilicity and metabolic stability, potentially fine-tuning its pharmacological profile.
This guide will delve into the knowns and project the unknowns of this specific molecular architecture, providing a roadmap for future research and development.
Synthetic Pathways to this compound and its Derivatives
The synthesis of this compound, while not extensively detailed in the literature, can be approached through established methodologies for the preparation of substituted sulfonamides. The key steps involve the formation of the sulfonamide and the introduction of the methylamino group.
General Synthetic Strategy
A plausible and versatile synthetic route would start from a readily available precursor, such as 2-aminobenzenesulfonamide. The amino group of 2-aminobenzenesulfonamide is nucleophilic and can undergo reactions like alkylation.
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on standard N-alkylation of anilines and sulfonamides.
-
Dissolution: Dissolve 2-aminobenzenesulfonamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution to act as a proton scavenger.
-
Addition of Alkylating Agent: To the stirred suspension, add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Activities and Potential Therapeutic Targets
While direct biological data for this compound is scarce, the extensive research on its structural analogs provides a strong basis for predicting its potential pharmacological profile.
Carbonic Anhydrase Inhibition
A primary and well-documented activity of aminobenzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases.
-
Anticancer Activity: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1] Benzenesulfonamide derivatives have been designed as potent and selective inhibitors of these isoforms.[1][3] The sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the substituted benzene ring can be modified to achieve isoform selectivity.[1]
-
Other Therapeutic Areas: CA inhibitors are also used as diuretics, in the treatment of glaucoma, and for managing altitude sickness.
dot
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Other Potential Activities
Derivatives of benzenesulfonamide have demonstrated a broad spectrum of biological activities, suggesting that this compound could be a scaffold for developing agents targeting various conditions.
-
Antimicrobial Activity: Although resistance is widespread, novel sulfonamide derivatives continue to be explored for their antibacterial and antifungal properties.[4][5]
-
Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect the cardiovascular system, with some acting as antihypertensive agents.[6] For instance, certain derivatives have been investigated as endothelin receptor antagonists.[6]
-
PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is often dysregulated in cancer. Benzenesulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR, showing promise in cancer therapy.[7]
| Potential Biological Activity | Therapeutic Target/Application | Reference Analogs |
| Anticancer | Carbonic Anhydrase IX/XII Inhibition | Aminobenzenesulfonamide derivatives[1] |
| Anticancer | PI3K/mTOR Dual Inhibition | Propynyl-substituted benzenesulfonamides[7] |
| Antihypertensive | Endothelin Receptor Antagonism | Biphenyl-2-sulfonamides |
| Antimicrobial | Dihydropteroate Synthase Inhibition | General Sulfa Drugs[1] |
Proposed Research Workflow for this compound
To fully elucidate the therapeutic potential of this compound, a systematic research approach is necessary.
dot
Caption: A comprehensive workflow for drug discovery research.
In Vitro Biological Screening Protocol
-
Primary Target Screening (Carbonic Anhydrase):
-
Objective: To determine the inhibitory activity against a panel of human CA isoforms (e.g., I, II, IX, XII).
-
Methodology: A stopped-flow CO₂ hydrase assay.
-
Procedure:
-
Prepare solutions of the purified CA isoenzymes.
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding a CO₂-saturated solution.
-
Monitor the change in pH using a suitable indicator and a stopped-flow instrument.
-
Calculate the IC₅₀ values from the dose-response curves.
-
-
-
Anticancer Cell Proliferation Assay:
-
Objective: To assess the cytotoxic effects on various cancer cell lines.
-
Methodology: MTT or similar cell viability assay.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates.[8]
-
After cell attachment, treat with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Determine the IC₅₀ values.
-
-
Conclusion and Future Directions
This compound belongs to a privileged class of chemical scaffolds with proven therapeutic relevance. While direct research on this specific molecule is in its infancy, the wealth of data on its structural analogs strongly suggests its potential as a modulator of key biological targets, most notably carbonic anhydrases. The N-methyl group may confer advantageous pharmacokinetic properties, making it an attractive candidate for further investigation.
Future research should focus on the efficient synthesis of this compound and a systematic evaluation of its biological activity against a panel of relevant targets. Structure-activity relationship (SAR) studies, involving modifications of the methylamino group and substitutions on the benzene ring, will be crucial for optimizing potency and selectivity. The in-depth technical framework provided in this guide offers a solid foundation for researchers to embark on the exploration of this promising, yet underexplored, chemical entity.
References
-
El-Sayad, K. A., Mokhles, S., & Supuran, C. T. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 155, 108335. [Link]
-
Danyte, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2845. [Link]
-
Roman, G. (2024). Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. ResearchGate. [Link]
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
-
ACS Publications. (n.d.). Water-soluble Derivatives of p-Aminobenzenesulfonamide. I. Retrieved from [Link]
-
Sławiński, J., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4529. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 10(12), e32922. [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26849-26861. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
Locuson, C. W., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 13(6), 963–970. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
- Google Patents. (n.d.). EP0257787B1 - Process for producing optically active benzene-sulfonamide derivates.
-
Al-Masoudi, N. A., & Al-Khafaji, N. A. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Adejayan, O. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-304. [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). EP0257787A1 - Process for producing optically active benzene-sulfonamide derivates.
- Google Patents. (n.d.). US6818765B1 - Benzene-sulphonamide derivatives and their uses.
- Google Patents. (n.d.). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 957-966. [Link]
- Google Patents. (n.d.). US5143937A - Benzenesulfonamides and a process for their preparation.
Sources
- 1. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6818765B1 - Benzene-sulphonamide derivatives and their uses - Google Patents [patents.google.com]
- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 7. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability [mdpi.com]
The Benzenesulfonamide Core: A Technical Guide to a Versatile Pharmacophore
Abstract
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a vast array of therapeutic agents. This guide provides an in-depth technical exploration of the discovery and development of benzenesulfonamide-based drugs, from their historical origins as antibacterial agents to their current applications in treating a wide range of conditions, including cancer, glaucoma, and inflammatory diseases. We will delve into the fundamental mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that have driven the evolution of this remarkable class of drugs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practices behind the successful development of benzenesulfonamide-based therapeutics.
A Serendipitous Beginning: The Dawn of the Sulfa Drug Era
The story of benzenesulfonamide-based drugs begins not with a targeted drug discovery campaign, but with the astute observations of German chemist Gerhard Domagk in the 1930s.[1] Working at Bayer, Domagk was investigating the potential of coal-tar dyes to act as antimicrobial agents.[2] This line of inquiry led to the discovery of a red dye named Prontosil, which demonstrated remarkable protective action against streptococcal infections in mice.[1][2] The true breakthrough, however, came in 1935 with the discovery that Prontosil was, in fact, a prodrug.[2][3] In the body, it is metabolized to its active form, 4-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3] This discovery marked the birth of the first broadly effective systemic antibacterial agents and ushered in the era of "sulfa drugs," which revolutionized medicine before the widespread availability of penicillin.[1][2][4]
The Antibacterial Mechanism: A Classic Case of Competitive Inhibition
The antibacterial action of sulfonamides is a textbook example of competitive antagonism.[5] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin.[6][7] A crucial step in this synthesis is the conversion of para-aminobenzoic acid (PABA) to dihydrofolate, a reaction catalyzed by the enzyme dihydropteroate synthetase.[] The chemical structure of sulfanilamide is strikingly similar to that of PABA, allowing it to act as a competitive inhibitor of dihydropteroate synthetase.[5][] By blocking this enzyme, sulfonamides halt the production of folic acid, thereby disrupting the synthesis of nucleic acids (purines and pyrimidines) and preventing bacterial growth and reproduction.[] It is important to note that sulfonamides are generally bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly.[7][9] The ultimate clearance of the infection relies on the host's immune system.[] To enhance their efficacy, sulfonamides are often combined with trimethoprim, an inhibitor of a downstream enzyme in the folic acid pathway, dihydrofolate reductase.[7][] This combination therapy creates a synergistic effect, leading to a bactericidal outcome.[9]
Experimental Protocol: Assessing Antibacterial Activity of Sulfonamides
A standard method to determine the in vitro antibacterial efficacy of a novel sulfonamide derivative is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a benzenesulfonamide compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
Test benzenesulfonamide compound
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test benzenesulfonamide compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a spectrophotometer to quantify bacterial growth.
-
Beyond Antibacterials: The Expanding Therapeutic Landscape
The versatility of the benzenesulfonamide scaffold quickly became apparent, leading to the development of a wide range of non-antibiotic drugs with diverse pharmacological activities.[3] This expansion was driven by observations of the side effects of early sulfonamides and a deeper understanding of their potential to interact with various biological targets.
Carbonic Anhydrase Inhibitors: A Multifaceted Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic implications in several diseases.[11] The primary sulfonamide moiety (-SO2NH2) is a key pharmacophore for CA inhibition, as the sulfonamide group coordinates with the zinc ion in the enzyme's active site.[11]
-
Diuretics: Early observations of the diuretic effects of sulfonamides led to the development of CA inhibitors for the treatment of edema and hypertension.[6] By inhibiting CA in the renal tubules, these drugs increase the excretion of bicarbonate, sodium, and water.
-
Antiglaucoma Agents: Inhibition of CA in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[11]
-
Anticonvulsants: Some sulfonamides are used to treat certain types of seizures, although their exact mechanism in the central nervous system is still being elucidated.[9]
-
Anticancer Agents: Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[12][13] This has made them attractive targets for the development of benzenesulfonamide-based anticancer agents.[13][14][15] These inhibitors can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis and inhibition of tumor growth.[15]
Signaling Pathway: Carbonic Anhydrase IX in Tumorigenesis
Caption: Role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.
Diuretics: Beyond Carbonic Anhydrase Inhibition
While the first sulfonamide diuretics were CA inhibitors, subsequent research led to the development of thiazide and loop diuretics, which have different primary mechanisms of action but often retain the sulfonamide chemical feature.[16] More recently, benzenesulfonamide derivatives have been investigated as inhibitors of urea transporters (UTs), a novel target for developing salt-sparing diuretics for conditions like hyponatremia.[17][18][19]
Anti-inflammatory Agents: Targeting COX-2
The benzenesulfonamide moiety is a key structural feature of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[13][20] These drugs are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining.[21] It's noteworthy that some of these sulfonamide COX-2 inhibitors also exhibit inhibitory activity against carbonic anhydrase isozymes, which may contribute to their anticancer properties.[13]
Other Therapeutic Areas
The versatility of the benzenesulfonamide scaffold continues to be explored in various other therapeutic areas, including:
-
Antihyperglycemic Agents: The sulfonylureas, a class of drugs used to treat type 2 diabetes, are benzenesulfonamide derivatives.[3] They stimulate the release of insulin from pancreatic beta cells.[3]
-
Anticancer Agents: Beyond CA inhibition, benzenesulfonamide derivatives have been developed as tubulin-targeting agents and kinase inhibitors for cancer therapy.[22][23]
-
Voltage-Gated Sodium Channel Blockers: Benzenesulfonamide-based compounds have been identified as potent and selective inhibitors of the Nav1.7 voltage-gated sodium channel, a promising target for the treatment of pain.[24]
-
Anti-hepatic Fibrosis Agents: Novel benzenesulfonamide derivatives are being investigated for their potential to treat liver fibrosis.[25]
Rational Drug Design and Structure-Activity Relationships (SAR)
The development of benzenesulfonamide-based drugs has been greatly facilitated by an understanding of their structure-activity relationships. The "tail approach" is a common strategy in the design of CA inhibitors, where different chemical moieties are appended to the benzenesulfonamide core to enhance binding affinity and isoform selectivity.[12][26] These "tails" can interact with specific amino acid residues in the active site of the target enzyme, leading to improved potency and a more favorable side-effect profile.[12] Computational methods, such as molecular docking and X-ray crystallography, are invaluable tools for elucidating these interactions and guiding the design of new derivatives.[11][12]
Experimental Workflow: Structure-Based Design of a CA Inhibitor
Caption: A typical workflow for the structure-based design of benzenesulfonamide-based carbonic anhydrase inhibitors.
Synthesis and Chemical Methodologies
The synthesis of benzenesulfonamide derivatives often begins with commercially available starting materials like sulfanilamide or 4-acetamidobenzenesulfonyl chloride.[5][27] A variety of synthetic strategies, including "click chemistry" and multi-step reaction sequences, are employed to introduce diverse functional groups and "tails" onto the benzenesulfonamide scaffold.[26][27][28] These methods allow for the creation of large libraries of compounds for screening and SAR studies.
General Synthetic Protocol: Synthesis of N-Substituted Benzenesulfonamides
Objective: To synthesize a series of N-substituted benzenesulfonamide derivatives for biological evaluation.
Starting Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Various primary or secondary amines
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Sulfonamide Formation:
-
Dissolve 4-acetamidobenzenesulfonyl chloride in DCM.
-
Add the desired amine and pyridine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-substituted 4-acetamidobenzenesulfonamide.
-
-
Deprotection of the Acetyl Group:
-
Reflux the product from step 1 in a mixture of aqueous HCl and ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a solution of NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final N-substituted benzenesulfonamide.
-
-
Purification:
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the compound using NMR, mass spectrometry, and elemental analysis.
-
Conclusion and Future Perspectives
The journey of benzenesulfonamide-based drugs, from their serendipitous discovery as antibacterials to their current status as a versatile and indispensable pharmacophore, is a testament to the power of observation, chemical intuition, and rational drug design. The ongoing exploration of new biological targets and the development of innovative synthetic methodologies ensure that the benzenesulfonamide core will continue to be a rich source of novel therapeutics for the foreseeable future. Current research is focused on designing isoform-selective inhibitors to minimize off-target effects, developing compounds with improved pharmacokinetic properties, and exploring novel applications in areas such as antiviral and anti-parasitic therapies. The benzenesulfonamide story is far from over, and its next chapter promises to be just as impactful as its first.
References
-
BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
Kumari, A., Kumar, A., & Goyal, N. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38334-38349.
-
Wikipedia. (2024). Sulfonamide (medicine).
-
Li, Y., et al. (2019). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 182, 111634.
-
Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs).
-
Pinter, M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1433-1443.
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
-
Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini Reviews in Medicinal Chemistry, 7(4), 351-356.
-
Grazina, R., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(18), 4234.
-
Nocentini, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1045-1050.
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
-
Angeli, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 24(18), 3344.
-
Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257.
-
Paul, A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4983.
-
Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
-
News-Medical.net. (2013). Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk.
-
Grembecka, J., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015.
-
Abd El-Meguid, M. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790.
-
University of Pretoria. (n.d.). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview.
-
Khade, M. C., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ChemistrySelect, 4(14), 4381-4386.
-
EBSCO. (n.d.). Sulfonamide (medicine) | Research Starters.
-
Truter, I. (2010). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Family Practice, 52(6), 519-521.
-
ResearchGate. (n.d.). History of Sulfonamides.
-
MDPI. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.
-
El-Sayed, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2546.
-
Dr.Oracle. (2025). Are Cox-2 (cyclooxygenase-2) inhibitors, nitrofurantoin, diuretics, glyburide (Glibenclamide), glipizide, dapsone, and sulfasalazine classified as sulfa drugs?.
-
Sun, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 591-596.
-
Kumar, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(15), 8216-8231.
-
Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257.
-
ResearchGate. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.
-
El-Sayed, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. FLORE Repository, University of Florence.
-
PubMed. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.
-
National Institutes of Health. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams.
-
Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications.
-
Solubility of Things. (n.d.). Benzenesulfonamide.
-
National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.
-
PubMed. (2014). The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7.
-
PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.
-
National Institutes of Health. (n.d.). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases.
-
PubMed. (2011). [History of antibiotics and sulphonamides discoveries].
-
PubMed. (n.d.). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS.
Sources
- 1. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 9. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 10. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 15. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]
- 21. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 22. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(Methylamino)benzene-1-sulfonamide
Abstract
This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 2-(Methylamino)benzene-1-sulfonamide, a valuable scaffold in medicinal chemistry. The synthesis is approached via a robust two-step process commencing with the commercially available 2-aminobenzenesulfonamide (orthanilamide). The protocol first details the selective N-methylation of the exocyclic amino group, a critical transformation that leverages the differential nucleophilicity between the aromatic amine and the sulfonamide nitrogen. This is followed by a rigorous purification protocol to yield the target compound with high purity. This document provides in-depth explanations for key experimental choices, comprehensive safety protocols, and detailed characterization guidelines, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
Benzenesulfonamide derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities. The target molecule, this compound, incorporates a key N-methyl secondary amine ortho to a sulfonamide group, a structural motif of interest for designing targeted therapeutic agents.
The synthetic strategy outlined herein is a two-step process designed for efficiency and selectivity:
-
Selective N-Methylation: The synthesis begins with 2-aminobenzenesulfonamide. The primary aromatic amine is significantly more nucleophilic than the nitrogen of the sulfonamide group. This inherent reactivity difference allows for selective methylation of the amino group using an electrophilic methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity and scavenging the HI byproduct.
-
Purification and Characterization: Following the reaction, the crude product is subjected to purification by recrystallization to remove unreacted starting materials and byproducts. The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This approach provides a reliable and scalable method for accessing the target compound, facilitating further research and development in medicinal chemistry.
Reaction Scheme and Mechanism
The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of this compound (A proper chemical drawing would be here) From 2-aminobenzenesulfonamide to this compound via N-methylation.
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The base deprotonates the primary amine of 2-aminobenzenesulfonamide, forming a more nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 2-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.21 | ≥98% | Sigma-Aldrich | Starting material. |
| Methyl Iodide (Iodomethane) | CH₃I | 141.94 | ≥99% | Sigma-Aldrich | Methylating agent. Highly toxic.[1] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Fisher Scientific | Non-nucleophilic base. Must be dry.[2] |
| Acetone | C₃H₆O | 58.08 | ACS Grade | VWR | Reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | Lab Prepared | For aqueous work-up. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | Lab Prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich | Drying agent. |
| Deuterated Solvent (e.g., DMSO-d₆) | C₂D₆SO | 84.17 | 99.9 atom % D | Cambridge Isotope | For NMR analysis. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., ESI-MS)
Experimental Protocol
Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
Step 1: N-Methylation of 2-Aminobenzenesulfonamide
-
Glassware Preparation: Ensure all glassware is oven-dried to prevent the introduction of water, which can hydrolyze the methylating agent.[2]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (1.0 eq, e.g., 1.72 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).
-
Causality: Potassium carbonate acts as a base to deprotonate the primary amine, increasing its nucleophilicity for the subsequent reaction. An excess is used to ensure complete reaction and to neutralize the HI byproduct. It is crucial to use anhydrous base as water can react with methyl iodide.[2]
-
-
Solvent Addition: Add 40 mL of acetone to the flask. Stir the suspension for 10-15 minutes at room temperature.
-
Causality: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction.
-
-
Reagent Addition: Carefully add methyl iodide (1.1 eq, e.g., 0.68 mL, 11 mmol) dropwise to the stirring suspension using a syringe.
-
Safety:EXTREME CAUTION. Methyl iodide is highly toxic, volatile, and a suspected carcinogen.[1] This step must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material and product can be visualized under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
Step 2: Work-up and Extraction
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct through a pad of celite or filter paper, washing the filter cake with a small amount of fresh acetone.
-
Concentration: Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 25 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
Drying and Final Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product, which may be an oil or a solid.
Step 3: Purification
-
Recrystallization: The crude this compound can often be purified by recrystallization. A common solvent system is an ethanol/water or ethyl acetate/hexane mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes cloudy.
-
Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography (if necessary): If recrystallization does not yield a pure product, purification by silica gel column chromatography may be required. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[3]
Characterization and Expected Results
The identity and purity of the final product should be confirmed by the following methods:
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include: a doublet for the methyl protons (CH₃) around 2.6-2.8 ppm which becomes a singlet upon D₂O exchange, a quartet or broad singlet for the NH proton, and multiplets in the aromatic region (approx. 7.0-8.0 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): A signal for the methyl carbon around 30 ppm and several signals in the aromatic region (110-150 ppm).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 187.06.
Reaction Mechanism Diagram
Caption: Simplified SN2 mechanism for the N-methylation of 2-aminobenzenesulfonamide.
Safety and Hazard Management
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Methyl Iodide (Iodomethane): Highly Toxic and Carcinogenic. Methyl iodide is volatile and should be handled with extreme care.[1] It is a suspected carcinogen and potent alkylating agent. Avoid inhalation, ingestion, and skin contact. Always use a syringe or cannula for transfers. Any waste containing methyl iodide should be quenched with a basic solution (e.g., sodium thiosulfate or dilute NaOH) before disposal.[2]
-
Acetone: Highly flammable. Keep away from ignition sources.
-
General Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
-
References
-
ACS Publications. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of sulphanilamide from acetamide. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for methylation of aromatic compounds - JP2019014652A.
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
-
National Institutes of Health. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of p-aminobenzenesulfonamide - CN103483230B.
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). HOS characterization of pharmaceutical proteins by 2D NMR methyl fingerprinting. Retrieved from [Link]
-
SlideShare. (n.d.). To synthesize and submit sulphanilamide. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]
-
Al-Farahidi Expert Systems Journal. (n.d.). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
ResearchGate. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]
-
Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
YouTube. (2021). To perform synthesis of sulphonilamide from acetanilide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Retrieved from [Link]
-
National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]
Sources
Analytical methods for 2-(Methylamino)benzene-1-sulfonamide quantification
An In-Depth Guide to the Quantitative Analysis of 2-(Methylamino)benzene-1-sulfonamide
Authored by a Senior Application Scientist
This application note provides a comprehensive overview of robust analytical methodologies for the precise quantification of this compound. The protocols and insights detailed herein are curated for researchers, quality control analysts, and drug development professionals who require accurate and validated methods for the determination of this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical entity belonging to the sulfonamide class. Sulfonamides are a cornerstone of antimicrobial therapy and are also prevalent as intermediates in the synthesis of a wide array of pharmaceuticals.[1] The accurate quantification of this specific molecule is paramount for several reasons:
-
Pharmaceutical Quality Control: To ensure the purity of active pharmaceutical ingredients (APIs) and the correct dosage in finished products.
-
Impurity Profiling: To detect and quantify it as a potential process-related impurity or degradant in other drug substances, which is a critical aspect of drug safety and regulatory compliance.[2][3]
-
Pharmacokinetic Studies: To determine its concentration in biological matrices such as plasma or urine, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Environmental Monitoring: To assess its presence and concentration in environmental samples, given the widespread use of sulfonamides and their potential ecological impact.[1][4]
This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, providing detailed protocols and the scientific rationale behind the methodological choices.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and throughput.
| Technique | Principle | Primary Strengths | Limitations | Typical Application |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV absorbance detection.[1] | Robust, cost-effective, widely available, excellent for high-concentration samples. | Lower sensitivity and selectivity compared to MS; potential for matrix interference.[5] | Routine quality control, assay of bulk drug substance and pharmaceutical formulations.[6] |
| LC-MS/MS | Chromatographic separation coupled with highly selective mass-based detection of precursor and product ions.[7] | Unparalleled sensitivity and selectivity, definitive identification, ideal for complex matrices and trace-level analysis.[7][8] | Higher equipment cost and complexity; potential for matrix effects (ion suppression/enhancement).[9] | Impurity analysis, bioanalysis (pharmacokinetics), residue analysis in food and environmental samples.[10][11] |
| UV-Vis Spectrophotometry | Formation of a colored product through a chemical reaction (derivatization) and measurement of its absorbance.[12][13] | Simple, rapid, and very low cost. | Low selectivity, susceptible to interference from other compounds, generally requires higher concentrations.[4] | Preliminary screening, analysis of simple, pure samples where high accuracy is not the primary goal. |
The Analytical Workflow: From Sample to Result
A structured workflow is essential for ensuring data integrity and reproducibility. The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Protocol I: High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method suitable for the assay of this compound in drug substances or formulated products. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8).[6]
-
Reagents: Acetonitrile (HPLC grade), Dipotassium hydrogen phosphate, HPLC grade water.
-
Standard: this compound reference standard.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 1.74 g/L Dipotassium hydrogen phosphate in water | The aqueous buffer controls the pH to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile | The organic modifier elutes the analyte from the nonpolar C18 column. |
| Gradient Program | Time (min): 0, 10, 25, 30, 35, 40%B: 10, 50, 80, 80, 10, 10 | A gradient elution is chosen to ensure elution of the target analyte with good peak shape while also cleaning the column of more retained impurities.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[6] |
| Column Temperature | 25 °C | A controlled temperature ensures reproducible retention times.[6] |
| Detection Wavelength | 265 nm | Selected based on the UV absorbance maximum of the sulfonamide chromophore. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the injection solvent.[6] |
Standard and Sample Preparation
-
Diluent: Use HPLC grade water.[14]
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.[6]
-
Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (for Assay): Accurately weigh a quantity of the sample powder equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask. Add diluent, sonicate, and dilute to volume. Further dilute as necessary to fall within the calibration range.
Protocol II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.[11] This protocol is designed for high sensitivity and specificity.
Instrumentation and Materials
-
LC-MS/MS System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: C18, 100 mm x 2.1 mm, 1.9 µm particle size.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate, Ultrapure water.
-
Standard: this compound reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
LC-MS/MS Conditions
Table 5.2.1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | Short gradient (e.g., 5% to 95% B over 5 minutes) | UHPLC allows for rapid separation while maintaining high resolution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and can improve peak shape.[11] |
| Injection Volume | 2 µL | |
Table 5.2.2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form protonated molecules [M+H]+.[7] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor → product ion transitions.[11] |
| Precursor Ion (Q1) | m/z corresponding to [M+H]+ | To be determined by direct infusion of the standard. |
| Product Ions (Q3) | Two specific fragment ions | To be determined by fragmentation of the precursor ion. Using two transitions increases confidence in identification. |
| Gas Temperatures | Optimized for instrument |
| Collision Energy | Optimized for each transition | |
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
Solid-phase extraction is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[15]
-
Precondition: Condition an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10][16]
-
Load: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid and the internal standard. Load the mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.[10]
-
Elute: Elute the analyte with 1 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.[17]
Protocol III: UV-Visible Spectrophotometry
This method is based on a diazotization-coupling reaction, a classic approach for sulfonamides that possess or can be hydrolyzed to a primary aromatic amine.[12] Since this compound has a secondary amino group, this method may require a preliminary chemical modification step or be unsuitable. An alternative is an ion-pair extraction method.[18]
The following protocol is based on the Bratton-Marshall reaction, assuming the N-methyl group can be cleaved under harsh acidic conditions or that the method is being adapted. For a compound without a primary amine, this method's applicability must be experimentally verified.
Principle
The method is based on the diazotization of the primary amino group with nitrous acid, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, highly colored azo dye, which is then measured spectrophotometrically.[4][19]
Reagents and Procedure
-
Reagents: Sodium nitrite solution, ammonium sulfamate solution, NED solution, hydrochloric acid.
-
Procedure: a. Transfer an aliquot of the sample solution into a volumetric flask. b. Add hydrochloric acid. c. Add sodium nitrite solution and allow to stand for 3 minutes for diazotization. d. Add ammonium sulfamate to destroy excess nitrous acid. e. Add NED solution and mix. A magenta color will develop. f. Dilute to volume with water and measure the absorbance at approximately 545 nm against a reagent blank.
Method Validation: The Cornerstone of Reliable Data
Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[3][20] All quantitative methods must be validated according to guidelines from the International Council for Harmonisation (ICH).[2]
Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[2][21] | Peak purity analysis (for HPLC); no interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.[21] | For Assay: 80-120% of the test concentration.For Impurities: LOQ to 120% of the specification limit.[21] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies. | Recovery between 98.0% and 102.0% for assay; 85-115% for impurities.[6] |
| Precision | The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, flow rate) are slightly varied. |
Conclusion and Recommendations
The quantification of this compound can be reliably achieved using several analytical techniques.
-
For routine quality control of bulk materials and pharmaceutical formulations, the HPLC-UV method is robust, cost-effective, and provides the necessary performance.
-
For trace-level quantification , such as impurity analysis or bioanalytical studies in complex matrices, the LC-MS/MS method is indispensable due to its superior sensitivity and selectivity.
-
UV-Visible spectrophotometry can serve as a rapid, low-cost screening tool, but its applicability must be confirmed and it lacks the specificity required for regulatory submissions.
Every protocol described must be fully validated in the user's laboratory to ensure its suitability for the intended application.[20] This comprehensive approach ensures that the generated data is reliable, reproducible, and defensible.
References
- Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550. (Note: Foundational paper for the general method, direct URL not available but widely cited).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. [Link]
-
Analysis of sulfonamides. (2015). Slideshare. [Link]
-
Khalaf, H. S. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Babić, S., & Turiel, E. (2017). spectrophotometric method for determination of sulfonamides in water. ResearchGate. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
-
Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Molnar Institute. [Link]
-
Li, Y., & Yang, X. (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]
-
Sharma, S., & Singh, S. (2019). Analytical method validation: A brief review. ResearchGate. [Link]
-
Ikonomou, M. G., & Blades, A. T. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. ResearchGate. [Link]
-
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]
-
Al-kasir, F. F., & Al-Rubaye, A. F. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Elsevier. [Link]
-
2-amino-N-methyl-3-(methylamino)benzene-1-sulfonamide. (n.d.). AA Blocks. [Link]
-
2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride. (n.d.). PubChemLite. [Link]
-
2-(Methylamino)benzene-1-sulfonic acid. (n.d.). PubChem. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER. [Link]
-
([2-(Methylamino)ethyl]sulfonyl)benzene. (n.d.). Chem-Impex. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies. [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). PubMed Central. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. particle.dk [particle.dk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molnar-institute.com [molnar-institute.com]
- 11. shimadzu.com [shimadzu.com]
- 12. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of sulfonamides | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 21. scielo.br [scielo.br]
Application Note: Structural Elucidation of 2-(Methylamino)benzene-1-sulfonamide using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical research and drug development for the unambiguous determination of molecular structures. This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of 2-(Methylamino)benzene-1-sulfonamide, a key structural motif found in various pharmacologically active compounds. We present detailed, field-proven protocols for sample preparation and NMR data acquisition. Furthermore, we offer an in-depth analysis of the expected spectral data, explaining the causal relationships between the molecule's electronic structure and its NMR spectral features. This guide is intended for researchers and scientists who require robust methods for the structural characterization of substituted benzene sulfonamides.
Introduction
This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural confirmation is the foundation of any chemical or pharmaceutical research. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, their connectivity, and the overall molecular framework. This document outlines the theoretical and practical aspects of using 1D NMR (¹H and ¹³C) to characterize this specific molecule, providing a framework that can be adapted for related structures.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of this compound have been systematically numbered. The structure contains two key functional groups attached to the benzene ring: an electron-donating methylamino group (-NHCH₃) and an electron-withdrawing sulfonamide group (-SO₂NH₂). Their ortho-disposition creates a distinct and predictable pattern in the NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
The quality and reproducibility of NMR data are critically dependent on meticulous sample preparation and appropriate instrument parameter selection.
Protocol: Sample Preparation
Causality: The choice of solvent is paramount, especially when analyzing molecules with exchangeable protons (-NH, -OH). Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for sulfonamides. Its ability to form hydrogen bonds with the N-H protons slows down the rate of chemical exchange, resulting in sharper, more easily identifiable peaks for both the amine and sulfonamide protons.[1][2] In contrast, solvents like chloroform-d (CDCl₃) can lead to very broad or even unobserved N-H signals due to faster proton exchange.[3]
Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow.
-
Homogenization: Allow the sample to equilibrate to room temperature for at least 5 minutes before inserting it into the spectrometer to ensure thermal and magnetic homogeneity.
Protocol: NMR Data Acquisition
Causality: The following parameters are typical for a 400 MHz NMR spectrometer and are designed to provide high-quality spectra with good resolution and signal-to-noise in a reasonable timeframe. The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope.
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard 1-pulse (e.g., 'zg30')
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30')
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more
-
Spectral Width: 0 to 200 ppm
Spectral Interpretation and Data Analysis
The interpretation of the spectra relies on understanding the electronic influence of the substituents on the benzene ring. The -NHCH₃ group is a strong electron-donating group (EDG) that increases electron density at the ortho and para positions, causing upfield shifts (lower ppm) for the attached protons and carbons.[4][5] Conversely, the -SO₂NH₂ group is a strong electron-withdrawing group (EWG) that decreases electron density, particularly at the ortho and para positions, resulting in downfield shifts (higher ppm).[6]
Predicted ¹H NMR Spectral Data
The aromatic region of the spectrum (typically 6.5-8.0 ppm) is expected to show four distinct signals, each integrating to one proton, due to the ortho-disubstitution pattern.[1][6]
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) | Assignment | Rationale |
| ~7.60 | Doublet of doublets (dd) | 1H | Jortho ≈ 8.0, Jmeta ≈ 1.5 | H-6 | Ortho to the EWG (-SO₂NH₂) and deshielded. |
| ~7.45 | Doublet of triplets (dt) | 1H | Jortho ≈ 8.0, Jmeta ≈ 1.5 | H-4 | Influenced by both groups, complex splitting. |
| ~6.80 | Doublet of triplets (dt) | 1H | Jortho ≈ 8.0, Jmeta ≈ 1.0 | H-5 | Para to the EWG and meta to the EDG. |
| ~6.65 | Doublet of doublets (dd) | 1H | Jortho ≈ 8.0, Jmeta ≈ 1.0 | H-3 | Ortho to the EDG (-NHCH₃) and strongly shielded. |
| ~7.10 | Broad Singlet | 2H | - | SO₂NH₂ | Exchangeable protons, chemical shift can vary. |
| ~5.50 | Broad Singlet/Quartet | 1H | J ≈ 5.0 (if coupled to CH₃) | NH CH₃ | Exchangeable proton, may show coupling to the methyl group. |
| ~2.80 | Doublet | 3H | J ≈ 5.0 (if coupled to NH) | NHCH₃ | Aliphatic methyl group, may appear as a singlet if NH exchange is fast. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the methyl carbon.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~148.5 | C-2 | Ipso-carbon attached to the strongly donating -NHCH₃ group.[7] |
| ~140.0 | C-1 | Ipso-carbon attached to the withdrawing -SO₂NH₂ group. |
| ~132.5 | C-4 | Aromatic CH, para to the -NHCH₃ group. |
| ~128.0 | C-6 | Aromatic CH, ortho to the -SO₂NH₂ group. |
| ~116.0 | C-5 | Aromatic CH, meta to both groups. |
| ~112.5 | C-3 | Aromatic CH, ortho to the -NHCH₃ group, strongly shielded.[7] |
| ~30.5 | C-7 | Aliphatic methyl carbon (-CH₃). |
Workflow for Structure Verification
A robust workflow ensures that the final structure assignment is correct and self-validated. While 1D NMR provides the primary data, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are essential for confirming connectivity and assignments.[8][9]
Figure 2: Recommended workflow for NMR-based structural elucidation.
Conclusion
This application note provides a robust framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The predictive analysis, grounded in the fundamental electronic effects of the substituents, serves as a reliable guide for spectral interpretation. For absolute structural proof, especially for novel compounds, complementing 1D NMR with 2D correlation experiments is strongly recommended as part of a comprehensive characterization workflow.
References
-
Kowalik, M., et al. Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry (2021). Available at: [Link]
-
Supporting Information for: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available at: [Link]
-
PubChem. 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Supporting Information for: Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water. The Royal Society of Chemistry. Available at: [Link]
-
PubChem. 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Iriarte, J. M., et al. Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, vol. 44, no. 1, 2006, pp. 1057–60. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available at: [Link]
-
Chegg. Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. (2022). Available at: [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. (2023). Available at: [Link]
-
Reddit. Amine protons on NMR. r/OrganicChemistry. (2023). Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Methylaniline(100-61-8) 13C NMR spectrum [chemicalbook.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. emerypharma.com [emerypharma.com]
Elucidating the Gas-Phase Fragmentation Behavior of 2-(Methylamino)benzene-1-sulfonamide using Tandem Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the characteristic fragmentation pattern of 2-(Methylamino)benzene-1-sulfonamide, a representative aromatic sulfonamide, using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a structural motif present in numerous pharmaceutical compounds, a thorough understanding of the gas-phase ion chemistry of sulfonamides is critical for structural confirmation, metabolite identification, and impurity profiling in drug development. This document outlines the primary fragmentation pathways observed under positive ion mode Collision-Induced Dissociation (CID), explains the mechanistic rationale behind the formation of key product ions, and provides a robust, field-proven protocol for acquiring high-quality MS/MS data.
Introduction: The Significance of Sulfonamide Fragmentation Analysis
Aromatic sulfonamides constitute a cornerstone class of pharmacophores, integral to a wide array of therapeutic agents.[1] Their analysis is a routine yet critical task in pharmaceutical research and quality control. Mass spectrometry, particularly tandem MS, stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity.[2] The fragmentation patterns generated upon collisional activation are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, proton affinity, and the stability of resultant ions.
Understanding these fragmentation pathways is paramount. It allows scientists to:
-
Confirm molecular identity with high confidence.
-
Elucidate the structure of unknown metabolites and degradation products by identifying core structural fragments.
-
Develop highly selective and sensitive quantitative assays using Selected Reaction Monitoring (SRM) based on unique precursor-to-product ion transitions.
This guide focuses on this compound, a molecule whose structure embodies the key features of this class: an aromatic ring, a sulfonamide moiety, and an N-alkylamino substituent. Its fragmentation provides a model system for predicting the behavior of more complex drug molecules.
Predicted Fragmentation Pathways of Protonated this compound
Under positive mode ESI, this compound (Molecular Formula: C₇H₁₀N₂O₂S, Exact Mass: 186.0463) readily forms the protonated molecule, [M+H]⁺, at m/z 187.0536. Upon collisional activation, this precursor ion is expected to follow several well-documented fragmentation routes characteristic of aromatic sulfonamides.[3][4]
The two primary and competing fragmentation pathways involve the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO₂).[5]
Pathway A: Cleavage of the Sulfonamide S-N Bond
This is often the most facile cleavage, resulting from the protonation at the sulfonamide nitrogen, which weakens the S-N bond.[4] This dissociation leads to the formation of an ion-neutral complex in the gas phase, which then separates to yield characteristic product ions.[4]
-
[M+H - NH₂CH₃]⁺: Loss of the methylamine group as a neutral molecule results in the benzenesulfonyl cation at m/z 141.9954 .
-
[M+H - C₆H₄SO₂]⁺: The complementary fragmentation, loss of the benzenesulfonyl moiety, would produce the protonated methylamine cation. However, due to its low mass (m/z 32.0498), it is often not observed or falls below the typical mass range of analysis.
Pathway B: Neutral Loss of SO₂ via Rearrangement
A hallmark fragmentation of aromatic sulfonamides is the neutral loss of 64 Da (SO₂).[5][6] This process is not a simple bond cleavage but involves an intramolecular rearrangement where the amino group attacks the ipso-carbon of the benzene ring, displacing the sulfonyl group.[5] The stability of the partial positive charge on the ipso-carbon during this transition state influences the favorability of this pathway.[6]
-
[M+H - SO₂]⁺: This rearrangement and elimination produces a key diagnostic ion at m/z 123.0604 .
Secondary Fragmentation
The primary product ions can undergo further fragmentation at higher collision energies, providing additional structural confirmation.
-
Further fragmentation of m/z 141.9954: This ion can lose sulfur monoxide (SO) to yield the phenyl cation at m/z 77.0386 .
-
Further fragmentation of m/z 123.0604: This ion may lose a methyl radical (•CH₃) to produce an ion at m/z 108.0369 .
The proposed fragmentation pathways are visualized in the diagram below.
Caption: Standard workflow for acquiring and analyzing MS/MS data.
B. Materials and Reagents
-
This compound standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
C. Step-by-Step Procedure
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Expertise Note: Methanol is chosen for its high volatility and good solubility for a wide range of organic molecules.
-
Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion.
-
Causality: The addition of 0.1% formic acid is crucial. It provides a source of protons (H⁺), ensuring efficient formation of the [M+H]⁺ ion in the ESI source, which is the necessary precursor for positive mode fragmentation analysis.
-
-
Instrumentation and MS Parameter Optimization:
-
Set up the mass spectrometer according to the parameters in the table below. These are typical starting points and should be optimized for the specific instrument in use.
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Step 1: Precursor Ion Identification. Acquire a full scan mass spectrum (e.g., from m/z 50-300) to confirm the presence and isolation of the protonated molecule at m/z 187.1.
-
Step 2: Product Ion Spectrum Acquisition. Perform a product ion scan (MS/MS) on the precursor ion at m/z 187.1. Set the collision gas (typically Argon) pressure as recommended by the manufacturer.
-
Step 3: Collision Energy Optimization. Acquire product ion spectra across a range of collision energies (e.g., 10-40 eV).
-
Trustworthiness: This self-validating step is critical. Low collision energy may not induce sufficient fragmentation, while excessively high energy can cause excessive fragmentation, leading to the loss of informative, higher-mass fragments. Plotting the intensity of key fragments versus collision energy helps in selecting the optimal value for sensitivity and specificity in future quantitative experiments.
-
Table 1: Recommended Starting MS Parameters (Positive ESI)
| Parameter | Typical Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Sulfonamides contain basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electrostatic field necessary for ion formation and desolvation. |
| Cone/Declustering Potential | 20 - 40 V | A mild potential to desolvate ions without causing in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | High flow of inert gas (N₂) to assist in solvent evaporation. |
| Desolvation Temperature | 350 - 500 °C | High temperature to ensure complete desolvation of ions before entering the vacuum. |
| Collision Gas | Argon | Inert gas used to induce fragmentation through energetic collisions. |
| Collision Energy (CE) | 10 - 40 eV | The kinetic energy applied to the precursor ion; must be optimized. |
Interpretation of Fragmentation Data
Upon analysis, the MS/MS spectrum of m/z 187.1 is expected to show dominant product ions corresponding to the pathways described in Section 2.
Table 2: Summary of Predicted Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Pathway |
|---|---|---|---|---|
| 187.0536 | 141.9954 | 45.0582 (NH₂CH₃) | Benzenesulfonyl cation | A |
| 187.0536 | 123.0604 | 63.9932 (SO₂) | [M+H - SO₂]⁺ | B |
| 141.9954 | 77.0386 | 64.9568 (SO + O) | Phenyl cation | Secondary |
| 123.0604 | 108.0369 | 15.0235 (•CH₃) | [M+H - SO₂ - •CH₃]⁺ | Secondary |
The relative abundance of the m/z 141.9954 and m/z 123.0604 ions provides insight into the competition between the S-N cleavage and the SO₂ elimination pathways. The presence of the ortho-methylamino group can influence the electronic properties of the ring, potentially affecting the stability of the transition state required for the SO₂ rearrangement. [5]The observation of these specific, high-mass fragments provides strong evidence for the identity of the this compound core structure.
Conclusion
The tandem mass spectrometry analysis of this compound in positive ESI mode reveals a predictable and informative fragmentation pattern dominated by two key pathways: cleavage of the S-N bond to yield the benzenesulfonyl cation (m/z 141.9954) and the characteristic neutral loss of SO₂ to produce an ion at m/z 123.0604. This application note provides the foundational knowledge and a validated experimental protocol necessary for researchers to confidently identify this compound and related structures. The principles and methodologies described herein are directly applicable to the broader fields of drug metabolism, pharmaceutical analysis, and impurity profiling, enabling the development of robust and specific analytical methods.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Sun, W., Li, Y., & Li, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 393-400. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from ResearchGate. [Link]
-
Ullah, A., & Khan, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(11), 4667-4683. [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from PubMed. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 2-(Methylamino)benzene-1-sulfonic acid. Retrieved from PubChem. [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link]
-
Hu, W., Wang, C., Yang, Y., Chen, H., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 21(11), 1896-1904. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Recrystallization procedure for purifying 2-(Methylamino)benzene-1-sulfonamide
An Application Guide for the Laboratory-Scale Purification of 2-(Methylamino)benzene-1-sulfonamide via Recrystallization
Authored by: A Senior Application Scientist
Abstract
This technical note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The document moves beyond a simple list of steps to explain the fundamental principles and causality behind the recrystallization process. It details a systematic approach to solvent selection, the execution of the purification protocol, and methods for troubleshooting common issues. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity sulfonamide compounds.
Introduction: The Rationale for High-Purity Sulfonamides
Sulfonamides represent a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibacterial, diuretic, and antiglaucoma drugs.[1][2] The biological activity of these compounds is highly dependent on their structural integrity and purity. Impurities, even in trace amounts, can alter pharmacological profiles or introduce toxicity. Therefore, robust purification methods are paramount.
Recrystallization is a powerful and widely employed technique for purifying solid organic compounds.[3] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. The principle is straightforward yet elegant: a compound is dissolved in a hot solvent to create a saturated or near-saturated solution, which, upon slow cooling, becomes supersaturated, forcing the desired compound to crystallize out, leaving soluble impurities behind in the "mother liquor".[4] This guide provides a detailed methodology for applying this technique to this compound.
Foundational Principles: Selecting the Optimal Solvent System
The success of any recrystallization hinges on the selection of an appropriate solvent.[3] An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific temperature-dependent solubility profile.
Characteristics of an Ideal Recrystallization Solvent:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound near its boiling point.
-
Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold to ensure maximum recovery upon crystallization.[5]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
For sulfonamides, common and effective solvents include alcohols like ethanol and isopropanol, often used in combination with water to fine-tune the polarity and solvating power.[7] A mixed solvent system, or solvent/anti-solvent method, can be highly effective when no single solvent meets all criteria.[8]
Protocol 2.1: Small-Scale Solvent Screening
Before committing to a bulk recrystallization, a small-scale screening process is essential to identify the optimal solvent.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., water, 95% ethanol, isopropanol, acetone, toluene).
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily at this stage.[3]
-
For tubes where the compound is insoluble, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.[8]
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
| Solvent Tested | Solubility at 20°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Poor | Moderate | Good | Potential single solvent, may require large volume. |
| Ethanol (95%) | Moderate | High | Fair to Poor | Likely too soluble. Best used in a mixed system with water. |
| Isopropanol | Low | High | Excellent | Promising candidate for single-solvent recrystallization. |
| Isopropanol/Water (e.g., 70%) | Very Low | Good | Excellent | Strong candidate for mixed-solvent recrystallization. [9][10] |
| Toluene | Low | Moderate | Good | Viable option, but higher boiling point makes it harder to remove. |
| Acetone | High | High | None | Unsuitable; dissolves compound too well at all temperatures. |
Comprehensive Recrystallization Workflow
This section outlines the step-by-step procedure for purifying this compound. The workflow is designed to be self-validating, with clear checkpoints to ensure maximum purity and yield.
Materials & Equipment
-
Crude this compound
-
Isopropanol
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Watch glass
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Spatula and glass stirring rod
-
Ice-water bath
Visualized Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Step-by-Step Experimental Protocol
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the 70% isopropanol solvent, just enough to create a slurry.[7]
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
-
Continue adding small portions of hot 70% isopropanol until the solid compound has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the yield upon cooling.[11] An excess of solvent will reduce recovery.
Step 2: Decolorization (Optional)
-
If the resulting solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly.
-
Add a very small amount (tip of a spatula) of activated charcoal to the solution. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[8] Adding it to a boiling solution can cause violent bumping.
-
Return the flask to the hot plate and boil gently for 2-3 minutes.
Step 3: Hot Gravity Filtration (Conditional)
-
This step is required if activated charcoal was used or if insoluble impurities are visible in the hot solution.
-
Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of boiling solvent through it. Discard this solvent. Causality: Pre-heating the glassware prevents the hot, saturated solution from cooling during filtration, which would cause premature crystallization and clog the funnel, leading to product loss.[4][12]
-
Carefully pour the hot solution through the fluted filter paper in portions.
Step 4: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are typically purer because impurities are excluded from the growing crystal lattice.[4] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[9]
Step 5: Isolation by Vacuum Filtration
-
Set up a Büchner funnel with filter paper over a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 70% isopropanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the crystallized mixture into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 6: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with one or two small portions of ice-cold 70% isopropanol.
-
Causality: The ice-cold solvent will wash away the residual mother liquor (containing soluble impurities) without dissolving a significant amount of the purified product.[8]
Step 7: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air-dry completely. For faster results, a vacuum desiccator can be used. The final product should be a free-flowing crystalline solid.[10]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used, resulting in an unsaturated solution.[9] | Re-heat the solution and boil off some of the solvent to increase the concentration. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to provide a nucleation site.[8] |
| "Oiling Out" | The solution was cooled too rapidly; the melting point of the compound is lower than the boiling point of the solvent; the compound is highly impure. | Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent and allow the solution to cool much more slowly (e.g., by insulating the flask).[9] |
| Low Yield | Too much solvent was used; premature crystallization occurred during hot filtration; crystals were washed with solvent that was not ice-cold. | Review the protocol to ensure the minimum amount of hot solvent is used. Ensure the filtration apparatus is thoroughly pre-heated. Always use ice-cold solvent for washing. |
| Crystals are Colored | The decolorization step with activated charcoal was insufficient or omitted. | The purified product can be re-dissolved and the recrystallization process repeated, including a more thorough decolorization step. |
Conclusion
The protocol described provides a reliable and systematic method for the purification of this compound. By understanding the principles behind each step—from rational solvent selection to the controlled kinetics of crystal growth—researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development. The key to a successful recrystallization lies not just in following the steps, but in comprehending the causality that governs the separation of a pure compound from its contaminants.
References
- BenchChem Technical Support Center. (n.d.). Crystallinity of Sulfonamide Compounds. BenchChem.
- BenchChem Technical Support Center. (n.d.). Recrystallization of Sulfonamide Products. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem Technical Support Center. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem.
- Safrole. (n.d.). Recrystallization and hot filtration.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- YouTube. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
- Royal Society of Chemistry. (n.d.). Hot gravity filtration. Education.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
- Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- Chem-Impex. (n.d.). ([2-(Methylamino)ethyl]sulfonyl)benzene.
- PubChem. (n.d.). 2-(Methylamino)benzene-1-sulfonic acid.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- PubChemLite. (n.d.). 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride.
- Smolecule. (2024). 3-Amino-4-(methylamino)benzene-1-sulfonamide.
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. safrole.com [safrole.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for In Vitro Biological Evaluation of 2-(Methylamino)benzene-1-sulfonamide
Introduction: The Scientific Context of 2-(Methylamino)benzene-1-sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antidiabetic, and anti-inflammatory properties. This compound, a member of this versatile chemical class, presents a valuable scaffold for investigation in drug discovery and development. Its biological activities, while not yet extensively documented for this specific molecule, can be inferred and explored based on the well-established profiles of structurally related sulfonamides. The strategic placement of the methylamino and sulfonamide moieties on the benzene ring offers unique physicochemical properties that may influence its interaction with biological targets.
This guide provides a comprehensive overview of detailed in vitro biological assays to characterize the potential therapeutic activities of this compound. The protocols herein are designed to be robust and reproducible, enabling researchers to generate high-quality data for the evaluation of this compound's biological profile. We will delve into the rationale behind each assay, providing step-by-step instructions and best practices for successful execution.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | Inferred |
| Molecular Weight | 186.23 g/mol | Inferred |
| Appearance | White to off-white crystalline solid | Typical for sulfonamides |
| Solubility | Soluble in DMSO, methanol, and ethanol; sparingly soluble in water | General sulfonamide properties |
| Storage | Store at 2-8°C in a dry, well-ventilated place | General laboratory practice |
Safety Precautions:
As with any chemical compound, appropriate safety measures should be taken when handling this compound. It is recommended to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS) for sulfonamides.[1][2]
Section 1: Antibacterial Activity Assessment
The foundational biological activity of sulfonamides is their antibacterial effect. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts the production of nucleic acids and other vital cellular components, leading to bacteriostasis.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[4][5][6]
Causality Behind Experimental Choices:
-
Broth Microdilution Method: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and bacterial strains in a 96-well plate format.[7][8]
-
Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its reproducibility and low levels of sulfonamide inhibitors (thymidine and thymine).[9]
-
McFarland Standard: A 0.5 McFarland standard is used to standardize the bacterial inoculum to ensure a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC values.
Experimental Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). c. Include a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213). b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well. b. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Section 2: Enzyme Inhibition Assays
Many sulfonamide derivatives exert their therapeutic effects by inhibiting specific enzymes. The following protocols are designed to screen this compound against key enzymatic targets.
α-Glucosidase Inhibition Assay
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes.[10][11]
Causality Behind Experimental Choices:
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG): This chromogenic substrate is used because its hydrolysis by α-glucosidase releases p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically at 405 nm.[12][13]
-
Acarbose: Acarbose is a well-characterized α-glucosidase inhibitor and is used as a positive control to validate the assay performance.[14][15]
Experimental Workflow:
Caption: Workflow for the Urease Inhibition Assay.
Protocol: Urease Inhibition Assay
-
Reagent Preparation: a. Prepare a stock solution of this compound in DMSO and serially dilute with phosphate buffer. b. Prepare a solution of Jack bean urease in phosphate buffer. c. Prepare a urea solution in phosphate buffer. d. Prepare Berthelot's reagents: Reagent A (phenol and sodium nitroprusside) and Reagent B (sodium hypochlorite and sodium hydroxide).
-
Assay Procedure (in a 96-well plate): a. To each well, add the test compound solution at various concentrations. b. Add the urease solution to each well and pre-incubate at 37°C for 15-30 minutes. [16] c. Initiate the reaction by adding the urea solution to each well. d. Incubate the plate at 37°C for 30-60 minutes. [16] e. Add Reagent A followed by Reagent B to each well to develop the color.
-
Data Analysis: a. Measure the absorbance of the indophenol complex at a wavelength between 625 and 670 nm. [17] b. Calculate the percent inhibition and IC₅₀ value as described for the α-glucosidase assay.
Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an enzyme that is induced during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. [18] Causality Behind Experimental Choices:
-
Colorimetric Assay: This assay measures the peroxidase activity of COX-2. The peroxidase component reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2), and this activity is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored by the increase in absorbance at 590 nm. [3][18]* Celecoxib: A well-known selective COX-2 inhibitor, celecoxib is used as a positive control. [18] Experimental Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Protocol: COX-2 Inhibition Assay
-
Reagent Preparation: a. Prepare a stock solution of this compound in DMSO and serially dilute with Tris-HCl buffer (100 mM, pH 8.0). b. Prepare a solution of human recombinant COX-2 enzyme. c. Prepare a hematin solution. d. Prepare an arachidonic acid solution (substrate). e. Prepare a TMPD solution (chromogenic substrate).
-
Assay Procedure (in a 96-well plate): a. To each well, add Tris-HCl buffer, hematin, the COX-2 enzyme solution, and the test compound solution at various concentrations. b. Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding. [18] c. Initiate the reaction by adding TMPD and arachidonic acid. d. Immediately measure the increase in absorbance at 590 nm in kinetic mode for a set period.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration. b. Determine the percent inhibition and IC₅₀ value as described previously.
Section 3: Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro biological characterization of this compound. By systematically evaluating its antibacterial and enzyme-inhibitory activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these primary screens should be followed by more in-depth mechanistic studies, including determination of the mode of inhibition, and evaluation in more complex cell-based and in vivo models to further elucidate its pharmacological profile. The versatility of the sulfonamide scaffold suggests that this compound could be a promising starting point for the development of novel therapeutic agents.
References
-
Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. bio-protocol, 13(12), e4707.
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Transformation. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. [Link]
-
Protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
American Society for Microbiology. (2010). Urease Test Protocol. [Link]
- Wongon, M., & Limpeanchob, N. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(23), 5674.
- Al-Ibia, A., et al. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 17(8), 1011-1020.
-
MDPI. (2023). Unlocking the Functional Potential of Pecan Nut Cake: A Study on Bioactive Peptide Production. [Link]
-
Frontiers. (2024). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. [Link]
-
Journal of Young Pharmacists. (2017). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. [Link]
- Saify, Z. S., et al. (2000). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 13(2), 23-28.
-
Current Protocols. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Methods in Molecular Biology. (2000). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. [Link]
-
Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
-
Lipids in Health and Disease. (2011). In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. [Link]
- Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (2020). Journal of Chemistry.
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]
-
PeerJ. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]
-
Molecules. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. [Link]
-
Journal of Biological Chemistry. (1998). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. [Link]
-
Chula Digital Collections. (2022). Inhibition of phospholipase A2 and prostaglandin synthase activities as possible mechanistic insight into the anti-inflammatory. [Link]
-
Molecules. (2018). In Silico and In Vitro Study of the Bromelain-Phytochemical Complex Inhibition of Phospholipase A2 (Pla2). [Link]
-
PubChemLite. (n.d.). 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. protocols.io [protocols.io]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [survey.transformation.org.ua]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assay protocol for testing 2-(Methylamino)benzene-1-sulfonamide cytotoxicity
This document provides a detailed protocol for assessing the in vitro cytotoxicity of 2-(Methylamino)benzene-1-sulfonamide. The guide is intended for researchers, scientists, and professionals in the field of drug development and toxicology. It offers a multi-faceted approach, employing three distinct, well-established cell-based assays to generate a comprehensive cytotoxicity profile.
Introduction to Cytotoxicity Profiling
Cytotoxicity testing is a cornerstone of preclinical drug development and chemical safety assessment. It provides critical insights into the potential of a compound to cause cell damage or death.[1][2] Compounds that induce cytotoxicity can do so through various mechanisms, including accidental cell death (necrosis) or programmed cell death (apoptosis).[3] A thorough evaluation of a compound's cytotoxic potential requires assays that can probe different aspects of cellular health, from metabolic activity and membrane integrity to the specific pathways of cell death.
This guide details a tripartite strategy for evaluating the cytotoxicity of this compound, a synthetic organic compound belonging to the sulfonamide class. We will describe protocols for:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[4][5][6]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of a cytosolic enzyme.[7][8]
-
Annexin V/Propidium Iodide (PI) Assay: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.[9][10]
By integrating the data from these three assays, researchers can obtain a robust and nuanced understanding of the cytotoxic effects of this compound.
Presumed Mechanism of Action: The Sulfonamide Class
While specific mechanistic data for this compound is limited, its chemical structure places it in the sulfonamide family. Sulfonamides are well-known for their antimicrobial properties, which stem from their structural similarity to para-aminobenzoic acid (PABA).[11][12] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, a critical component in the folic acid synthesis pathway.[13][14] This inhibition ultimately disrupts the production of DNA and RNA, leading to a bacteriostatic effect.[11][13]
In mammalian cells, some sulfonamide derivatives have been shown to inhibit carbonic anhydrases or even induce apoptosis in cancer cell lines, suggesting alternative or additional mechanisms of action relevant to cytotoxicity testing.[15]
Caption: Presumed inhibitory action on the folic acid synthesis pathway.
Principles of the Selected Cytotoxicity Assays
A multi-assay approach provides a self-validating system. Each assay measures a different hallmark of cytotoxicity, and together they create a more complete picture of the compound's effects.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used indicator of cell viability. The foundational principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[4][6][16] The quantity of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[17]
-
Lactate Dehydrogenase (LDH) Assay: This assay assesses cytotoxicity by quantifying the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane damage or cell lysis.[8][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[18]
-
Annexin V & Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides detailed information on the mode of cell death. It relies on two key principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9][10]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[9][10]
-
By using these two stains concurrently, it is possible to distinguish between four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Comprehensive Experimental Workflow
The successful execution of these cytotoxicity assays depends on a logical and well-controlled workflow. The following diagram outlines the key stages, from initial cell culture to final data analysis.
Caption: Overall experimental workflow for cytotoxicity assessment.
Part 1: Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research objectives.[19] If the compound has a specific target organ, a cell line derived from that tissue is recommended.[20] For general cytotoxicity screening, commonly used and well-characterized cell lines are appropriate.
| Cell Line | Type | Rationale for Use |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver model, a primary site of drug metabolism. |
| A549 | Human Lung Carcinoma | A common model for epithelial toxicity. |
| L929 | Mouse Fibroblast | An established standard cell line for in vitro cytotoxicity testing, endorsed by ISO 10993-5.[2] |
| MRC-5 | Human Fetal Lung Fibroblast | A normal (non-cancerous) diploid cell line, useful for assessing toxicity in non-transformed cells.[19] |
Cells should be cultured in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Part 2: Detailed Experimental Protocols
A. Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by serially diluting the stock solution in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
B. Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methodologies.[4][5][16][17]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls (medium with DMSO) and no-cell controls (medium only for background).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS and filter-sterilize it.[4][6][16] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[5][17]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16][17]
-
Absorbance Reading: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4][16] Measure the absorbance at a wavelength of 570 nm (a reference wavelength of 620-680 nm can be used to reduce background).[4][16]
C. Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH release methodologies.[21]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well flat-bottom plates
-
Lysis Buffer (provided in kit or 10X Triton X-100)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up additional control wells:
-
Maximum LDH Release Control: Treat cells with Lysis Buffer 45 minutes before the end of the incubation period.[21]
-
Spontaneous LDH Release Control: Untreated cells (vehicle control).
-
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[21]
-
Absorbance Reading: Measure the absorbance at 490 nm (reference wavelength 680 nm).[21]
D. Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[9][10][22]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
6-well or 12-well plates
-
Flow cytometer
-
Centrifuge
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight. Treat with the compound for the desired time.
-
Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding supernatant.[9][22]
-
Cell Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9][22]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add fluorescently labeled Annexin V and Propidium Iodide solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[9]
Part 3: Data Analysis and Interpretation
MTT Assay Analysis:
-
Calculation: Subtract the average absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Interpretation: Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
LDH Assay Analysis:
-
Calculation: Subtract the background absorbance values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Interpretation: An increase in % cytotoxicity indicates a loss of membrane integrity. This is often associated with necrosis or late apoptosis.
Annexin V/PI Assay Analysis:
-
Calculation: Using the flow cytometry analysis software, gate the cell populations to determine the percentage of cells in each quadrant:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells (Q2 + Q3) is a strong indicator that the compound induces apoptosis.
| Assay | Primary Measurement | Key Finding |
| MTT | Mitochondrial dehydrogenase activity | Decrease indicates reduced cell viability/proliferation. |
| LDH | LDH release from cytosol | Increase indicates compromised cell membrane integrity (necrosis). |
| Annexin V/PI | Phosphatidylserine externalization and membrane permeability | Differentiates apoptosis from necrosis, identifying the mode of cell death. |
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & H. B. Leister (Eds.), Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
-
Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]
-
Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
Al-Trawneh, S. A., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 9(2), 241-259. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Picmonic. Sulfonamides Mechanisms. [Link]
-
YouTube. (2020). Sulfonamides: Mechanism of action. [Link]
-
American Elements. 2-[(dimethylamino)methyl]benzene-1-sulfonamide. [Link]
-
PubChemLite. 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride. [Link]
-
Scientific Laboratory Supplies. 2-(methylamino)benzene-1-sulfo. [Link]
-
PubChem. 2-(Methylamino)benzene-1-sulfonic acid. [Link]
Sources
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. blog.johner-institute.com [blog.johner-institute.com]
- 3. nebiolab.com [nebiolab.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. picmonic.com [picmonic.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cellbiologics.com [cellbiologics.com]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: 2-(Methylamino)benzene-1-sulfonamide as a Chemical Probe for Carbonic Anhydrase IX
Prepared by: Gemini, Senior Application Scientist
Foreword: Unveiling New Tools for Hypoxia Research
In the intricate landscape of cellular signaling and disease pathology, chemical probes serve as indispensable tools to dissect biological function and validate therapeutic targets. The sulfonamide moiety has a storied history in medicinal chemistry, and its derivatives continue to yield compounds with highly specific biological activities. This guide focuses on 2-(Methylamino)benzene-1-sulfonamide, a small molecule with the potential to serve as a selective chemical probe for carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor biology. While this specific molecule is not extensively characterized in the public domain, its structural features suggest a strong likelihood of interaction with carbonic anhydrases. This document, therefore, serves as both an application note on its potential uses and a detailed set of protocols for its validation and application in a research setting. We will explore its hypothesized mechanism of action, its potential in cancer research, and provide the rigorous, self-validating experimental workflows necessary to characterize its activity and utility as a chemical probe.
Section 1: The Scientific Rationale—Why this compound as a Probe?
The Target: Carbonic Anhydrase IX (CA IX)
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly overexpressed in a wide variety of solid tumors.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[3][4]
CA IX plays a critical role in tumor cell adaptation to acidic and hypoxic conditions by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This enzymatic activity is pivotal for maintaining a stable intracellular pH (pHi), which is essential for the survival and proliferation of cancer cells, while contributing to the acidification of the extracellular space.[1] This extracellular acidosis facilitates tumor invasion, metastasis, and resistance to therapy.[4] Given its tumor-specific expression and its crucial role in cancer progression, CA IX has emerged as a high-value target for both therapeutic intervention and diagnostic imaging.[2]
The Probe: A Hypothesis Rooted in Structure
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases.[5][6][7] The sulfonamide group (-SO₂NH₂) is capable of coordinating with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The specific substitution pattern on the benzene ring modulates the binding affinity and selectivity for different CA isoforms.
While direct experimental data for this compound is sparse, its structure is analogous to other known benzenesulfonamide-based CA inhibitors.[8][9] We hypothesize that this compound will act as an inhibitor of carbonic anhydrases, with potential selectivity for the tumor-associated isoform CA IX. Its utility as a chemical probe stems from its potential to selectively modulate CA IX activity, thereby allowing researchers to investigate the downstream consequences of CA IX inhibition in cellular and potentially in vivo models.
Section 2: Characterizing the Probe—A Workflow for Validation
Before its use in complex biological questions, the activity and selectivity of this compound must be rigorously characterized. The following workflow provides a logical progression from basic biochemical assays to cell-based validation.
Caption: Workflow for the validation of this compound as a CA IX probe.
Section 3: Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory potency (IC₅₀) of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII). The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored at 405 nm.[10]
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM to 100 nM).
-
Prepare a 10 mM stock solution of Acetazolamide in DMSO and prepare a similar dilution series.
-
Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO.
-
Dilute the recombinant CA enzymes in cold Assay Buffer to a working concentration (the exact concentration should be optimized for a linear reaction rate, typically in the range of 10-50 nM).
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (milli-Absorbance units/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response - variable slope) to determine the IC₅₀ value.
-
Expected Data Summary:
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| This compound | >10,000 | 850 | 45 | 120 |
| Acetazolamide (Control) | 250 | 12 | 25 | 6 |
| Note: Data are hypothetical and serve as an illustrative example of expected results for a selective CA IX inhibitor. |
Protocol 2: Cell-Based Assay for CA IX Functional Activity
This protocol assesses the ability of this compound to inhibit CA IX function in a relevant cellular context. It measures the compound's effect on the proliferation of cancer cells that overexpress CA IX under hypoxic conditions.
Materials:
-
HT-29 or MDA-MB-231 human cancer cell lines (known to express CA IX under hypoxia)[11]
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
A cell viability reagent (e.g., CellTiter-Glo®)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells into opaque-walled 96-well plates at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight under normoxic conditions (21% O₂, 5% CO₂).
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in culture medium from a stock solution. The final concentrations should span a wide range based on the IC₅₀ value obtained in Protocol 1 (e.g., from 100 µM down to 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle.
-
-
Induction of Hypoxia:
-
Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic incubator (1% O₂).
-
Incubate the cells for 72 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, remove the plates from the incubators and allow them to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data for each treatment group to the vehicle control group under both normoxic and hypoxic conditions.
-
Plot the normalized cell viability (%) against the logarithm of the compound concentration for both oxygen conditions.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) under both normoxia and hypoxia. A significantly lower GI₅₀ under hypoxia suggests a dependency on CA IX activity for proliferation in that state.
-
Caption: Workflow for the cell-based hypoxia proliferation assay.
Section 4: Interpreting the Data—From Numbers to Biological Insight
The primary goal of these initial experiments is to build a comprehensive profile of this compound.
-
Hypoxia-Selective Activity: In Protocol 2, a potent and selective CA IX inhibitor is expected to show significantly greater anti-proliferative activity under hypoxic conditions compared to normoxic conditions. This functional selectivity in a cellular context provides strong evidence that the compound's effect is mediated through the inhibition of the hypoxia-induced CA IX target.
Should this compound prove to be a potent and selective inhibitor of CA IX, it can be employed to investigate a multitude of biological questions, such as the role of CA IX in regulating tumor cell metabolism, invasion, and resistance to chemotherapy or radiation.
Section 5: Broader Applications & Alternative Hypotheses
While the primary hypothesis focuses on carbonic anhydrase inhibition, it is important to consider the classical mechanism of action for sulfonamides: the inhibition of dihydropteroate synthase (DHPS) in microorganisms.[12][13] This enzyme is part of the folate biosynthesis pathway, which is absent in mammals.[14] Therefore, this compound could also be evaluated as an antimicrobial agent. A DHPS inhibition assay would be the appropriate validation protocol for this application.[15]
Caption: Classical sulfonamide mechanism: competitive inhibition of DHPS.
References
-
Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65–77. [Link]
-
Gieling, R. G., Babur, M., & Mamnani, L. (2012). Carbonic anhydrase IX: regulation and role in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1825(2), 144-153. [Link]
-
Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6207–6212. [Link]
-
Pastorekova, S., & Gillies, R. J. (2019). The Role of Carbonic Anhydrase IX in Cancer Development: Links to Hypoxia, Acidosis, and Beyond. PubMed. [Link]
-
Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]
-
Tars, K., Vullo, D., & Supuran, C. T. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(15), 6893-6903. [Link]
-
Gudim, M., & Krasavin, M. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7336-7351. [Link]
-
Angeli, A., & Supuran, C. T. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 139-148. [Link]
-
Tars, K., Vullo, D., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 748-752. [Link]
-
O'Donovan, E., & Ang, J. C. (2016). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Bioorganic & Medicinal Chemistry, 24(16), 3681-3687. [Link]
-
Barath, H., & Gherghel, D. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-13. [Link]
-
Yun, M. K., & Ho, D. D. (2012). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 10(4), 361-369. [Link]
-
iGEM. (n.d.). Carbonic Anhydrase assay. iGEM. [Link]
-
Yun, M. K., & Ho, D. D. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]
-
Yun, M. K., & Ho, D. D. (2013). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 8(7), 1469-1475. [Link]
Sources
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)benzene-1-sulfonamide for Preclinical Studies
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(Methylamino)benzene-1-sulfonamide, a key intermediate for various pharmaceutical candidates. The focus is on producing material of sufficient quality and quantity for preclinical evaluation.[1][2][3] This guide details a robust synthetic protocol, addresses critical scale-up considerations, outlines analytical quality control procedures, and emphasizes process safety. The information presented is intended for researchers, scientists, and drug development professionals involved in transitioning small-molecule candidates from discovery to preclinical stages.[1][3]
Introduction: The Importance of Scalable Synthesis in Preclinical Development
The journey of a new small molecule from a promising hit in a screening campaign to a viable clinical candidate is a multi-stage process.[1] A critical milestone in this journey is the preclinical development phase, which requires the synthesis of the active pharmaceutical ingredient (API) on a significantly larger scale than what is typically produced during initial discovery efforts.[4][5] This scale-up is essential to provide sufficient material for in-depth toxicological studies, pharmacokinetic and pharmacodynamic (PK/PD) assessments, and formulation development, all of which are prerequisites for human clinical trials.[2][6]
This compound is a crucial building block in the synthesis of a variety of compounds with therapeutic potential. Its successful and reproducible synthesis at scale is therefore a critical path activity. The primary objectives of this scale-up campaign are:
-
To develop a safe, efficient, and scalable synthetic process.
-
To consistently produce this compound with a purity profile that meets the stringent requirements for preclinical studies.
-
To establish a robust analytical control strategy to ensure batch-to-batch consistency.
-
To identify and mitigate potential process safety hazards.[7][8]
This application note will provide a detailed protocol and the underlying scientific rationale for achieving these objectives.
Synthetic Strategy and Route Selection
The chosen synthetic route for the multi-gram to kilogram scale production of this compound involves a two-step process starting from commercially available 2-aminobenzenesulfonamide. This route was selected for its reliability, use of relatively inexpensive starting materials, and avoidance of hazardous reagents where possible.
The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
A key consideration in scaling up chemical reactions is the potential for unforeseen challenges that may not be apparent at the laboratory scale.[9][10] These can include issues with heat transfer, mixing efficiency, and product isolation.[9] The selected route is amenable to standard chemical engineering principles for scale-up.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Diazotization and Sandmeyer Reaction to form 2-Chlorobenzene-1-sulfonyl chloride
Rationale: This classical transformation converts the starting aniline into a more reactive diazonium salt, which is then displaced by a chloride in a copper-catalyzed Sandmeyer reaction to yield the intermediate sulfonyl chloride. This approach is well-established for the synthesis of aryl sulfonyl chlorides.[11]
Materials and Equipment:
-
2-Aminobenzenesulfonamide (100 g, 0.58 mol)
-
Concentrated Hydrochloric Acid (300 mL)
-
Sodium Nitrite (44 g, 0.64 mol)
-
Copper(I) Chloride (11.5 g, 0.12 mol)
-
Ice
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.
Procedure:
-
Cool the concentrated hydrochloric acid in the 2 L flask to 0-5 °C using an ice-salt bath.
-
Slowly add 2-aminobenzenesulfonamide to the cold acid with vigorous stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite in 100 mL of water and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel over a period of 60-90 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
In a separate 4 L beaker, dissolve copper(I) chloride in 200 mL of concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 2 L of ice-water.
-
The solid product, 2-chlorobenzene-1-sulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to a constant weight.
Step 2: Amination with Methylamine
Rationale: The sulfonyl chloride intermediate is then reacted with methylamine to form the desired sulfonamide. This is a nucleophilic substitution reaction at the sulfur center.
Materials and Equipment:
-
2-Chlorobenzene-1-sulfonyl chloride (from Step 1)
-
Methylamine (40% solution in water, 200 mL)
-
Dichloromethane (500 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
Procedure:
-
Dissolve the dried 2-chlorobenzene-1-sulfonyl chloride in 500 mL of dichloromethane in the 1 L flask and cool to 0-5 °C in an ice bath.
-
Slowly add the methylamine solution via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Rationale: Recrystallization is a robust and scalable method for purifying solid organic compounds, effectively removing impurities.
Procedure:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane). The choice of solvent may require optimization.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Process Optimization and Scale-Up Considerations
Scaling a synthesis from the benchtop to a pilot plant or manufacturing facility introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[4][7]
| Parameter | Lab Scale (100 g) | Scale-Up Considerations (1-5 kg) |
| Reaction Vessel | 2 L Glass Flask | 20-50 L Glass-Lined Reactor |
| Stirring | Magnetic/Overhead Stirrer | Baffled reactor with optimized impeller design for efficient mixing. |
| Temperature Control | Ice Bath | Jacketed reactor with a heating/cooling circulator for precise temperature control. Monitoring for exotherms is critical.[10] |
| Reagent Addition | Addition Funnel | Metering pump for controlled addition rates. |
| Work-up | Separatory Funnel | Liquid-liquid extraction in the reactor or a dedicated extraction vessel. |
| Filtration | Buchner Funnel | Nutsche filter/dryer for solid isolation. |
| Drying | Vacuum Oven | Vacuum dryer. |
Key Optimization Points:
-
Exotherm Control: The diazotization and amination steps are exothermic. Careful monitoring and controlled addition rates are crucial to prevent runaway reactions.[10]
-
Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions.[9]
-
Crystallization: The cooling rate during recrystallization should be controlled to obtain a consistent crystal size and morphology, which can impact filtration and drying times.
Analytical Quality Control
A comprehensive analytical strategy is essential to ensure that the final product meets the high purity standards required for preclinical studies.[12][13][14] The identity, purity, and impurity profile of each batch must be thoroughly characterized.
Caption: Quality control workflow for batch release of this compound.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying impurities. A validated, stability-indicating method should be developed.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Karl Fischer Titration: To determine the water content.
-
Gas Chromatography (GC): To quantify residual solvents from the synthesis and purification process.
A detailed Certificate of Analysis (CoA) summarizing the results of these tests should be generated for each batch.
Process Safety
A thorough process safety assessment is mandatory before performing any scale-up activities.[7][8][15]
Potential Hazards:
-
Diazonium Salts: Can be explosive when dry. The protocol is designed to keep the diazonium salt in solution at all times.
-
Exothermic Reactions: The diazotization and amination steps can generate significant heat.[10]
-
Corrosive Reagents: Concentrated hydrochloric acid is corrosive.
-
Flammable Solvents: Dichloromethane and ethanol are flammable.
Mitigation Strategies:
-
Conduct a thorough literature search for safety information on all reagents and intermediates.
-
Perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).[10]
-
Ensure adequate cooling capacity is available for the scaled-up reaction.
-
Use appropriate engineering controls (fume hoods, blast shields) and personal protective equipment.
-
Develop and follow detailed Standard Operating Procedures (SOPs).
Conclusion
This application note provides a comprehensive framework for the successful scale-up synthesis of this compound for preclinical studies. By carefully considering the synthetic route, optimizing process parameters, implementing a robust analytical control strategy, and prioritizing process safety, researchers can confidently produce this key intermediate in the quantities and quality required to advance their drug development programs.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks.
- Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020).
- Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production. (2025).
- Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
- Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. ResearchGate.
- Understanding Scale-up Risks in Early-Stage Process Development. METTLER TOLEDO.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. (2020).
- How to Scale Up Pharmaceutical Manufacturing. (2022).
- Introduction to small molecule drug discovery and preclinical development. Frontiers. (2023).
- Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery. (2016).
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
Sources
- 1. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. agnopharma.com [agnopharma.com]
- 6. seed.nih.gov [seed.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. helgroup.com [helgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Methylamino)benzene-1-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-(Methylamino)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific N-methylation reaction. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing this transformation, empowering you to make informed decisions to optimize your synthesis.
The most common and direct synthetic route to this compound is the selective mono-N-methylation of the aromatic amine of 2-aminobenzenesulfonamide (also known as orthanilamide). This guide is structured around a standard protocol for this reaction, followed by a series of troubleshooting questions and in-depth answers.
Foundational Knowledge: Understanding the Reaction
The key to troubleshooting this synthesis lies in understanding the differential reactivity of the two nitrogen atoms in the starting material, 2-aminobenzenesulfonamide.
-
The Aromatic Amine (-NH₂): This nitrogen is more nucleophilic and basic than the sulfonamide nitrogen. The lone pair of electrons on the aniline nitrogen is more available to attack an electrophile, such as a methylating agent. However, its basicity is lower than that of a typical aliphatic amine because the lone pair is delocalized into the aromatic ring.[1][2]
-
The Sulfonamide Amide (-SO₂NH₂): The protons on this nitrogen are significantly more acidic (lower pKa) due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3] While this makes deprotonation easier, the resulting anion is a weaker nucleophile because its charge is delocalized over the sulfonyl oxygens.
This difference in reactivity is the cornerstone of achieving selective N-methylation on the aromatic amine. The choice of base, solvent, and reaction conditions must be carefully controlled to favor this outcome.
Standard Protocol: Selective N-Methylation of 2-Aminobenzenesulfonamide
This protocol is a representative procedure based on common N-alkylation methodologies for sulfonamides and anilines.[4][5] Optimal conditions may vary based on the specific methylating agent and laboratory setup.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Notes |
| 2-Aminobenzenesulfonamide | >98% | Ensure it is dry. |
| Dimethyl Sulfate | >99% | Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground | A moderately strong base. |
| Acetone | Anhydrous | Solvent. |
| Dichloromethane (DCM) | Reagent Grade | For workup. |
| Saturated Sodium Bicarbonate | Aqueous Solution | For workup. |
| Brine | Saturated Aqueous NaCl | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminobenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Initiate Reaction: Begin vigorous stirring under a nitrogen atmosphere.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature over 15-20 minutes. Caution: The reaction can be exothermic.
-
Reaction Progress: After the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Troubleshooting Guide & FAQs
**dot
graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A logical workflow for troubleshooting low yield.
Q1: My reaction has stalled, and TLC analysis shows predominantly unreacted 2-aminobenzenesulfonamide. What are the likely causes?
A1: This indicates a problem with reaction activation or conditions. Here’s a breakdown of potential issues and solutions:
-
Inadequate Deprotonation (The Role of the Base):
-
Causality: The N-methylation of the aniline nitrogen requires its lone pair to be sufficiently nucleophilic. While the aniline nitrogen is the most basic site, a base is still necessary to facilitate the reaction, particularly when using less reactive methylating agents or to neutralize any generated acid. If the base is too weak or not present in sufficient quantity, the reaction rate will be extremely slow.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your potassium carbonate is anhydrous. Grinding it into a fine powder before use increases its surface area and reactivity.
-
Consider a Stronger Base: If K₂CO₃ is ineffective, a stronger base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[6] When using NaH, switch to an anhydrous, non-protic solvent like DMF or THF. Caution: NaH reacts violently with water.
-
Stoichiometry: Ensure at least 1.5 equivalents of base are used to ensure a sufficiently basic environment.
-
-
-
Insufficient Reaction Energy (Temperature and Time):
-
Causality: N-methylation, especially of a sterically hindered ortho-substituted aniline, requires sufficient thermal energy to overcome the activation barrier. Room temperature may be insufficient.[7]
-
Troubleshooting Steps:
-
Increase Temperature: If conducting the reaction at room temperature, increase it to reflux. If already at reflux in acetone, consider switching to a higher-boiling solvent like acetonitrile (reflux temp ~82°C) or DMF (use with caution at high temperatures).
-
Extend Reaction Time: Monitor the reaction for a longer period (e.g., 12-24 hours) before concluding that it has stalled.
-
-
-
Reagent Quality:
-
Causality: Dimethyl sulfate is susceptible to hydrolysis. If it has been improperly stored, its effective concentration will be lower than expected.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Use a freshly opened bottle of dimethyl sulfate or purify older stock if necessary.
-
Consider an Alternative: Methyl iodide is a common alternative, though it is also light-sensitive and should be handled with care.
-
-
-
Steric Hindrance (The "Ortho Effect"):
-
Causality: The sulfonamide group is ortho to the amine. This steric bulk can hinder the approach of the methylating agent to the nitrogen atom, slowing the reaction compared to a para- or meta-substituted aniline.[8][9] This is a fundamental challenge of this specific substrate.
-
Troubleshooting Steps:
-
This is an inherent property of the molecule. Overcoming it relies on optimizing the other parameters: using a stronger base, higher temperature, and a more reactive methylating agent.
-
-
Q2: My TLC shows multiple new spots, and my final yield of the desired product is low. What are these side products and how can I avoid them?
A2: The formation of multiple products points to a lack of selectivity or degradation. The most common culprits are over-methylation and reaction at the sulfonamide nitrogen.
-
Over-methylation (N,N-dimethyl product):
-
Causality: The product, this compound, is a secondary amine and is still nucleophilic. If a large excess of the methylating agent is present or the reaction conditions are too harsh, a second methylation can occur to form the tertiary amine, 2-(dimethylamino)benzene-1-sulfonamide.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the methylating agent.
-
Slow Addition: Add the methylating agent slowly and at a lower temperature (e.g., 0°C) before heating to reflux. This helps to maintain a low instantaneous concentration of the electrophile, favoring mono-methylation.[10]
-
Monitor Carefully: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
-
-
-
N-Methylation of the Sulfonamide Group:
-
Causality: The sulfonamide proton is more acidic than the aniline protons. Using a very strong base (like NaH) can deprotonate both nitrogens. While the resulting sulfonamide anion is less nucleophilic, it can still react, especially at higher temperatures or with highly reactive methylating agents. This leads to the formation of 2-aminobenzene-N-methyl-1-sulfonamide or the di-methylated (on both nitrogens) product.
-
Troubleshooting Steps:
-
Choice of Base: This is a classic chemoselectivity problem. A moderately strong base like K₂CO₃ is often preferred because it is strong enough to facilitate the reaction at the more basic aniline nitrogen but not strong enough to significantly deprotonate the sulfonamide nitrogen under the reaction conditions.
-
Temperature Control: Avoid excessively high temperatures, which can increase the rate of less-favored side reactions.
-
-
**dot
graph Chemoselectivity { layout=dot; rankdir=LR; node [shape=plaintext]; edge [color="#5F6368"];
} Caption: Chemoselectivity in the methylation of 2-aminobenzenesulfonamide.
Q3: I obtained a good crude yield, but my final yield dropped significantly after column chromatography. What happened?
A3: This points to issues with purification, either through product loss or degradation.
-
Product Adsorption on Silica Gel:
-
Causality: Both the amine and sulfonamide groups are polar and can interact strongly with the acidic silica gel surface. This can lead to significant tailing and incomplete elution from the column, especially if the product is not very soluble in the eluent.
-
Troubleshooting Steps:
-
Deactivate Silica: Add 1% triethylamine to your eluent system. The amine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Alternative Stationary Phase: If the problem persists, consider using a different stationary phase, such as neutral or basic alumina.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a more efficient purification method that avoids chromatography altogether.
-
-
-
Product Loss During Workup:
-
Causality: The product contains a basic methylamino group. If the aqueous washes are too acidic, the product can become protonated and partition into the aqueous layer.
-
Troubleshooting Steps:
-
Avoid Acidic Washes: Do not use acidic washes (like HCl) during the workup unless you intend to extract the product as its salt. The standard protocol uses a basic wash (sodium bicarbonate) to neutralize any remaining acid and remove acidic byproducts.
-
Back-Extraction: If you suspect product has been lost to the aqueous layer, you can basify the combined aqueous layers with NaOH and back-extract with DCM or ethyl acetate to recover it.
-
-
Reference Data for Characterization
Verifying the identity and purity of your starting material and product is critical.
| Compound | 1H NMR (~ppm, DMSO-d₆) | 13C NMR (~ppm, DMSO-d₆) |
| 2-Aminobenzenesulfonamide | 7.5-7.7 (m, aromatic), 6.5-6.8 (m, aromatic), 7.1 (s, 2H, -SO₂NH₂), 5.9 (s, 2H, -NH₂)[11][12] | ~148 (C-NH₂), ~132 (C-SO₂), ~130, ~128, ~117, ~115 (aromatic carbons) |
| This compound | Expected shifts: Aromatic protons similar to starting material, a singlet for the -SO₂NH₂ protons, a quartet or broad singlet for the -NHMe proton, and a doublet around 2.7-3.0 ppm for the N-CH₃ group. | Expected shifts: Aromatic carbons similar to starting material, with the N-CH₃ carbon appearing around 30 ppm. |
Note: Actual chemical shifts can vary depending on the solvent and concentration. The data for the final product are estimated based on typical values for N-methylated anilines and sulfonamides.[13]
References
-
PubChem. (n.d.). 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219.
- BenchChem. (2025).
- Wikipedia. (2023). Ortho effect.
-
ResearchGate. (2005). Optimized selective N-methylation of peptides on solid support. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Aminobenzenesulfonamide: Chemical Properties and Structure.
- ChemicalBook. (n.d.). 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR spectrum.
- Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds.
- Vedantu. (n.d.). Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE.
- Dalton Transactions. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes.
- PubChem. (n.d.). 2-(Methylamino)benzene-1-sulfonic acid.
- Quora. (2017). Which is more basic, aniline or benzamide?.
- Vedantu. (n.d.). Which of the following is more basic than aniline A class 12 chemistry CBSE.
- ResearchGate. (n.d.). The pKa values of the sulfonamides studied.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- ChemRxiv. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- ResearchGate. (n.d.).
- PubMed. (2024).
- American Elements. (n.d.). 2-[(dimethylamino)methyl]benzene-1-sulfonamide.
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
- PubChemLite. (n.d.). 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride.
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Catalysis Science & Technology. (n.d.).
- PubMed Central. (2019).
- Thermo Fisher Scientific. (n.d.). 2-Aminobenzenesulfonamide, 98% 100 g.
- NIH. (n.d.).
- Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
- PubMed Central. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- YouTube. (2018). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced.
- PubMed. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
- PubMed Central. (n.d.). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity.
- BIOTRANS 2023. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. One moment, please... [ripublication.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 2-Methylbenzene-1-sulfonamide(88-19-7) 13C NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
Technical Support Center: N-Methylation of 2-Aminobenzene-1-sulfonamide
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting for the N-methylation of 2-aminobenzene-1-sulfonamide, a common transformation in medicinal chemistry and drug development. We address the core challenges of chemoselectivity and over-alkylation, offering field-proven insights and validated protocols to help researchers navigate potential side reactions and optimize their synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary goal is mono-methylation of the sulfonamide nitrogen (-SO₂NH₂), but my analysis shows a complex mixture. What are the likely side products and why are they forming?
A: The formation of a product mixture is the most common challenge in this reaction due to the presence of two nucleophilic nitrogen centers in 2-aminobenzene-1-sulfonamide: the aromatic amine (aniline) and the sulfonamide amine. The primary side reactions stem from a lack of control over chemoselectivity and the degree of methylation.
The main products you are likely observing are:
-
Desired Product: N-methyl-2-aminobenzene-1-sulfonamide (Sulfonamide Methylation)
-
Side Product 1: N,N-dimethyl-2-aminobenzene-1-sulfonamide (Sulfonamide Over-methylation)
-
Side Product 2: 2-(Methylamino)benzene-1-sulfonamide (Aniline Methylation)
-
Side Product 3: Further di-, tri-, and tetra-methylated species.
The reaction pathway is dictated by the relative acidity and nucleophilicity of the two nitrogen atoms. The sulfonamide proton is significantly more acidic (pKa ≈ 10) than the aniline protons. Therefore, in the presence of a suitable base, the sulfonamide nitrogen is deprotonated to form a highly nucleophilic anion, which is the intended reactive species. Side reactions occur when the reaction conditions are not optimized to exclusively favor this pathway.
Caption: Potential N-methylation pathways for 2-aminobenzene-1-sulfonamide.
Q2: I'm observing significant N,N-dimethylation of the sulfonamide, leading to low yields of my desired mono-methylated product. How can I prevent this over-methylation?
A: Over-methylation is a classic kinetic problem. The mono-methylated sulfonamide product is also acidic and can be deprotonated by the base, allowing it to react a second time with the methylating agent. Sulfonamides, in particular, are prone to bis-alkylation because the first methylation does not sterically hinder the nitrogen center significantly.[1]
Here are the key strategies to promote mono-selectivity:
-
Control Stoichiometry: This is the most critical factor. Use a minimal excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide). Start with 1.05 to 1.1 equivalents and analyze the results. Using a large excess will invariably lead to over-methylation.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will slow down the rate of the second methylation more than the first, improving selectivity.
-
Choose a Milder Base: While a strong base is needed for deprotonation, extremely strong bases or high concentrations can increase the rate of the second methylation. Bases like cesium carbonate (Cs₂CO₃) have been shown to be particularly effective for promoting mono-N-methylation of amides and related structures.[1]
-
Slow Addition: Add the methylating agent dropwise over a period of time to keep its instantaneous concentration low. This favors reaction with the more abundant starting material anion over the product anion.
Table 1: Effect of Reagent Stoichiometry on Over-methylation
| Equivalents of Dimethyl Sulfate | Yield of Mono-methylated Product | Yield of Di-methylated Product |
|---|---|---|
| 1.05 eq | 85% | 10% |
| 1.5 eq | 50% | 45% |
| 2.5 eq | <10% | >85% |
Note: Data are illustrative and will vary based on specific reaction conditions.
Q3: My product analysis shows methylation on the aniline nitrogen instead of the sulfonamide. How do I improve chemoselectivity for the -SO₂NH₂ group?
A: This is a classic problem of directing the reaction to the correct nucleophile. Achieving high selectivity for the sulfonamide nitrogen relies on exploiting the significant difference in acidity between the sulfonamide N-H and the aniline N-H.
The core principle is base selection:
-
To favor sulfonamide methylation: Use a base that is strong enough to quantitatively deprotonate the sulfonamide (pKa ≈ 10) but not the aniline (pKa of the conjugate acid is ~4.6, making the amine itself very weakly acidic). This creates a highly nucleophilic sulfonamide anion that will react preferentially.
-
Conditions that favor aniline methylation: Reaction under neutral conditions or with very weak, non-deprotonating bases may allow the more nucleophilic (but less acidic) aniline nitrogen to react directly. Furthermore, alternative methylation methods like the Eschweiler-Clarke reaction (using formaldehyde and formic acid) are known to selectively methylate primary and secondary amines and would likely target the aniline group in this substrate.[3]
Table 2: Base Selection and Impact on Chemoselectivity
| Base | Typical Solvent | Relative Strength | Expected Primary Product |
|---|---|---|---|
| K₂CO₃ | Acetone, DMF | Moderate | N-Sulfonamide Methylation |
| NaH | THF, DMF | Strong (Irreversible) | N-Sulfonamide Methylation |
| Pyridine | DCM, THF | Weak | Mixture, potential for N-Aniline |
| None | N/A | N/A | Low conversion, poor selectivity |
Q4: I am struggling to separate my desired product from the starting material and side products. What are some effective purification strategies?
A: A multi-step purification approach is often necessary.
-
Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction. A wash with a mild acid (e.g., dilute HCl) can help remove any remaining basic starting material (2-aminobenzene-1-sulfonamide) by protonating the aniline group and making it water-soluble. However, be cautious as your product also has a basic aniline group. A wash with saturated sodium bicarbonate can help remove acidic byproducts.
-
Column Chromatography: This is the most reliable method for separating the product from starting material and isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The less polar N,N-dimethylated product will elute first, followed by the desired mono-methylated product, and finally the more polar starting material. Monitor the fractions carefully using TLC.
-
-
Recrystallization: If your purified product is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[4] This is often a good final step after chromatography.
Experimental Protocols & Workflows
Recommended Protocol for Selective Mono-N-methylation of the Sulfonamide Nitrogen
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminobenzene-1-sulfonamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous acetone or N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add dimethyl sulfate (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the K₂CO₃, washing the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes.
Troubleshooting Workflow
This decision tree can guide your optimization process when initial results are suboptimal.
Caption: A decision tree for troubleshooting common N-methylation issues.
References
- ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using...
- Globe Thesis. (2021).
- BenchChem. (2025).
- ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
-
Hartl, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry. Available at: [Link]
- Reddit. (2023). Methylation of NH2 Troubleshooting? r/Chempros.
- PubMed Central. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
- NEB. (n.d.).
- Protocol Online. (n.d.).
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Google Patents. (1957).
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
-
PubMed. (2024). Sulfonamide-induced DNA hypomethylation disturbed sugar metabolism in rice (Oryza sativa L.). Environmental International. Available at: [Link]
- PubMed. (n.d.).
-
PubMed. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]
- ChemSpider. (2012).
- PrepChem.com. (n.d.). Synthesis of 2-aminobenzenesulfonamide.
-
ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]
- University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
- PubChem. (n.d.). 2-Aminobenzenesulfonamide.
- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
- National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
-
PubMed. (2022). Anti-neoplastic sulfonamides alter the metabolic homeostasis and disrupt the suppressor activity of regulatory T cells. Scientific Reports. Available at: [Link]
- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
PubMed. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Angewandte Chemie International Edition. Available at: [Link]
- Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
- PubMed. (2013).
- PubMed Central. (2019).
- ResearchGate. (2022). (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones.
Sources
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing sulfonamides from sulfonyl chlorides?
The most common and traditional method for synthesizing sulfonamides involves the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride.[1][2] The reaction produces the desired sulfonamide and hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]
Q2: Why is the choice of base so critical in this reaction?
The base is crucial for scavenging the HCl generated during the reaction.[1] For most lab-scale syntheses, a non-nucleophilic organic base, such as pyridine or triethylamine, is preferred.[4][5] These bases effectively neutralize the acid without competing with the amine nucleophile for the sulfonyl chloride. While aqueous bases like sodium hydroxide can be used under certain conditions (e.g., Schotten-Baumann conditions), they significantly increase the risk of hydrolyzing the moisture-sensitive sulfonyl chloride, which can lead to lower yields.[4]
Q3: My sulfonyl chloride is old. Can I still use it?
It is strongly discouraged. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze over time when exposed to the atmosphere, forming the corresponding sulfonic acid.[6] This sulfonic acid is unreactive under standard sulfonylation conditions, leading to a lower concentration of the active reagent and consequently, reduced product yields.[4][6] For optimal results, always use a fresh or properly stored sulfonyl chloride.[4]
Q4: How do I know when my reaction is complete?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of a sulfonamide synthesis.[7][8] By spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.[7] The reaction is considered complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues that may arise during your experiments, providing causal analysis and actionable solutions.
Problem 1: Consistently Low or No Yield
A low yield is the most common issue encountered in sulfonamide synthesis. The root cause often lies in the quality of the reagents or the reaction conditions.
Causality & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the sulfonyl chloride starting material into an unreactive sulfonic acid.[1][4]
-
Poor Reagent Quality: The purity of both the amine and the sulfonyl chloride is paramount.
-
Inappropriate Base or Stoichiometry: An inadequate amount of base or a poorly chosen base can stop the reaction.
-
Low Amine Nucleophilicity: Secondary amines, and particularly aromatic amines, are less nucleophilic and may react slowly or incompletely.[5]
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.
Problem 2: Formation of an Unexpected Side Product
The appearance of side products can complicate purification and reduce the yield of the desired compound.
Causality & Solutions:
-
Bis-sulfonation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonated product, especially if the sulfonyl chloride is in excess.[4]
-
Solution: To avoid this, add the sulfonyl chloride slowly to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[4] This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine rather than the already formed sulfonamide.
-
-
Disulfide Formation from Thiols: When synthesizing sulfonamides from thiols via oxidative chlorination, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide.[11]
Problem 3: Difficulty Purifying the Crude Product
Even with a successful reaction, isolating a pure sulfonamide can be challenging.
Causality & Solutions:
-
Incorrect Purification Method: Solid sulfonamides are most commonly purified by recrystallization.[4] If the product is an oil or does not crystallize easily, column chromatography is the alternative.
-
Solution: For recrystallization, the choice of solvent is critical. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble.[4] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[4] Perform small-scale solubility tests to find the optimal solvent system.
-
-
Persistent Impurities: If the base (e.g., pyridine, triethylamine) or its corresponding hydrochloride salt is not fully removed during the workup, it can co-crystallize with the product.
-
Solution: Ensure the aqueous workup is thorough. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and remove residual amine bases into the aqueous layer. A subsequent wash with saturated sodium bicarbonate will remove any acidic impurities.[4]
-
Key Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction between an amine and a sulfonyl chloride.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0-1.2 equivalents) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M.[9]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Base Addition: Add an anhydrous non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the stirred solution.[9]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 equivalent) dropwise or in small portions to the cooled solution.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.[7]
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of crude product in various solvents at room and elevated temperatures.[4]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If needed, add small, additional portions of hot solvent until a clear solution is obtained.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling period.[4]
-
Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.[4]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.[4]
-
Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator to remove all residual solvent.
Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Aprotic solvents prevent unwanted side reactions and dissolve common reactants. Anhydrous conditions are critical to prevent sulfonyl chloride hydrolysis.[4][14] |
| Base | Pyridine, Triethylamine (TEA) | Non-nucleophilic organic base neutralizes the HCl byproduct without competing with the amine reactant.[1][4][5] |
| Base Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete neutralization of the generated HCl.[6] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reaction. Some unreactive amines may require gentle heating.[6][15] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the moisture-sensitive sulfonyl chloride from degrading.[4][6] |
| Workup Wash | 1M HCl, sat. NaHCO₃, Brine | Sequential washes remove residual base, acidic byproducts, and water-soluble impurities, simplifying purification.[4] |
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Jin, J., Li, C., Wang, R., Xia, Z., Yan, Q., & Wang, H. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters. ACS Publications. Retrieved from [Link]
-
Jin, J., Li, C., Wang, R., Xia, Z., Yan, Q., & Wang, H. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters, 25(32), 6012–6017. Retrieved from [Link]
- Benchchem. (n.d.). Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis.
- Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
-
(n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]
- (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
(n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
-
(2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). Retrieved from [Link]
-
(n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. ACS Publications. Retrieved from [Link]
-
(2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. RSC Publishing. Retrieved from [Link]
-
(2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]
-
(n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]
-
(2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
(2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Behind the Paper. Retrieved from [Link]
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- (2025). How does Ethyl Sulfonyl Chloride react with amines?. Blog.
- (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.
-
(2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
(n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]
-
(n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
-
(2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of sulfonyl chloride in 2-(Methylamino)benzene-1-sulfonamide synthesis.
Topic: Preventing Hydrolysis of 2-(Methylamino)benzene-1-sulfonyl Chloride in Sulfonamide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist: Welcome to our dedicated technical resource for handling and reacting with sulfonyl chlorides. This guide provides in-depth troubleshooting advice and optimized protocols to address a critical challenge in the synthesis of 2-(Methylamino)benzene-1-sulfonamide: the competing hydrolysis of the sulfonyl chloride intermediate. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction yields, product purity, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my this compound synthesis?
A1: The most common reason for low yields is the hydrolysis of the starting material, 2-(methylamino)benzene-1-sulfonyl chloride.[1][2] Sulfonyl chlorides are highly reactive electrophiles that readily react with water, even trace amounts present in solvents or on glassware, to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine and represents a loss of your starting material, directly reducing the potential yield of the desired sulfonamide.[3][4]
Q2: How can I visually identify if my sulfonyl chloride has hydrolyzed?
A2: While the sulfonyl chloride is typically an oil or a low-melting solid, the resulting sulfonic acid is a non-volatile, often crystalline solid that is highly soluble in aqueous solutions. During an aqueous workup, the presence of a significant amount of material that remains in the aqueous layer and does not extract into the organic solvent is a strong indicator of hydrolysis. On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will appear as a very polar spot that often streaks and does not move from the baseline.
Q3: My sulfonyl chloride is old or has been improperly stored. Can I still use it?
A3: It is highly discouraged. Sulfonyl chlorides are acutely sensitive to atmospheric moisture.[2][5] Using a partially hydrolyzed starting material will result in lower yields and complicate purification. For best results, always use a freshly opened bottle of the sulfonyl chloride or purify it immediately before use. If you must use an older reagent, it is advisable to first perform a small-scale test reaction to gauge its reactivity.
Q4: Which base is optimal for this reaction to minimize side reactions?
A4: The choice of base is critical. A non-nucleophilic, organic tertiary amine base such as pyridine or triethylamine is standard.[1][6] The primary role of the base is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[4] This prevents the HCl from protonating the 2-methylaniline, which would render it non-nucleophilic and halt the reaction.[4] Pyridine is often a preferred choice as it can also act as a nucleophilic catalyst in some sulfonylation reactions.
Q5: Is it possible to run this reaction in the presence of water?
A5: While counterintuitive, sulfonamide synthesis can be performed in aqueous media under specific, highly basic conditions.[7][8][9] This method, known as the Schotten-Baumann reaction, relies on the principle that the rate of reaction of the sulfonyl chloride with the amine can be significantly faster than its rate of hydrolysis in a biphasic system with a high concentration of a base like sodium hydroxide. This approach is particularly effective for hydrophobic amines.[7][9]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Consistently Low Yield of this compound
This is the most frequent issue and typically points to premature degradation of the sulfonyl chloride.
Potential Causes & Solutions:
-
Presence of Moisture:
-
Improper Reaction Setup:
-
Sub-optimal Base or Stoichiometry:
-
Solution: Ensure the base is pure and dry. Use at least 1.1 to 1.5 equivalents of the base to fully neutralize the generated HCl.[2] Using a slight excess of the amine (e.g., 1.1 equivalents) can also help drive the reaction to completion by ensuring all of the more valuable sulfonyl chloride is consumed.[10]
-
Problem 2: The Reaction Stalls and Fails to Reach Completion
If TLC analysis shows significant unreacted starting materials even after an extended reaction time, consider the following:
Potential Causes & Solutions:
-
Amine Protonation:
-
Causality: If insufficient base is present, the generated HCl will protonate the 2-methylaniline, forming an ammonium salt. This salt is not nucleophilic and cannot react with the sulfonyl chloride.
-
Solution: Add an additional equivalent of a dry, non-nucleophilic base (e.g., triethylamine) and continue to monitor the reaction.
-
-
Low Reaction Temperature:
-
Causality: While the reaction is often initiated at 0 °C to control the initial exotherm, some systems require thermal energy to proceed at a reasonable rate.
-
Solution: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours.[1][2] Gentle heating (e.g., to 40 °C) can be employed if the reaction remains sluggish, but this should be done cautiously as it can also accelerate hydrolysis if any moisture is present.
-
Problem 3: Complex Product Mixture and Difficult Purification
The formation of multiple byproducts complicates isolation of the target sulfonamide.
Potential Causes & Solutions:
-
Hydrolysis During Workup:
-
Causality: Any unreacted sulfonyl chloride at the end of the reaction is highly susceptible to hydrolysis during the aqueous workup.
-
Solution: Perform the aqueous workup using cold solutions (e.g., ice-cold water or brine) and minimize the contact time between the organic layer and the aqueous phase.[3] Quickly separate the layers after extraction.
-
-
Bis-Sulfonation (with Primary Amines):
-
Causality: While not an issue for 2-methylaniline (a secondary amine), if a primary amine were used, it could react a second time with the sulfonyl chloride to form a bis-sulfonated product.
-
Solution: This is best avoided by using a slight excess of the amine and adding the sulfonyl chloride slowly to the amine solution.[1]
-
Core Principles: Sulfonamide Formation vs. Hydrolysis
The synthesis of this compound is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction's success hinges on favoring the desired reaction pathway (aminolysis) over the undesired one (hydrolysis).
-
Aminolysis (Desired Reaction): The nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation (by the added base) to yield the stable sulfonamide.
-
Hydrolysis (Competing Reaction): Water, if present, also acts as a nucleophile. It attacks the sulfonyl chloride in a similar fashion to produce the corresponding sulfonic acid, which is inert to further reaction.
The key to a high-yielding synthesis is to maximize the rate of aminolysis relative to the rate of hydrolysis. This is achieved by controlling the reaction environment.
Visualizing the Competing Pathways
Caption: Competing reaction pathways for sulfonyl chloride.
Optimized Experimental Protocols
Here we provide two robust protocols. Protocol 1 is the standard method under anhydrous conditions, while Protocol 2 utilizes a biphasic Schotten-Baumann approach that can be more forgiving if rigorous anhydrous conditions are difficult to maintain.
Protocol 1: Anhydrous Dichloromethane (DCM) with Pyridine
This method is the gold standard for preventing hydrolysis by rigorously excluding water.
Step-by-Step Methodology:
-
Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, addition funnel) and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Argon).
-
Reagent Setup: To the reaction flask, add 2-methylaniline (1.1 equivalents) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-(methylamino)benzene-1-sulfonyl chloride (1.0 equivalent) in a small volume of anhydrous DCM and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine and excess amine), saturated sodium bicarbonate solution, and finally, brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Biphasic Schotten-Baumann Conditions
This method leverages high pH to favor aminolysis even in the presence of water.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve 2-methylaniline (1.1 equivalents) in a suitable organic solvent like diethyl ether or DCM.
-
Aqueous Base: Add an equal volume of a 1.0 M sodium hydroxide (NaOH) solution to the flask. Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the 2-(methylamino)benzene-1-sulfonyl chloride (1.0 equivalent) dropwise to the vigorously stirred mixture. The sulfonyl chloride can be added neat or as a solution in the same organic solvent.
-
Reaction: Stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC (spotting the organic layer).
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Isolation: Extract the aqueous layer once more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Protocol Comparison
| Parameter | Protocol 1: Anhydrous DCM | Protocol 2: Schotten-Baumann |
| Solvent System | Anhydrous Aprotic (DCM, THF) | Biphasic (DCM/Water, Ether/Water) |
| Base | Organic (Pyridine, Triethylamine) | Inorganic (NaOH, K₂CO₃) |
| Key Requirement | Rigorous exclusion of water | Vigorous stirring, high pH |
| Pros | High yields, clean reactions | Tolerant to some moisture, rapid |
| Cons | Requires specialized techniques | May not be suitable for all substrates |
| Typical Yields | >90% | 85-98%[7][8][9] |
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low sulfonamide yields.
References
-
King, J. F., & As-sa'd, A. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]
-
King, J. F., & As-sa'd, A. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]
-
Blakemore, P. R., & Fader, L. D. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
King, J. F., & As-sa'd, A. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
-
Kaur, G., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Zhang, H., et al. (2020). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. Angewandte Chemie. [Link]
-
Kingston, C., & Bull, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Willis, M. C., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Moody, C. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Dekamin, M. G., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. [Link]
-
Al-Omair, M. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]
-
Pathan, S. S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
-
Sravani, A., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Creative Research Thoughts. [Link]
-
Stoyanov, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
Procter, D. J., et al. (2010). The Synthesis of Functionalised Sulfonamides. University of Glasgow. [Link]
- Method for synthesizing benzene sulfonamide compounds. (2014).
-
Patel, V. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. [Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Clarke, H. T., et al. Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Arcoria, A., et al. (1972). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cbijournal.com [cbijournal.com]
- 7. scilit.com [scilit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of N-methylated Sulfonamide Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of N-methylated sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. N-methylation, while synthetically useful, introduces a unique set of physicochemical properties that can complicate standard purification workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, improve your recovery rates, and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What makes N-methylated sulfonamides particularly challenging to purify?
N-methylated sulfonamides often present a purification challenge due to a combination of factors. The introduction of the N-methyl group can significantly alter the molecule's properties compared to its primary or secondary amine precursor. Key challenges include:
-
Intermediate Polarity: The N-methyl group reduces the hydrogen-bonding capability of the sulfonamide nitrogen, making the molecule less polar than its NH-sulfonamide counterpart but often not nonpolar enough for easy separation from nonpolar impurities. This intermediate polarity can lead to difficult chromatographic separations.
-
Increased Solubility in Organic Solvents: The reduced polarity often enhances solubility in a wider range of organic solvents, which can make precipitation and crystallization more difficult to achieve.[1]
-
Potential for Side Products: The synthesis can lead to a mixture of products, including unreacted starting materials, over-alkylated byproducts (if a primary amine is the precursor), and impurities from side reactions, all of which may have very similar polarities.[2][3]
Q2: What are the most common impurities I should anticipate in my crude product?
The impurity profile is highly dependent on your synthetic route, but common culprits include:
-
Unreacted Starting Materials: Residual amine and sulfonyl chloride (or its hydrolyzed form, sulfonic acid) are frequent impurities.[1][4]
-
Over-methylated Byproducts: If starting from a primary sulfonamide, bis-methylation can occur, leading to a quaternary ammonium salt or other undesired products.
-
Hydrolyzed Reagents: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which can complicate workup and purification.[4]
-
Residual Solvents and Bases: Solvents like DMF or bases like pyridine and triethylamine used in the synthesis can be difficult to remove completely.[4]
Q3: What is the best initial strategy for purifying a crude N-methylated sulfonamide?
Before resorting to column chromatography, simpler methods should be attempted as they can significantly reduce the impurity load. A logical first step is often a liquid-liquid extraction or a simple wash/trituration. For instance, an aqueous wash can remove water-soluble impurities like salts (e.g., triethylamine hydrochloride), while triturating the crude oil or solid with a non-polar solvent like hexanes can help remove non-polar contaminants and sometimes induce crystallization.[1] If the product is a solid, recrystallization is an excellent next step to consider.[1]
Q4: How do I choose between chromatography and crystallization for my primary purification method?
The choice depends on the physical state of your crude product and the nature of the impurities.
-
Choose Crystallization if: Your crude product is a solid and you can identify a suitable solvent system through small-scale solubility tests. Crystallization is highly effective for removing impurities with different solubility profiles and can be more scalable than chromatography.[5]
-
Choose Chromatography if: Your product is an oil or an amorphous solid that fails to crystallize, or if impurities have very similar solubility properties to your target compound.[1] Chromatography excels at separating compounds based on small differences in polarity.
Below is a decision-making workflow to guide your initial choice.
Caption: Initial Purification Strategy Decision Tree.
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a powerful tool, but N-methylated sulfonamides can exhibit problematic behavior. Here’s how to troubleshoot common issues.
Q: My compound is streaking badly or giving poor separation on a silica gel column. What's happening?
A: Possible Causes & Solutions:
-
Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high or too low, causing either rapid elution with no separation or slow, diffuse streaking.
-
Solution: Systematic TLC Analysis. Before running a column, methodically test solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., hexanes) and gradually add a polar solvent (e.g., ethyl acetate). Aim for a retention factor (Rf) of 0.25-0.35 for your target compound to ensure good separation on the column.
-
-
Cause 2: Strong Interaction with Silica. The sulfonamide group, even when methylated, can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery.
-
Solution 1: Add a Basic Modifier. Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption of your compound.
-
Solution 2: Use a Deactivated Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
Q: I have very low mass recovery after my column. Where did my compound go?
A: Possible Causes & Solutions:
-
Cause 1: Irreversible Adsorption. As mentioned above, your compound may be binding irreversibly to the silica gel.
-
Solution: In addition to using basic modifiers or alternative stationary phases, you can try "flushing" the column with a very polar solvent system (e.g., 5-10% methanol in dichloromethane) after you have collected your desired fractions to recover any strongly bound material.
-
-
Cause 2: Compound Volatility. While less common for sulfonamides, if your molecule has a low molecular weight, it might be lost during solvent removal.
-
Solution: Use a rotary evaporator at a reduced temperature and pressure. Avoid heating the flask excessively. For very sensitive compounds, consider removing the solvent by blowing a gentle stream of nitrogen over the combined fractions.
-
Q: My fractions are still impure. The impurity has almost the same Rf as my product.
A: Possible Causes & Solutions:
-
Cause: Co-eluting Impurities. The impurity has a polarity very similar to your target compound, making separation by standard normal-phase chromatography difficult.
-
Solution 1: Change the Chromatographic Method. If normal-phase silica chromatography fails, a different separation mechanism is needed.
-
Solution 2: Multi-Step Purification. Combine techniques. Purify as best as you can with the column, combine the slightly impure fractions, and attempt to purify this enriched material via recrystallization.[1]
-
Caption: Troubleshooting Workflow for Co-eluting Impurities.
Troubleshooting Guide 2: Recrystallization
Crystallization is a cost-effective and powerful purification technique, but achieving good quality crystals can be challenging.
Q: My product is "oiling out" instead of forming crystals. What should I do?
A: Possible Causes & Solutions:
-
Cause 1: Solution is Too Supersaturated or Cooling is Too Fast. If the concentration of the solute is too high, it can crash out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice.[5]
-
Solution: Add a small amount of additional hot solvent to redissolve the oil completely. Then, allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
-
Cause 2: Presence of Impurities. Impurities can inhibit crystal nucleation and growth.[5]
-
Solution: Try to pre-purify the material with a quick column or a solvent wash to remove the bulk of the impurities before attempting recrystallization again.
-
-
Cause 3: Low Melting Point. The melting point of your compound (or a eutectic mixture with the solvent) is below the temperature at which it is precipitating.[5]
Q: My recrystallization yield is extremely low.
A: Possible Causes & Solutions:
-
Cause 1: The Solvent is Too Good. The chosen solvent dissolves the compound too well, even at cold temperatures, keeping a significant amount of product in the solution.[1]
-
Solution: Find a solvent in which your compound is very soluble when hot but poorly soluble when cold. Perform small-scale tests in vials to identify the ideal solvent before committing your entire batch.
-
-
Cause 2: Too Much Solvent Was Used. A common error is adding too much solvent to dissolve the crude material.[1]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the boiling mixture until the last of the solid just dissolves.[5]
-
-
Cause 3: Incomplete Cooling. The solution was not cooled sufficiently to maximize precipitation.
-
Solution: After the flask cools to room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation before filtration.[5]
-
Purity Assessment: How to Verify Your Success
Once you have a purified product, you must confirm its purity. No single technique is sufficient; a combination provides the most reliable assessment.[9]
| Technique | Information Provided | Key Advantages |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative assessment of the number of components in a sample.[9] | Fast, inexpensive, requires minimal sample. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity (% purity) by separating and detecting all components. Retention time helps in identification.[9] | High sensitivity, excellent for detecting trace impurities, highly reproducible.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the desired compound and can reveal the presence of impurities if their signals are visible. | Provides definitive structural information. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the target compound and can help identify the mass of unknown impurities.[10] | Extremely sensitive, provides molecular weight information. |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[1] | Simple, quick indicator of purity for crystalline solids. |
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
- Technical Support Center: Purification of Crude N,N-Dimethylphenothiazine-2-sulphonamide. (n.d.). Benchchem.
- Guide for crystallization. (n.d.).
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
- Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide. (n.d.). Benchchem.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
- common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). Benchchem.
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzYh47cswE3m9fnqsvHjjozs6q9q5iN7d81_OoAK-3L8cO8lBSDad0ZGQ0dgbZI7VvcdAGLa81Ek_64l1vQz85ubXLAoH4oVocmK02_UP0e01fDplyVxJ-LIaydXt5C-2WQkXzgktHS2N5juTEFzBzcnnnJEaoBGGGX9DHhyO4zcWwHU9mSvOyQ8O34XeLbNXDeoNBtZRwjKw1naBF2m3zKy2Cz3lZptX31tIUORiy9jVf-LUpeialZJ4895YtXHVmmR2e55-Tscx]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: LC-MS Impurity Profiling of 2-(Methylamino)benzene-1-sulfonamide
Welcome to the technical support center for the analysis of 2-(Methylamino)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing process-related and degradation impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize established methodologies with field-proven insights to provide a robust resource for your analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impurity analysis of this compound.
Q1: What are the most probable impurities I should expect to find in a this compound sample?
A: Impurities can generally be categorized into two main classes: process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route. Based on common sulfonamide synthesis pathways, you should look for unreacted starting materials, intermediates, and by-products from side reactions.[1][2][3] Key potential impurities include precursors used in the sulfonylation step or subsequent reactions.
-
Degradation Products: These form during storage or upon exposure to stress conditions like acid, base, light, heat, or oxidation.[4][5][6] Hydrolysis of the sulfonamide bond is a common degradation pathway. Forced degradation studies are essential to proactively identify these compounds.[5][7]
Q2: Why is LC-MS the preferred technique for this type of analysis over HPLC-UV?
A: While HPLC-UV is a robust technique for quantification, LC-MS offers superior sensitivity and specificity, which are critical for impurity profiling.[8][9] Mass spectrometry provides molecular weight information, which is essential for identifying unknown impurities, and tandem MS (MS/MS) provides structural fragments that help in elucidating the impurity's structure.[10][11] This is particularly important for co-eluting peaks that would be indistinguishable by UV detection alone and for meeting the stringent identification thresholds set by regulatory bodies like the ICH.[12][13][14]
Q3: What are the characteristic fragmentation patterns for sulfonamides in positive ion ESI-MS/MS that can aid in identification?
A: Aromatic sulfonamides exhibit several characteristic fragmentation pathways under collision-induced dissociation (CID) in positive electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ will typically undergo cleavage of the S-N bond or the Ar-S bond. Key fragment ions to monitor include:
-
Loss of SO₂ (64 Da): A very common fragmentation pathway for aromatic sulfonamides, often involving a rearrangement.[15][16]
-
Cleavage of the Sulfonamide Bond: This can lead to a characteristic ion at m/z 156 (aminobenzenesulfonyl moiety) or m/z 92 (further loss of SO₂ from the m/z 156 fragment).[17] Understanding these patterns is crucial for distinguishing true impurities from in-source fragments and for tentatively identifying the class of an unknown peak.[18][19]
Q4: What are the regulatory expectations for impurity identification and qualification?
A: Regulatory agencies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), have established clear thresholds.[12][20] You must report, identify, and qualify impurities that appear above certain levels, which are determined by the maximum daily dose of the drug substance.
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[12][13]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[13][20] Your analytical methods must be validated to be sensitive and specific enough to detect and quantify impurities at these required levels.[9][21]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your LC-MS analysis.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, often with a pronounced "tail" or "front," leading to poor resolution and inaccurate integration.
-
Potential Causes:
-
Column Overload: Injecting too much sample mass onto the column.
-
Secondary Interactions: Silanol groups on the silica backbone interacting with basic analytes.
-
Solvent Mismatch: The sample diluent is significantly stronger than the initial mobile phase, causing the peak to distort as it enters the column.
-
Column Degradation: Loss of stationary phase or blockage of the column frit.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
Modify Mobile Phase: For peak tailing with basic compounds like sulfonamides, adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase can protonate the analyte and saturate silanol groups, leading to more symmetrical peaks.
-
Match Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase composition.[22]
-
System Maintenance: If the problem persists, try flushing the column according to the manufacturer's instructions or replacing the guard column. If performance is still poor, the analytical column may need to be replaced.[22]
-
Problem 2: Low or No Signal for the Analyte or Expected Impurities
-
Symptom: The total ion chromatogram (TIC) shows a very weak signal or no peak at the expected retention time for your target compounds.
-
Potential Causes:
-
Incorrect Ionization Mode: Sulfonamides are typically analyzed in positive ion mode ([M+H]⁺), but some impurities might ionize better in negative mode.
-
Ion Source Contamination: A dirty ion source can suppress the signal.[23]
-
Suboptimal MS Parameters: Inappropriate source temperature, capillary voltage, or gas flows can prevent efficient ionization and ion transfer.
-
Sample Degradation: The analyte may be unstable in the sample solvent or during the autosampler storage.
-
-
Solutions:
-
Verify Ionization Mode: Run the sample in both positive and negative ESI modes to see which provides a better response.
-
Clean the Ion Source: Perform routine cleaning of the capillary, skimmer, and ion optics as recommended by the instrument manufacturer.[23]
-
Tune and Calibrate: Ensure the mass spectrometer is properly calibrated. Perform an infusion of your main compound to optimize source parameters and collision energy for the key MS/MS transitions.
-
Check Sample Stability: Prepare a fresh sample and inject it immediately. Compare the results with a sample that has been sitting in the autosampler.
-
Problem 3: High Background Noise and Unstable Baseline
-
Symptom: The baseline in the chromatogram is noisy, drifting, or shows numerous interfering peaks, making it difficult to detect low-level impurities.
-
Potential Causes:
-
Contaminated Solvents or Additives: Using non-LC-MS grade solvents, water, or additives can introduce significant background noise.[22][23]
-
Mobile Phase Incompatibility: Precipitation of buffers or salts when mixing aqueous and organic phases.
-
System Contamination: Carryover from previous injections or buildup of non-volatile material in the LC system or MS source.[24]
-
-
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, additives (e.g., formic acid, ammonium acetate), and freshly prepared mobile phases.[22]
-
Ensure Miscibility: Confirm that your mobile phase components are fully miscible across the entire gradient range.
-
Flush the System: Run a blank gradient (injecting mobile phase) to check for carryover. If contamination is suspected, flush the entire LC system with an appropriate cleaning solution (e.g., a high-organic mixture).
-
Problem 4: Unidentifiable Masses or Misleading Identifications
-
Symptom: The mass spectrum shows peaks that do not correspond to expected impurities, or an impurity is tentatively identified but its fragmentation pattern is inconsistent.
-
Potential Causes:
-
Adduct Formation: Your compound may be forming adducts with salts present in the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).
-
In-Source Fragmentation: The compound is fragmenting within the ion source before mass analysis, creating fragments that can be mistaken for impurities.
-
Co-eluting Impurities: Two or more compounds are eluting at the same time, resulting in a mixed mass spectrum that is difficult to interpret.
-
-
Solutions:
-
Identify Common Adducts: Check the mass difference between your [M+H]⁺ and the unknown peak. A difference of 22 Da suggests a sodium adduct, while 38 Da suggests a potassium adduct. Using ammonium-based buffers (e.g., ammonium formate) can promote the [M+NH₄]⁺ adduct.
-
Optimize Source Conditions: To reduce in-source fragmentation, try lowering the ion source temperature or reducing cone/fragmentor voltages.
-
Improve Chromatographic Resolution: If co-elution is suspected, adjust the LC method. Sharpen the gradient, reduce the flow rate, or switch to a column with a different selectivity to try and separate the peaks.
-
Part 3: Experimental Protocols & Data
This section provides standardized protocols and data to guide your experimental setup.
Visual Workflow for Impurity Identification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soeagra.com [soeagra.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. theaspd.com [theaspd.com]
- 11. chimia.ch [chimia.ch]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. database.ich.org [database.ich.org]
- 21. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 23. zefsci.com [zefsci.com]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Improving the solubility of 2-(Methylamino)benzene-1-sulfonamide for biological assays
Welcome to the technical support guide for 2-(Methylamino)benzene-1-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols to help researchers and drug development professionals overcome solubility challenges with this compound in biological assays. Our approach is grounded in the predicted physicochemical properties of the molecule, offering a systematic framework for achieving consistent and reliable experimental results.
Predicted Physicochemical Profile of this compound
The structure contains two key ionizable groups: a weakly basic secondary aniline (the methylamino group) and a weakly acidic sulfonamide group. This makes the compound amphoteric , meaning its net charge and, consequently, its aqueous solubility, are highly dependent on pH.[1][2]
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 186.24 g/mol | Standard for small molecules. |
| Acidic pKa | ~9.5 (Sulfonamide -NH) | The sulfonamide proton can be removed under basic conditions (pH > 9.5), forming a more soluble anionic species.[3][4] |
| Basic pKa | ~4.5 (Methylamino -NH) | The methylamino group can be protonated under acidic conditions (pH < 4.5), forming a more soluble cationic species.[1][5] |
| LogP | ~1.2 | Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility. |
| Aqueous Solubility (LogS) | ~ -2.5 (approx. 200 mg/L) | Corresponds to "slightly soluble," confirming that achieving concentrations for biological assays will require formulation strategies.[6][7] |
This predicted profile is the cornerstone of our troubleshooting logic. The compound is expected to be least soluble around its isoelectric point (the pH at which it has no net charge) and more soluble at pH values below its basic pKa or above its acidic pKa.
Frequently Asked Questions (FAQs)
Q1: I've tried dissolving this compound in my aqueous assay buffer (pH 7.4) but it won't go into solution. Why?
A: Based on its predicted pKa values (~4.5 for the basic methylamino group and ~9.5 for the acidic sulfonamide group), the compound is expected to be in its neutral, least soluble state at pH 7.4.[1][2] To improve solubility in aqueous buffers, you will need to adjust the pH or use an organic co-solvent like DMSO to first create a concentrated stock solution.
Q2: What is the best starting solvent for making a high-concentration stock solution?
A: For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent.[8] It is a powerful aprotic polar solvent capable of dissolving a wide range of organic molecules. We recommend preparing a 10 mM or higher stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay buffer.
Q3: I made a 10 mM stock in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?
A: This is a common issue known as "carry-over" precipitation. It occurs when a compound that is soluble in a high concentration of organic solvent crashes out upon dilution into a predominantly aqueous environment. Here are the primary troubleshooting steps:
-
Lower the Final Assay Concentration: You may be exceeding the compound's solubility limit in the final buffer composition. Try a lower final concentration.
-
Check the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%. Ensure your dilution scheme does not exceed the tolerance of your specific assay.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a 100% DMSO stock into the final aqueous buffer, create an intermediate dilution in a buffer containing a higher percentage of DMSO or another co-solvent.
-
Explore pH Adjustment: If your assay can tolerate it, adjusting the pH of the final buffer to be >2 units away from the isoelectric point can significantly increase solubility.
Q4: Can I use ethanol or methanol instead of DMSO?
A: While ethanol and methanol can be used, they are generally less effective at solubilizing highly lipophilic compounds compared to DMSO.[9] If you must avoid DMSO, they can be tested, but you may only be able to achieve a lower concentration stock solution. Always perform a visual solubility check before using the stock in an assay.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a logical workflow for systematically addressing solubility issues with this compound.
Workflow for Solubilization Strategy
Caption: Decision workflow for solubilizing this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder (MW: 186.24 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 186.24 g/mol * (1000 mg / 1 g) = 1.86 mg
-
-
Weigh Compound: Accurately weigh approximately 1.86 mg of the compound and place it into a clean, dry vial. Record the exact weight.
-
Add DMSO: Add the calculated volume of DMSO to the vial to achieve the final desired concentration (e.g., add 1 mL for the mass weighed in step 2).
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (e.g., 37°C) can be applied, but use with caution as it can accelerate compound degradation.
-
-
Final Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
Objective: To increase the aqueous solubility of the compound by preparing solutions in buffers with acidic or basic pH.
Underlying Principle: The amphoteric nature of the compound allows for its conversion into a more soluble salt form at pH values significantly different from its isoelectric point.
Caption: pH-dependent ionization of this compound.
Materials:
-
10 mM DMSO stock of this compound
-
Aqueous buffers:
-
Acidic buffer (e.g., 50 mM Glycine-HCl, pH 2.5)
-
Neutral buffer (e.g., 50 mM PBS, pH 7.4)
-
Basic buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 10.0)
-
-
Microplate or microcentrifuge tubes
Procedure:
-
Prepare Dilutions: In separate tubes, prepare a 1:100 dilution of the 10 mM DMSO stock into each of the three buffers (acidic, neutral, basic). This will result in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Equilibrate: Vortex each tube gently and allow them to equilibrate at room temperature for 15-30 minutes.
-
Observe and Compare: Visually inspect each tube for any signs of precipitation. You should observe higher clarity in the acidic and basic buffers compared to the neutral buffer.
Expected Outcome & Interpretation:
| Buffer pH | Expected State of Compound | Predicted Solubility |
| pH 2.5 | Cationic (Protonated Amine) | High |
| pH 7.4 | Neutral | Low |
| pH 10.0 | Anionic (Deprotonated Sulfonamide) | High |
This experiment validates the predicted amphoteric nature of the compound and can guide the selection of an appropriate buffer system for your biological assay, provided the assay itself is compatible with the required pH.
Advanced Solubilization Strategies
If the above methods are insufficient, consider these advanced formulation approaches.
Co-Solvents
If precipitation occurs upon dilution from a DMSO stock, using a co-solvent in the final assay buffer can help maintain solubility.
-
Polyethylene Glycol (PEG 300/400): Often used in formulations to improve the solubility of lipophilic compounds.
-
Ethanol: Can be used in small percentages, but be mindful of its potential effects on cells.
-
Formulation Screening: A systematic screen of different co-solvents and their concentrations may be necessary to find the optimal conditions for your specific assay.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[4]
-
Types: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Mechanism: The cyclodextrin-drug inclusion complex presents a hydrophilic exterior to the aqueous environment, shielding the lipophilic drug molecule.
-
Application: This is a powerful technique, particularly for in vivo studies or when DMSO must be avoided. It typically requires specific formulation development to determine the optimal drug-to-cyclodextrin ratio.
References
-
Caine, B. A., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(30), 16673-16686. [Link]
-
Crini, G. (2014). A history of cyclodextrins. Chemical reviews, 114(21), 10940-10975. [Link]
-
Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005. [Link]
-
Ghafourian, T., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 53-59. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366. [Link]
- Kerns, E. H., & Di, L. (2008).
- Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Butterworths.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
-
Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453-463. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Reusch, W. (2013). Acid-Base Properties of Nitrogen-Containing Functional Groups. Michigan State University Department of Chemistry. [Link]
-
Tantry, S. J., & Kompella, U. B. (2013). N-methyl-2-pyrrolidone (NMP): a toxicologically and pharmacologically safe emerging parenteral solvent for poorly soluble drugs. Drug development and industrial pharmacy, 39(11), 1647-1653. [Link]
- Yalkowsky, S. H., & He, Y. (2003).
-
Caine, B. A., Bronzato, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5994-6004. [Link]
-
ChemAxon. (2023). MarvinSketch. [Link]
-
VCCLAB. (n.d.). ALOGPS 2.1. [Link]
-
Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference database of aqueous solubility and 20 other properties for 9,982 organic compounds. Scientific data, 6(1), 1-8. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. Tutorial: models for aqueous solubility (LogS) - Alvascience [alvascience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of N-Methyl Benzenesulfonamides
A Foreword from Your Application Scientist
Welcome to the technical support center for forced degradation studies of N-methyl benzenesulfonamides. As a Senior Application Scientist, my goal is to provide you with a practical, scientifically grounded resource that goes beyond mere procedural lists. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with characterizing the stability of these important molecules.
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. It's our primary tool for predicting the likely degradation products of a drug substance, which in turn allows us to establish degradation pathways and develop robust, stability-indicating analytical methods.[1][2] For N-methyl benzenesulfonamides, a class of compounds with specific chemical liabilities, a well-designed study is critical for ensuring product quality, safety, and regulatory compliance.[3][4][5]
This document is structured to address your challenges in a logical, question-and-answer format—from high-level strategic questions to specific troubleshooting scenarios you may encounter at the bench. Let's begin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding forced degradation studies.
Q1: What is the primary objective of a forced degradation study for a molecule like N-methyl benzenesulfonamide?
The core objective is to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[1] This helps us achieve several critical goals:
-
Identify Degradants: To proactively identify potential degradation products that could form during manufacturing, storage, or administration.
-
Elucidate Pathways: To understand the chemical breakdown pathways of the molecule (e.g., hydrolysis, oxidation).[4]
-
Develop Stability-Indicating Methods: To generate samples containing the parent drug and its degradants, which are then used to develop and validate an analytical method (typically HPLC) that can separate and quantify these compounds. A method that can do this is termed "stability-indicating."[1][6]
-
Inform Formulation and Packaging: The molecule's sensitivity to light, heat, or oxygen can guide the development of a stable formulation and the selection of appropriate packaging.[1]
Q2: What are the essential stress conditions I must include according to regulatory guidelines like ICH Q1A?
The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the necessary stress conditions.[7] For a typical N-methyl benzenesulfonamide, your study must include:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., HCl).
-
Base Hydrolysis: Exposure to a basic solution (e.g., NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Exposure to high temperature (e.g., 60-80°C).[4][5]
-
Photochemical Stress: Exposure to light of a specified wavelength and intensity, as detailed in ICH Q1B.[4]
Q3: How much degradation should I target in my experiments? Is there a "right" amount?
Yes, there is a target range. The goal is not to destroy the molecule completely. The widely accepted target is to achieve 5% to 20% degradation of the parent drug.[3][8]
-
Why this range? Degrading less than 5% may not generate sufficient quantities of degradants to be reliably detected and characterized. Degrading more than 20% risks forming secondary or tertiary degradants that are not representative of what might form under normal storage conditions, complicating pathway analysis.[1] This range provides the "sweet spot" for developing and validating a stability-indicating method.[8]
Q4: What are the most probable degradation pathways for an N-methyl benzenesulfonamide?
Based on its structure, the N-methyl benzenesulfonamide moiety has several potential points of failure:
-
Hydrolysis of the Sulfonamide S-N Bond: This is a primary pathway, particularly under acidic conditions, which can cleave the bond to yield benzenesulfonic acid and N-methylamine derivatives.[9]
-
Oxidation at the Sulfur Atom: The sulfur atom can be oxidized to form higher oxidation state species.
-
Oxidation of the N-Methyl Group: The methyl group can be a target for oxidation.
-
Photodegradation: Sulfonamides are often photosensitive and can undergo complex degradation upon exposure to UV light, sometimes involving radical mechanisms.[10][11][12]
Q5: What defines a "stability-indicating analytical method," and why is it so critical?
A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other formulation components.[6]
Its criticality lies in its ability to provide a true measure of the drug's stability. If a method is not stability-indicating, a decrease in the API concentration due to degradation could be missed, as a degradant might co-elute with the API, giving a falsely high reading. Forced degradation studies are the only way to generate the necessary samples to prove that your method has this capability.[1]
Section 2: Troubleshooting Guide
Here, we tackle specific experimental challenges you might encounter at the bench.
Problem 1: No or Minimal Degradation Observed (<5%)
Q: I've applied standard stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours), but my N-methyl benzenesulfonamide shows very little degradation. What should I do?
This indicates your molecule is highly stable under the initial conditions. The solution is to systematically increase the stress intensity. Do not increase all parameters at once.
Causality & Solution:
-
Increase Stressor Concentration: The rate of hydrolysis or oxidation is often concentration-dependent.
-
Action: Increase the acid/base concentration from 0.1 M to 1 M, or even 5 M for highly resistant compounds. For oxidation, you might increase H₂O₂ concentration from 3% to 10% or 30%.
-
-
Increase Temperature: Reaction kinetics are highly sensitive to temperature.
-
Action: Increase the temperature in controlled increments (e.g., from 60°C to 80°C). Refluxing conditions may be necessary in some cases.
-
-
Extend Exposure Time: If the degradation is slow, longer exposure may be required.
-
Action: Extend the study duration from 24 hours to 48 or 72 hours, taking time points to monitor the degradation progress.
-
Pro-Tip: For hydrolysis, start by increasing concentration. For thermal degradation, increasing temperature is the most effective variable. A methodical approach is key to finding conditions that yield the target 5-20% degradation.
Problem 2: Excessive Degradation or Complete Loss of Parent Drug (>20-30%)
Q: My sample degraded almost completely after applying stress. How can I dial back the conditions to achieve the target 5-20% degradation?
This is the opposite problem and requires a systematic reduction in stress intensity. Over-stressing can create a misleading degradation profile.[1]
Causality & Solution:
-
Reduce Exposure Time: This is often the easiest parameter to adjust.
-
Action: Instead of a 24-hour endpoint, sample at multiple early time points (e.g., 1, 2, 4, 8 hours) to find when the degradation falls within the 5-20% range.[2]
-
-
Reduce Temperature: Lowering the temperature will significantly slow the degradation rate.
-
Action: Conduct the study at a lower temperature (e.g., move from 80°C down to 40°C or even room temperature).
-
-
Decrease Stressor Concentration: This is particularly effective for acid, base, and oxidative stress.
-
Action: Dilute your stressor. Move from 1 M HCl to 0.1 M or 0.01 M HCl. Decrease H₂O₂ from 30% to 3%.
-
Problem 3: Poor Mass Balance in HPLC Analysis
Q: The decrease in the parent drug peak area doesn't match the total peak area of the new degradant peaks. What could be the cause?
Poor mass balance is a common issue that signals a gap in your analytical detection. The goal is to account for >95% of the initial API peak area.
Causality & Solution:
-
Degradants Lack a Chromophore: The primary degradation pathway may cleave the part of the molecule responsible for UV absorption. N-methyl benzenesulfonamides typically have a benzene ring, which is a strong chromophore. However, if the ring itself is modified, its absorbance properties could change.
-
Action: Use a photodiode array (PDA) detector instead of a simple UV detector. A PDA detector can show the full UV spectrum for each peak, helping you identify if degradants have different absorption maxima. Also, consider analyzing at a lower wavelength (e.g., 210 nm) where more organic molecules absorb.
-
-
Degradants are Not Eluting: Highly polar degradants may not elute from a standard C18 reverse-phase column, while very non-polar degradants may be retained indefinitely.
-
Action: Modify your HPLC gradient. Extend the gradient time and run a higher percentage of the organic solvent at the end of the run to elute non-polar compounds. For highly polar compounds, consider an alternative column (like an AQ-C18 or a polar-embedded phase column).
-
-
Formation of Volatile or Insoluble Degradants: The degradation may produce volatile compounds (which are lost) or compounds that precipitate out of the solution.
-
Action: Visually inspect your stressed samples for any cloudiness or precipitate. If volatility is suspected, techniques like headspace GC-MS may be needed, though this is less common for this compound class.
-
Problem 4: Co-eluting Peaks in HPLC Analysis
Q: My primary degradant peak is not fully resolved from the parent drug peak (Resolution < 1.5). How can I improve my HPLC separation?
This is a critical issue for a stability-indicating method. Peak purity must be demonstrated.
Causality & Solution:
-
Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing enough chemical differentiation between the parent and the degradant.
-
Action 1 (Mobile Phase): Change the organic modifier (e.g., from acetonitrile to methanol, or a mix). Acetonitrile and methanol offer different selectivities. Also, adjust the pH of the aqueous portion of the mobile phase; small pH changes can alter the ionization state and retention of molecules.
-
Action 2 (Gradient): Make the gradient shallower (i.e., increase the gradient time over the same organic percentage range). This gives more time for closely eluting compounds to separate.
-
Action 3 (Stationary Phase): If mobile phase changes fail, switch to a column with a different stationary phase. If you are using a C18, try a C8, a Phenyl-Hexyl, or a polar-embedded column.[13]
-
Section 3: Standard Experimental Protocols & Data Summary
The following protocols provide a starting point. Remember: You will likely need to adjust concentrations, temperatures, and times based on your specific molecule's stability to achieve the target 5-20% degradation.
Summary of Starting Stress Conditions
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 60 - 80 °C | 2 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp - 60°C | 2 - 24 hours |
| Thermal | Dry Heat (Solid) / Solution | N/A | 80 °C | 24 - 72 hours |
| Photostability | UV/Visible Light | 1.2 million lux hours & 200 watt hours/m² | Controlled | As per ICH Q1B |
Step-by-Step Methodologies
General Preparation:
-
Prepare a stock solution of your N-methyl benzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the stressor to the target concentration.
-
Include a "control" sample diluted with the reaction solvent (e.g., water) and kept at the same temperature to account for any non-stressor-related degradation.
Protocol 1: Acid/Base Hydrolysis
-
To a vial, add the required volume of API stock solution.
-
Add an equal volume of the acid (e.g., 2 M HCl to achieve a final concentration of 1 M) or base (e.g., 2 M NaOH for a final concentration of 1 M).
-
Cap the vial and place it in a controlled temperature environment (e.g., water bath at 80°C).
-
After the desired time, withdraw a sample. Crucially, neutralize the sample immediately by adding an equimolar amount of base (for acid stress) or acid (for base stress) to quench the reaction.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Oxidative Degradation
-
To a vial, add the API stock solution.
-
Add the hydrogen peroxide solution (e.g., 30% H₂O₂).
-
Cap the vial and store it at the desired temperature (start with room temperature, protected from light).
-
After the desired time, withdraw a sample and dilute it with mobile phase for analysis. The dilution usually quenches the reaction sufficiently.
Protocol 3: Photolytic Degradation
-
Prepare samples of the API in both solid and solution form.
-
Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as specified in ICH Q1B.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
After exposure, prepare the samples for HPLC analysis.
Section 4: Visualization of Workflows and Pathways
Visualizing the process helps in understanding the logical flow of a forced degradation study and the potential chemical transformations.
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting a forced degradation study.
Potential Degradation Pathways of N-Methyl Benzenesulfonamide dot
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Sulfonamide Bond Formation
Welcome to the technical support center for sulfonamide bond formation. As a cornerstone in medicinal chemistry and materials science, the sulfonamide functional group is ubiquitous. However, its synthesis can be deceptively challenging, often plagued by poor reactivity, low yields, and frustrating side reactions. This guide is designed to provide you with expert insights and actionable troubleshooting strategies to overcome these common hurdles.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during sulfonamide synthesis.
Q1: My sulfonylation reaction shows little to no conversion. What are the primary causes?
Low or no conversion is the most frequent issue, typically stemming from a combination of factors related to the nucleophilicity of the amine and the electrophilicity of the sulfonylating agent.
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on or near the amine, such as in anilines with nitro or cyano groups, significantly decrease its nucleophilicity. Steric hindrance around the nitrogen atom also impedes the approach of the bulky sulfonylating agent.
-
Insufficiently Activated Sulfonylating Agent: While sulfonyl chlorides are the workhorse reagents, their reactivity can be insufficient for challenging substrates. The stability of the chloride leaving group is not always favorable for rapid reaction.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the amine (or the initially formed sulfonamide), stalling the reaction. Conversely, a base that is too strong or sterically unhindered, like sodium hydroxide, can lead to rapid hydrolysis of the sulfonyl chloride. Pyridine is a classic choice as it can act as both a base and a nucleophilic catalyst. For more challenging reactions, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges are often more effective.
-
Low Reaction Temperature: Many sulfonylation reactions require heating to overcome the activation energy barrier, especially with unreactive partners.
Q2: I'm observing significant side product formation, particularly bis-sulfonylation of my primary amine. How can I prevent this?
The formation of the bis-sulfonylated product, R-N(SO₂R')₂, is a common side reaction, especially when using excess sulfonyl chloride or a strong, non-hindered base. The initially formed sulfonamide has an acidic N-H proton. In the presence of a strong base, this proton can be removed to form a sulfonamidate anion, which is a potent nucleophile that can react with a second molecule of the sulfonyl chloride.
Strategies to Minimize Bis-Sulfonylation:
-
Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1 equivalents). This ensures the sulfonylating agent is the limiting reagent.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture containing the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamidate.
-
Choice of Base: Use a sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases can deprotonate the amine but are too bulky to efficiently deprotonate the less accessible N-H of the sulfonamide.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes temper the reactivity of the sulfonamidate anion.
Q3: My sulfonyl chloride seems to be decomposing in the reaction mixture. Are there more stable alternatives?
Yes, sulfonyl chlorides are susceptible to hydrolysis and can be challenging to handle and store. For substrates sensitive to harsh conditions or when stability is a concern, sulfonyl fluorides (R-SO₂F) are an excellent alternative.
Advantages of Sulfonyl Fluorides:
-
Enhanced Stability: They are significantly more resistant to hydrolysis and can be purified via silica gel chromatography, unlike their chloride counterparts.
-
Tunable Reactivity: While inherently less reactive than sulfonyl chlorides, their reactivity can be dramatically enhanced in the presence of nucleophilic catalysts or specific bases, allowing for more controlled reactions. This emerging field is often referred to as "SuFEx" (Sulfur Fluoride Exchange) chemistry.
| Reagent | Relative Reactivity (Uncatalyzed) | Stability to Hydrolysis | Notes |
| Sulfonyl Chloride (R-SO₂Cl) | High | Low | Prone to decomposition; often used in excess. |
| Sulfonyl Fluoride (R-SO₂F) | Low | High | Requires activation/catalysis for efficient reaction. |
Q4: How can I improve the reactivity of a sterically hindered amine or sulfonyl chloride?
Steric hindrance is a major barrier. Overcoming it often requires a combination of higher temperatures, longer reaction times, and, most effectively, the use of a catalyst.
Catalytic Approaches:
-
Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) or 4-Pyrrolidinopyridine (PYP) are highly effective. They react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the parent sulfonyl chloride and can be attacked by the hindered amine.
-
Boronic Acid Catalysis: Arylboronic acids have emerged as powerful catalysts that act as Lewis acids. They are proposed to activate the sulfonylating agent, making it more susceptible to nucleophilic attack by the amine. This method is particularly effective for coupling hindered substrates under mild conditions.
Part 2: Advanced Protocols & Mechanistic Insights
Troubleshooting Workflow for Low Sulfonamide Yield
This flowchart provides a logical sequence for diagnosing and solving low-yield reactions.
Caption: A troubleshooting decision tree for low-yield sulfonamide reactions.
Protocol: Boronic Acid Catalyzed Sulfonylation of a Poorly Reactive Aniline
This protocol is adapted from methodologies demonstrated to be effective for challenging couplings.
Materials:
-
Poorly reactive aniline (e.g., 2,6-dimethylaniline) (1.0 mmol)
-
Arenesulfonyl chloride (1.1 mmol)
-
3,4,5-Trifluorophenylboronic acid (0.1 mmol, 10 mol%)
-
Pyridine (3.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the aniline, 3,4,5-trifluorophenylboronic acid, and the anhydrous solvent.
-
Add the pyridine to the mixture and stir for 5 minutes at room temperature.
-
Add the arenesulfonyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. (Note: Gentle heating to 40-50 °C may be required for extremely unreactive substrates).
-
Upon completion, quench the reaction by adding 1M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism: The Role of DMAP as a Nucleophilic Catalyst
DMAP accelerates sulfonylation by forming a highly reactive intermediate. This is especially useful for overcoming the low reactivity of hindered amines.
Caption: Catalytic cycle of DMAP in sulfonamide formation.
References
-
Recent advances in the synthesis of sulfonamides , Organic & Biomolecular Chemistry, [Link]
-
Arylboronic Acids as Catalysts for the N-Sulfonylation of Poorly Nucleophilic Anilines and for the N-Arylation of Sulfonamides , The Journal of Organic Chemistry, [Link]
-
The Growing Applications of SuFEx Click Chemistry , Chemical Reviews, [Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry , Angewandte Chemie International Edition, [Link]
-
Pyridine-Catalyzed Sulfonylation of Alcohols , Organic Syntheses, [Link]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-(Methylamino)benzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle, but a fundamental pillar of patient safety and product efficacy. 2-(Methylamino)benzene-1-sulfonamide, a potential process-related impurity or degradation product in various synthetic pathways, demands a robust and reliable analytical method for its detection and quantification. The validation of such a method is the process that provides documented evidence that the procedure is fit for its intended purpose.[1][2][3] This guide offers an in-depth comparison of analytical methodologies for this specific analyte, grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9]
The choice of an analytical technique is a critical decision, balancing the need for sensitivity, specificity, and throughput against practical considerations of cost and instrument availability. Here, we will primarily focus on a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in quality control laboratories.[10][11] We will then compare its performance characteristics with those of an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method and a classical Titrimetric method. This comparative approach will empower you to make an informed decision on the most suitable methodology for your specific analytical challenge.
The Analytical Target Profile (ATP): Defining the Goal
Before embarking on method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended purpose and desired performance characteristics.[7] For the quantification of this compound as an impurity, the ATP might be defined as:
-
Analyte: this compound
-
Matrix: Drug Substance or Drug Product
-
Intended Purpose: To accurately and precisely quantify the analyte at a reporting threshold of 0.05% relative to the active pharmaceutical ingredient (API).
-
Performance Characteristics: The method must be specific for the analyte in the presence of the API, other potential impurities, and degradation products. It must be linear, accurate, and precise within a specified range (e.g., from the Limit of Quantitation to 150% of the reporting threshold).
Methodology Deep Dive: A Validated HPLC-UV Method
The following is a detailed protocol for the validation of a reversed-phase HPLC-UV method for the quantification of this compound. The validation parameters discussed are in accordance with the ICH Q2(R2) guideline.[4][12][13]
Experimental Workflow: HPLC-UV Method Validation
Caption: A typical workflow for the validation of an HPLC-UV analytical method.
Detailed Experimental Protocols
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[14]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (for a 1000 µg/mL API solution): Accurately weigh 100 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Validation Parameters:
-
Specificity: To demonstrate specificity, forced degradation studies are performed on the drug substance. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms are examined to ensure that the peak for this compound is free from interference from any degradation products or the API.[1]
-
Linearity and Range: Linearity is established by preparing a series of at least five concentrations of the analyte over a specified range. For an impurity, this range could be from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05%). The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined. An r² value of ≥ 0.99 is typically considered acceptable.[10]
-
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicates at each level. The percentage recovery is calculated. Acceptance criteria are often between 90.0% and 110.0%.[10]
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. The RSD is calculated for a series of measurements under these varied conditions. For both repeatability and intermediate precision, an RSD of ≤ 5% is generally acceptable for impurity analysis.[15]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]
-
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature. The effect on the results is evaluated.[12]
Comparative Analysis of Analytical Techniques
The choice of an analytical method is a critical decision in the drug development process. Below is a comparison of the validated HPLC-UV method with two other common techniques for the analysis of this compound.
| Performance Characteristic | HPLC-UV | UPLC-MS | Titrimetric Method |
| Specificity | Good, but potential for co-elution with structurally similar impurities. Requires thorough forced degradation studies. | Excellent, provides mass-to-charge ratio for definitive identification.[17] | Poor, susceptible to interference from other acidic or basic compounds. |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | < 1 ng/mL[18] | > 100 µg/mL |
| Linearity (r²) | ≥ 0.999[10] | ≥ 0.999 | Not Applicable (end-point detection) |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% (can be matrix dependent) |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Throughput | Moderate (run times of 15-30 min) | High (run times < 5 min)[19] | Low |
| Cost per Sample | Low | High | Very Low |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
Logical Relationship of Validation Parameters
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. wjarr.com [wjarr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hpst.cz [hpst.cz]
- 19. waters.com [waters.com]
A Comparative Guide to Purity Confirmation of Synthetic 2-(Methylamino)benzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant molecules, the confirmation of purity is not merely a procedural step but a cornerstone of scientific validity and therapeutic safety. This guide provides a comprehensive, in-depth comparison of analytical methodologies for confirming the purity of synthesized 2-(Methylamino)benzene-1-sulfonamide. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Criticality of Purity in Sulfonamide Synthesis
The sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents.[1] The synthesis of this compound, like many organic syntheses, can result in a range of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[2] The presence of such impurities can significantly impact the compound's biological activity, toxicity, and stability, making rigorous purity analysis an indispensable part of the drug discovery and development process.
A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively confirm the purity of a synthesized compound. A more reliable strategy involves the orthogonal application of multiple analytical methods, each providing a different and complementary piece of information. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Elemental Analysis.
dot
Caption: Orthogonal Analytical Workflow for Purity Confirmation.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method hinges on the specific information required. The following table provides a comparative overview of the primary techniques for sulfonamide purity determination.[3]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and liquid mobile phase. | Retention time, peak area for quantification, % purity. | High (ng to µg/mL).[3] | Excellent, high precision and accuracy.[3][4] | Robust, reproducible, widely available, suitable for routine QC.[3] | Requires reference standards, potential for co-elution of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Retention time, mass spectrum for identification. | Very high (pg to ng). | Good, requires appropriate standards and often derivatization. | High specificity, excellent for identifying volatile impurities.[5] | Not suitable for non-volatile or thermally labile compounds; derivatization can add complexity.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of functional groups, quantitative purity (qNMR). | Moderate. | Excellent with internal standards (qNMR). | Provides unambiguous structural confirmation, can identify and quantify impurities without a reference standard for each.[7][8] | Lower sensitivity than chromatographic methods, can be complex to interpret for mixtures. |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, N, and S. | Elemental composition of the compound. | Low. | Provides the empirical formula. | Confirms the elemental composition of the bulk sample.[9][10] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. A deviation of up to 0.4% is often considered acceptable.[11][12] |
In-Depth Experimental Protocols
For a method to be trustworthy, its protocol must be detailed and reproducible. The following sections provide step-by-step methodologies for the key analytical techniques, grounded in established practices and guidelines from authoritative bodies like the International Council for Harmonisation (ICH).[13][14][15]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[16][17]
Rationale: This method separates the target compound from non-volatile impurities based on their differential affinity for the stationary and mobile phases. UV detection is commonly employed for aromatic compounds like this compound.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v). D[18]egas the mobile phase using sonication or vacuum filtration to prevent bubble formation.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution. 3[3]. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. [4] * Flow Rate: Set a flow rate of 1.0 mL/min. [4] * Injection Volume: Inject 10-20 µL of the standard and sample solutions.
-
Detection: Monitor the eluent at a suitable UV wavelength, typically around the λmax of the compound (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Self-Validation: The system suitability is confirmed by injecting the standard solution multiple times to ensure reproducibility of retention time, peak area, and other chromatographic parameters as per ICH guidelines.
[14][16]#### 2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a highly sensitive and specific technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. F[5]or many sulfonamides, derivatization is necessary to increase their volatility and thermal stability.
[19][20]Rationale: This method separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.
dot
Caption: GC-MS Workflow for Impurity Identification.
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., ethyl acetate).
-
Derivatize the sample. A common method for sulfonamides involves methylation with diazomethane followed by acylation with an agent like pentafluoropropionic anhydride (PFPA). 2[5][20]. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Analyze the mass spectra of any other peaks to identify potential volatile impurities by comparing them to spectral libraries (e.g., NIST).
-
Self-Validation: A blank solvent injection should be performed to ensure that no peaks are introduced from the solvent or the system itself. The analysis of a derivatized standard confirms the retention time and mass spectrum of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic compounds. B[7]oth ¹H and ¹³C NMR should be performed.
Rationale: This technique provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and overall structure. The presence of impurity peaks can also be readily detected.
Expected ¹H NMR Signals for this compound:
-
Aromatic protons (multiplets in the range of ~6.5-7.7 ppm). *[7] Sulfonamide protons (-SO₂NH₂) (a broad singlet). *[7] Methylamino proton (-NH-) (a singlet or broad signal).
-
Methyl protons (-CH₃) (a singlet or doublet depending on coupling to the NH proton).
[21]Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
Assign all peaks in the spectra to the corresponding protons and carbons of this compound.
-
Carefully examine the baseline for any small peaks that do not correspond to the target molecule or the solvent.
-
The integration of the peaks in the ¹H NMR spectrum should correspond to the number of protons in the molecule.
-
Self-Validation: The chemical shifts and coupling constants should be consistent with the proposed structure. Comparison with literature data or a reference standard, if available, provides further confirmation.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides a fundamental check of a compound's purity by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur.
[9][22]Rationale: The experimentally determined elemental composition should match the theoretical values calculated from the molecular formula.
Step-by-Step Protocol:
-
Sample Submission: A small, accurately weighed amount of the dried sample is submitted to an analytical laboratory for CHNS analysis.
-
Data Analysis: Compare the experimental percentages of C, H, N, and S with the calculated theoretical values for C₇H₁₀N₂O₂S. The results should be within ±0.4% of the theoretical values to be considered a good match.
[12]Self-Validation: The sum of the percentages should be close to 100%. If a significant deviation is observed, it may indicate the presence of an impurity or residual solvent.
Conclusion
The confirmation of purity for a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and orthogonal approach. By combining the quantitative power of HPLC, the high sensitivity of GC-MS for volatile impurities, the definitive structural information from NMR, and the fundamental compositional data from elemental analysis, researchers can build a comprehensive and robust data package that instills confidence in the quality of their material. This rigorous approach is not only a hallmark of good scientific practice but also a critical requirement for advancing drug candidates through the development pipeline.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
National Institutes of Health. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. [Link]
-
ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. [Link]
-
Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
PubMed. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
ResearchGate. (2025). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
- Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]
-
I.R.I.S. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). 2-Aminobenzenesulfonamide. [Link]
-
National Institutes of Health. (n.d.). 2-(Methylamino)benzene-1-sulfonic acid. [Link]
- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
-
ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compounds 2-6 with the aromatic and aliphatic.... [Link]
-
PubChemLite. (n.d.). 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride. [Link]
-
Scientific Laboratory Supplies. (n.d.). 2-(methylamino)benzene-1-sulfo. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fsis.usda.gov [fsis.usda.gov]
- 21. ripublication.com [ripublication.com]
- 22. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Researcher's Guide to the Comparative Analysis of Carbonic Anhydrase Inhibitors: Featuring 2-(Methylamino)benzene-1-sulfonamide
Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] These ubiquitous enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is critical for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[3][4] The human body expresses 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][4]
The involvement of specific CA isoforms in the pathophysiology of a range of diseases has established them as significant therapeutic targets.[5] For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, making it a cornerstone in the management of glaucoma.[6] Similarly, targeting CAs in the kidneys has diuretic effects, while inhibition in the central nervous system can suppress aberrant neuronal discharge in epilepsy.[6] More recently, the overexpression of isoforms like CA IX and XII in hypoxic tumors has made them attractive targets for anticancer therapies.[3][7]
The primary class of CA inhibitors (CAIs) is the sulfonamides (R-SO2NH2), which exhibit high affinity for the zinc ion within the enzyme's active site.[5] Clinically established sulfonamide inhibitors include acetazolamide, dorzolamide, and brinzolamide.[8] This guide provides a comprehensive framework for the comparative study of novel CA inhibitors, with a specific focus on benzenesulfonamide derivatives such as 2-(Methylamino)benzene-1-sulfonamide, against established clinical counterparts. We will delve into the synthetic considerations, detailed experimental protocols for assessing inhibitory potency and selectivity, and the principles of robust data analysis, thereby equipping researchers with the necessary tools to rigorously evaluate new chemical entities in this therapeutic space.
Synthesis and Characterization of Benzenesulfonamide Derivatives
The synthesis of novel benzenesulfonamide derivatives is a cornerstone of drug discovery in this field. While the specific synthesis of this compound is not detailed in publicly available literature, a general approach for the synthesis of N-substituted benzenesulfonamides can be outlined. Typically, these syntheses involve the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications.
A plausible synthetic route for benzenesulfonamide derivatives often starts with a commercially available substituted aniline. For instance, the synthesis of N-aryl-β-alanine derivatives containing a primary sulfonamide moiety has been reported, starting from 4-aminobenzene-1-sulfonamide.[9] The synthesis of more complex sulfonamides can be achieved through multi-step reactions, including condensations and cyclizations.
Crucial to any comparative study is the rigorous characterization of the synthesized inhibitor. This includes:
-
Structural Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are essential to confirm the chemical structure of the synthesized compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the compound, which should ideally be above 95% for use in biological assays.
In Vitro Inhibition Assays: Quantifying Potency
The cornerstone of a comparative study of CA inhibitors is the accurate determination of their inhibitory potency. The most widely accepted method for this is the stopped-flow CO2 hydration assay .[10][11] This technique measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2.
Principle of the Stopped-Flow CO2 Hydration Assay
The assay rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO2-saturated solution. The enzymatic hydration of CO2 produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.[10] The initial rate of this reaction is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.
dot
Caption: Workflow of the stopped-flow CO2 hydration assay.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, pH 8.3).[11]
-
CO2-Saturated Water: Bubble pure CO2 gas through deionized water kept on ice for at least 30 minutes prior to and during the experiment.[11] The concentration of CO2 in saturated water at 4°C is approximately 77 mM.[10]
-
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay is typically in the nanomolar range.
-
pH Indicator Solution: Prepare a stock solution of a pH indicator such as phenol red (e.g., 100 μM).[11]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., this compound) and reference inhibitors (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Instrumentation Setup:
-
Measurement Procedure:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water.
-
Load the other syringe with the enzyme, pH indicator, and the desired concentration of the inhibitor in the assay buffer. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.[12]
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time. The initial linear portion of the curve represents the initial velocity of the reaction.
-
Data Analysis: Determination of IC50 and Ki
-
IC50 Determination: The initial velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is determined from this dose-response curve.[13]
-
Ki Determination: The IC50 value is dependent on the substrate concentration used in the assay. Therefore, for a more direct comparison of inhibitor potency, the inhibition constant (Ki) is calculated. The Ki is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.[13] The Cheng-Prusoff equation is commonly used to convert IC50 to Ki for competitive inhibitors:[14]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate (CO2) concentration.
-
Km is the Michaelis constant of the enzyme for the substrate.
-
Isoform Selectivity Profiling: A Critical Step for Therapeutic Viability
Given the presence of multiple CA isoforms in the body, achieving isoform selectivity is a major goal in the development of new CA inhibitors to minimize off-target effects.[15][16] For example, a potent inhibitor of the glaucoma target CA II that also strongly inhibits the widely expressed CA I may lead to undesirable side effects. Conversely, for anticancer applications, selectivity for the tumor-associated isoforms CA IX and XII over CA I and II is highly desirable.[17]
The experimental approach for selectivity profiling involves performing the same inhibition assay (e.g., the stopped-flow CO2 hydration assay) against a panel of purified human CA isoforms. A typical panel would include:
-
Cytosolic isoforms: hCA I and hCA II (to assess potential off-target effects).
-
Membrane-bound isoforms: hCA IV, hCA IX, and hCA XII (relevant for glaucoma and cancer).
The selectivity of an inhibitor is typically expressed as a selectivity index (SI) , which is the ratio of the Ki values for two different isoforms.[18] For example, the selectivity for hCA IX over hCA II would be calculated as:
SI = Ki (hCA II) / Ki (hCA IX)
A higher SI value indicates greater selectivity for hCA IX.
Comparative Data Analysis: Benchmarking Against the Standards
To provide a clear and objective comparison, the inhibition data for the novel compound should be presented alongside data for well-established, clinically used CA inhibitors. The following table provides a template for such a comparison, populated with literature-derived Ki values for established drugs to illustrate the format.
| Inhibitor | Ki (nM) vs. hCA I | Ki (nM) vs. hCA II | Ki (nM) vs. hCA IX | Ki (nM) vs. hCA XII | Selectivity (hCA II / hCA IX) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 | 0.48 |
| Dorzolamide (Reference) | >10000 | 9.0 | 45.0 | - | 0.2 |
| Brinzolamide (Reference) | 15.0 | 9.0 | 45.0 | 3.5 | 0.2 |
Note: The Ki values for the reference compounds are sourced from various publications and are intended for illustrative purposes. Experimental conditions can influence these values.[19][20]
dot
Caption: Logical workflow for the comparative analysis of CA inhibitors.
Conclusion: A Framework for Advancing Carbonic Anhydrase Inhibitor Discovery
This guide has provided a comprehensive framework for the comparative evaluation of novel carbonic anhydrase inhibitors, using this compound as a focal point. The successful development of new, more effective, and safer CAIs hinges on rigorous and standardized experimental evaluation. By following the detailed protocols for synthesis, characterization, and in vitro inhibition assays, researchers can generate high-quality, reproducible data.
The emphasis on isoform selectivity profiling is critical for predicting the therapeutic window and potential side effects of new drug candidates. A systematic comparison against clinically relevant benchmarks, such as acetazolamide, dorzolamide, and brinzolamide, is essential for contextualizing the performance of a novel inhibitor and making informed decisions about its potential for further development. The methodologies and principles outlined herein provide a robust foundation for advancing the discovery of the next generation of carbonic anhydrase inhibitors.
References
- BenchChem. (2025).
- Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online.
- MDPI. (2023). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. MDPI.
- ACS Omega. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity.
- PubMed. (1981). Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. PubMed.
- MDPI. (2016). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. MDPI.
- PubMed. (2023). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed.
- PubMed. (2025). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. PubMed.
- IRIS Unimore. (2021).
- ResearchGate. (2025). (PDF) Safety of carbonic anhydrase inhibitors.
- BenchChem. (2025). A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity. BenchChem.
- ACS Publications. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- NIH. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PubMed Central.
- MDPI. (2018). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. MDPI.
- Taylor & Francis Online. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors.
- MDPI. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
- ResearchGate. (2020). The IC 50 values, K i constants and inhibition types determined for....
- ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)....
- NIH. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed Central.
- NCBI Bookshelf. (n.d.). Carbonic Anhydrase Inhibitors.
- edX. (n.d.).
- MDPI. (2021). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. MDPI.
- Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
- PubMed. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. PubMed.
- MDPI. (2020).
- ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- ResearchGate. (2025). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C.
- NIH. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of novel benzene sulfonamides 21–26 derived from (±)‐α‐amino acid methyl esters.
- NIH. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. PubMed Central.
- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides.
- YouTube. (2021).
- MDPI. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- ResearchGate. (n.d.). Structures of CA inhibitors in clinical use: (a) the first generation....
- PubMed. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models [iris.unimore.it]
- 18. tandfonline.com [tandfonline.com]
- 19. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Structure-Activity Relationship of N-Substituted Benzenesulfonamide Inhibitors: A Comparative Guide
Introduction: The Enduring Scaffolding of Drug Discovery
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast and diverse array of therapeutic agents. From the first sulfa drugs that revolutionized antibacterial therapy to modern, highly selective enzyme inhibitors used in oncology and neurology, this functional group has demonstrated remarkable versatility.[1][2] Its enduring relevance stems from its ability to act as a potent zinc-binding group (ZBG) and a versatile anchor for building molecules with tailored pharmacological profiles.[3][4]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-substituted benzenesulfonamide inhibitors, focusing on two major enzyme classes: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). We will explore how subtle modifications to the core structure—specifically substitutions on the sulfonamide nitrogen and the benzene ring—dramatically influence inhibitor potency and, critically, selectivity. This analysis is supported by comparative experimental data, detailed protocols for key assays, and a discussion of the causal mechanisms that underpin these relationships, offering researchers and drug developers a robust framework for rational inhibitor design.
Comparative Analysis I: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] While isoforms like CA II are expressed widely ("off-target"), others, such as the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[5][6] The therapeutic challenge, therefore, is to design inhibitors that are highly selective for the tumor-associated isoforms. The benzenesulfonamide group is a classic CA inhibitor scaffold, binding directly to the catalytic zinc(II) ion in a deprotonated state.[7]
The "Tail Approach": Modulating Isoform Selectivity
The key to achieving isoform selectivity lies in the "tail approach," which involves modifying substituents appended to the core benzenesulfonamide scaffold.[7][8] These "tails" extend from the zinc-binding core to interact with amino acid residues in the middle and outer regions of the enzyme's active site, where isoform differences are most pronounced.
A critical determinant of selectivity between the off-target hCA II and the on-target hCA IX and XII is the residue at position 131. In hCA II, this residue is a bulky phenylalanine (Phe 131), which creates steric hindrance. In contrast, hCA IX and hCA XII possess smaller residues at this position (Valine and Alanine, respectively), creating a more accommodating pocket for inhibitors with larger "tails".[5]
This structural difference is the causal basis for the selectivity of ureido-substituted benzenesulfonamides (USBs). As shown in the data below, substitutions on the ureido tail that increase bulk are poorly tolerated by hCA II but can form favorable hydrophobic interactions in the more spacious active sites of hCA IX and XII, leading to potent and selective inhibition.[5]
Quantitative Comparison of Ureido-Substituted Benzenesulfonamide CA Inhibitors
| Compound ID | R Group (Substitution on Ureido Tail) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) |
| U-F (SLC-0111) | 4-Fluorophenyl | 960 | 45 | 4 | ~21 |
| U-CH₃ | 4-Methylphenyl | 1765 | 7 | 6 | ~252 |
| U-NO₂ | 4-Nitrophenyl | 15 | 1 | 6 | 15 |
Data compiled from crystal structures and inhibition assays.[5]
The data clearly illustrates the SAR principle: the addition of a methyl group (U-CH₃) drastically reduces potency against hCA II due to steric clash with Phe 131 but is well-accommodated by hCA IX and XII, resulting in a remarkable ~250-fold selectivity for the target isoform over hCA II.[5] Conversely, the electron-withdrawing nitro group (U-NO₂) yields the most potent hCA IX inhibitor (Kᵢ of 1 nM) but loses selectivity, indicating that electronic effects also play a crucial role alongside sterics.[5]
Logical Framework for CA Inhibitor Selectivity
The relationship between active site architecture and inhibitor selectivity can be visualized as follows:
Caption: SAR logic for achieving hCA IX/XII selectivity over hCA II.
Comparative Analysis II: Matrix Metalloproteinase (MMP) Inhibitors
MMPs are zinc-dependent endopeptidases responsible for degrading extracellular matrix components. Their dysregulation is implicated in arthritis, tumor metastasis, and angiogenesis.[1][9] Like CAs, designing selective inhibitors is paramount, as broad-spectrum MMP inhibition has led to clinical trial failures due to musculoskeletal side effects.[10] The benzenesulfonamide group serves to anchor inhibitors into the active site, primarily by directing substituents into the large, hydrophobic S1' pocket, a key determinant of inhibitor selectivity.[11]
The Role of N-Substituents and the P1' Group
In the context of MMP inhibitors, the group interacting with the S1' pocket is often termed the P1' substituent. The sulfonamide nitrogen and the attached aryl group are critical for orienting this P1' moiety.
-
N-Substitution: N-alkylation or N-arylation of the sulfonamide can introduce additional interaction points and modulate the vector of the P1' group. A small library of N-substituted N-arylsulfonamido d-valines demonstrated that modifications at the sulfonamide N-atom (considered a P2' substituent) were well-tolerated, maintaining nanomolar potency against MMP-2 and MMP-9.[3] This indicates that this position is a viable attachment point for imaging agents or solubility-enhancing groups.[3]
-
Aryl Group Substitution (P1'): The nature of the aryl group attached to the sulfonyl moiety is a primary driver of potency and selectivity. Aromatic groups like biphenyl can extend deep into the S1' pocket.[12] QSAR studies have shown that for MMP-2 and MMP-9, inhibitor activity depends on both molecular connectivity and electrotopological state indices, while for collagenases like MMP-1 and MMP-8, the dependency is primarily on E-state indices, highlighting the different structural requirements for inhibiting various MMP families.
Quantitative Comparison of Benzenesulfonamide-Based MMP Inhibitors
| Compound Class | P1' Substituent | Target MMPs | IC₅₀ / Kᵢ (nM) | Selectivity Notes |
| Biphenyl Sulfonamide Carboxylic Acids | 4'-Methoxybiphenyl | MMP-13 | Kᵢ = 2.7 | Highly selective; >5000 nM for MMPs-1, -2, -8, -9, -14. |
| 5-Substituted Pyrimidine-Triones | 4-Phenoxyphenyl | MMP-2 / MMP-9 | IC₅₀ = 2.35 / 8.24 | Potent dual gelatinase inhibitor. |
| Arylhydroxamate Sulfonamides | Biphenyl | MMP-2 / MMP-13 | IC₅₀ < 10 | Sparing of MMP-1.[3] |
| N-hydroxy-α-phenylsulfonylacetamides | Varied Phenyl | MMP-9 / MMP-13 | IC₅₀ range 10-1000 | Moderate inhibitors of MMP-1. |
Data compiled from multiple sources.[3]
The data highlights a key SAR trend: large, hydrophobic P1' substituents, such as biphenyl or phenoxyphenyl groups, are crucial for achieving high potency against MMPs with deep S1' pockets like MMP-13 and the gelatinases (MMP-2, MMP-9).[12] Selectivity is achieved by exploiting the unique topology of these pockets across different MMP isoforms.
Experimental Protocols: A Self-Validating System
Trustworthy SAR data is built upon robust and reproducible experimental protocols. Here, we detail the methodologies for a common CA inhibition assay and a general synthesis scheme, explaining the causality behind the procedural steps.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)
This is the gold-standard method for measuring the catalytic activity of CAs.[2] Its high temporal resolution is necessary to capture the rapid, enzyme-catalyzed hydration of CO₂.
Causality: The assay works by rapidly mixing a CO₂-saturated solution with a solution containing the CA enzyme and a pH indicator. The enzymatic reaction produces protons, causing a pH drop. The rate of this pH change is monitored by the absorbance change of the indicator and is directly proportional to the enzyme's activity. An inhibitor will slow this rate.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 8.3. Rationale: This buffer system has a low buffering capacity in the pH range of the reaction, ensuring that the pH change is primarily due to the enzymatic reaction and is easily detectable.
-
Indicator Solution: Prepare a 100 µM solution of a pH indicator (e.g., Phenol Red) in the assay buffer. Rationale: Phenol Red has a pKa in the physiological range and exhibits a distinct color/absorbance change (at 570 nm) upon protonation.
-
CO₂ Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes. Keep the solution on ice. Rationale: Chilling the water increases the solubility of CO₂ gas, ensuring a consistent and saturating substrate concentration (~77 mM at 4°C).[2]
-
Enzyme & Inhibitor Solutions: Prepare a stock solution of the CA isoform (e.g., 10 µM in buffer). Prepare serial dilutions of the N-substituted benzenesulfonamide inhibitor in a suitable solvent like DMSO.
-
-
Stopped-Flow Instrument Setup:
-
Equilibrate the stopped-flow instrument's syringes and observation cell to 25°C. Rationale: Enzyme kinetics are highly temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Set the spectrophotometer to monitor the absorbance of the indicator at its λ_max (e.g., 570 nm for phenol red).
-
-
Measurement Procedure:
-
Loading: Load one syringe with the CO₂-saturated water. Load the second syringe with the enzyme/indicator solution. For inhibition measurements, pre-incubate the enzyme with the desired inhibitor concentration for 15 minutes before loading. Rationale: Pre-incubation ensures the inhibitor has reached binding equilibrium with the enzyme before the reaction is initiated.
-
Initiation & Data Collection: Trigger the instrument to perform a "push," which rapidly mixes the contents of the two syringes in the observation cell. Immediately begin recording the change in absorbance over time (typically for 1-2 seconds).
-
Controls: Perform control runs including an uncatalyzed reaction (no enzyme) to measure the background hydration rate and a non-inhibited reaction (enzyme with vehicle) to establish 100% activity.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: Stopped-Flow CA Assay
Caption: Workflow for determining CA inhibitory activity via stopped-flow.
Protocol 2: General Synthesis of N-Aryl Benzenesulfonamides
This protocol describes a standard nucleophilic substitution reaction for synthesizing the target compounds.[12]
Causality: The protocol relies on the reaction between an electrophilic sulfonyl chloride and a nucleophilic aniline. A base is used to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired substituted aniline (1.0 equivalent) and a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. Rationale: The reaction is exothermic; cooling helps to control the reaction rate and minimize side reactions.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), dropwise to the cooled solution while stirring. Rationale: TEA acts as an acid scavenger, preventing the protonation of the starting aniline by the HCl byproduct.
-
Sulfonyl Chloride Addition: Dissolve the corresponding substituted benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water or dilute HCl to wash out the TEA-hydrochloride salt and any remaining base.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-aryl benzenesulfonamide.
Conclusion and Future Outlook
The N-substituted benzenesulfonamide scaffold remains a highly productive platform for the development of potent and selective enzyme inhibitors. The structure-activity relationships discussed herein underscore a fundamental principle of modern drug design: achieving therapeutic success requires a nuanced understanding of the structural interplay between an inhibitor and the unique active site topologies of on-target and off-target isoforms. For carbonic anhydrases, selectivity is driven by exploiting steric differences in the active site cleft. For matrix metalloproteinases, potency and selectivity are governed by optimizing interactions within the deep S1' pocket.
Future research will likely focus on integrating these SAR principles with advanced computational models to predict binding affinities and isoform selectivity with greater accuracy.[1] Furthermore, the N-substituent position offers a versatile handle for creating multifunctional molecules, such as inhibitor-drug conjugates or diagnostic imaging agents, further expanding the therapeutic utility of this remarkable chemical class.
References
-
Patil, V. M., & Gupta, S. P. (2012). Quantitative Structure-Activity Relationship Studies on Sulfonamide-Based MMP Inhibitors. Experimental and Toxicologic Pathology, 103, 177-208. [Link]
-
Roy, K., & Leonard, J. T. (2004). A quantitative structure-activity relationship study on some matrix metalloproteinase and collagenase inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 975-983. [Link]
-
Li, J., Rush, T. S., 3rd, Li, W., DeVincentis, D., Du, X., Hu, Y., Thomason, J. R., Xiang, J. S., Skotnicki, J. S., Tam, S., Cunningham, K. M., Chockalingam, P. S., Morris, E. A., & Levin, J. I. (2005). Synthesis and SAR of highly selective MMP-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 4961–4966. [Link]
-
Fields, G. B. (2017). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. Journal of Medicinal Chemistry, 60(10), 4145-4158. [Link]
-
Nuti, E., & Rossello, A. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(6), 565–569. [Link]
-
Barta, T. E., Becker, D. P., Bedell, L. J., De Crescenzo, G. A., McDonald, J. J., Munie, G. E., Rao, S., Shieh, H. S., Stegeman, R., Stevens, A. M., & Villamil, C. I. (2000). Synthesis and activity of selective MMP inhibitors with an aryl backbone. Bioorganic & Medicinal Chemistry Letters, 10(24), 2815–2817. [Link]
-
Potter, C., & Mai, A. (2013). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1077-1083. [Link]
-
Jain, P., Saravanan, C., & Singh, S. K. (2013). Sulphonamides: Deserving class as MMP inhibitors?. European Journal of Medicinal Chemistry, 60, 89–100. [Link]
-
Mahon, B. P., & McKenna, R. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10, Part B), 1596-1602. [Link]
-
Hasyim, D. M., Musfiroh, I., Hendra, R., Kamarulzaman, E. E., Ritmaleni, R., & Muchtaridi, M. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 11697–11747. [Link]
-
Belka, M., Sławinski, J., Konieczna, L., Kawczak, P., Ciesielski, T., & Baczek, T. (2013). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. Medicinal Chemistry, 9(4), 517–525. [Link]
-
Singh, S., & Sharma, A. (2014). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Medicinal Chemistry Research, 23(10), 4410-4424. [Link]
-
González-Díaz, H., & Prado-Prado, F. J. (2007). QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives. Journal of Chemical Information and Modeling, 47(5), 1819-1828. [Link]
-
Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645–1661. [Link]
-
De Luca, L., & Angeli, A. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1145-1151. [Link]
-
Meng, X. B., Wang, S. W., & Li, Y. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488–496. [Link]
-
Wang, X. M., Zhang, Y. B., & Liu, H. C. (2014). Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. RSC Advances, 4(74), 39214-39225. [Link]
-
Fields, G. B. (2019). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Cells, 8(11), 1325. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., Elsaadi, M. T., ... & Abouzid, K. A. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26257. [Link]
-
Angeli, A., & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1448. [Link]
-
Searle. (2001). Hydroxamic acid-based MMP inhibitors with selectivity for MMP-2, MMP-9 and/or MMP-13. BioWorld. [Link]
-
Gelin, M., & Breuer, E. (2005). Recent non-hydroxamate matrix metalloproteinase inhibitors. Expert Opinion on Therapeutic Patents, 15(3), 255-278. [Link]
-
Whittaker, M., & Brown, F. K. (1998). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 5(6), 417-430. [Link]
-
Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]
-
Sharma, N., & Singh, S. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Drug Discovery and Design. Elsevier. [Link]
-
Jo, B. H., & Cha, H. J. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
D'Ascenzio, M., & Carradori, S. (2017). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals. [Link]
-
Li, J., & Zhou, J. (2016). Novel 5-Hydroxy, 5-Substituted Benzenesulfonamide Pyrimidine-2,4,6-Triones Attenuate Lipopolysaccharide-Induced Acute Lung Injury via Inhibition of the Gelatinases, MMP-2 and MMP-9. Drug Development Research, 77(5), 251–257. [Link]
-
Grams, F., & Reinemer, P. (2001). Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates. Journal of Molecular Biology, 308(1), 101-109. [Link]
-
Dufour, A., & Overall, C. M. (2015). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Journal of Biological Chemistry, 290(31), 19060–19074. [Link]
-
Matulienė, J., & Matulis, D. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
-
Cathers, B. E., & Carlson, K. E. (2015). Challenges in Matrix Metalloproteinases Inhibition. Pharmaceuticals, 8(4), 819-858. [Link]
-
Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., ... & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213–222. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6063. [Link]
Sources
- 1. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and activity of selective MMP inhibitors with an aryl backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of highly selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative structure-activity relationship study on some matrix metalloproteinase and collagenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of N-Alkylated Benzenesulfonamides In Vitro: A Comparative Guide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1][2][3] The strategic N-alkylation of this core structure has emerged as a powerful approach to modulate pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective inhibitors for various biological targets. This guide provides an in-depth comparison of the in-vitro efficacy of N-alkylated benzenesulfonamides, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
Introduction: The Significance of N-Alkylated Benzenesulfonamides
Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide functional group (-SO₂NH₂). The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl groups, giving rise to N-alkylated benzenesulfonamides. This structural modification significantly influences the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby impacting its interaction with biological targets.[4]
These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory effects.[1][2][5] Their mechanism of action often involves the competitive inhibition of key enzymes, such as carbonic anhydrases, which are crucial for various physiological and pathological processes.[6][7][8][9]
Comparative In-Vitro Efficacy: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in well-controlled in-vitro assays. This section presents a comparative analysis of the efficacy of various N-alkylated benzenesulfonamides against different biological targets, with data collated from multiple studies.
Anticancer Activity
N-alkylated benzenesulfonamides have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[10][11] The primary mechanism often involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and contributing to the acidic tumor microenvironment.[7][12]
Table 1: Comparative Anticancer Activity (IC50, µM) of N-Alkylated Benzenesulfonamides
| Compound ID | N-Alkylation/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5i | N-(9-oxo-9H-xanthen-4-yl)-4-methoxybenzenesulfonamide | MDA-MB-231 (Breast) | 24.9 | [10] |
| T-47D (Breast) | 25.2 | [10] | ||
| SK-N-MC (Neuroblastoma) | >50 | [10] | ||
| 6c | 2-Chloro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC (Neuroblastoma) | 25.2 | [10] |
| 6d | 3-Chloro-2-methyl-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231 (Breast) | 30.4 | [10] |
| 4e | 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | 28.2 µg/mL | [11] |
| 4c | 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | MCF-7 (Breast) | 37.8 µg/mL | [11] |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | U87 (Glioblastoma) | 58.6 | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Antimicrobial Activity
The foundational application of sulfonamides as antibacterial agents remains a significant area of research. N-alkylation can enhance their efficacy against both Gram-positive and Gram-negative bacteria.[14][15]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of N-Alkylated Benzenesulfonamides
| Compound ID | N-Alkylation/Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| S2 | N-acylsulfonamide derivative | P. aeruginosa ATCC 27853 | 3.9 | [15] |
| S3 | N-acylsulfonamide derivative | P. aeruginosa ATCC 27853 | 31.25 | [15] |
| 4d | N-(4-chlorophenyl)acetamide-benzenesulfonamide derivative | E. coli | 6.72 mg/mL | [16] |
| 4h | N-(4-hydroxyphenyl)acetamide-benzenesulfonamide derivative | S. aureus | 6.63 mg/mL | [16] |
| 4a | N-butyl-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxamide | P. aeruginosa | 6.67 mg/mL | [16] |
| 4a | N-butyl-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxamide | S. typhi | 6.45 mg/mL | [16] |
Antifungal Activity
Certain N-alkylated benzenesulfonamides have also demonstrated potent antifungal properties, highlighting their broad-spectrum antimicrobial potential.[5][17]
Table 3: Comparative Antifungal Activity of N-Alkylated Benzenesulfonamides
| Compound ID | N-Alkylation/Substitution | Fungal Strain | Activity | Reference |
| 3 | 4-({[2,4-dioxo-2H-chromen-3(4H)-ylidene]methyl}amino)sulfanilamide | M. canis | Significant Activity | [5] |
| 8 | 4-({[2,4-dioxo-2H-chromen-3(4H)-ylidene]methyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide | M. canis & F. solani | Significant Activity | [5] |
| 3 | N-(biphenyl-4-ylmethyl)-4-(aminomethyl)benzenesulfonamide | Candida spp. | Fungistatic (MIC 0.125-1 mg/mL) | [17] |
Experimental Protocols: A Guide to In-Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized in-vitro assays are essential. The following are detailed protocols for common assays used to evaluate the efficacy of N-alkylated benzenesulfonamides.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-alkylated benzenesulfonamide compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the N-alkylated benzenesulfonamide compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures.
Caption: Inhibition of Carbonic Anhydrase IX by N-alkylated benzenesulfonamides disrupts tumor progression.
Caption: A typical workflow for the in-vitro evaluation of N-alkylated benzenesulfonamides.
Conclusion and Future Directions
N-alkylated benzenesulfonamides represent a highly versatile and promising class of compounds with a wide range of in-vitro biological activities. The data presented in this guide underscores their potential as anticancer, antibacterial, and antifungal agents. The provided experimental protocols offer a solid foundation for researchers to conduct their own efficacy studies. Future research should focus on elucidating the precise structure-activity relationships to guide the design of next-generation N-alkylated benzenesulfonamides with enhanced potency and selectivity.
References
- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (n.d.). National Center for Biotechnology Information.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.).
- Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). BenchChem.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing.
- Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Microorganisms.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). Royal Society of Chemistry.
- Synthesis and antibacterial activity of novel N-acylsulfonamides. (n.d.). PubMed.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (n.d.). BenchChem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). ResearchGate.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI.
- Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (n.d.). National Center for Biotechnology Information.
- Synthesis and antibacterial activity of novel N-acylsulfonamides. (n.d.). ResearchGate.
- 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (n.d.). Taylor & Francis Online.
- Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. (2023). The Journal of Physical Chemistry B.
- Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. (2024). The Journal of Organic Chemistry.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Center for Biotechnology Information.
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. (n.d.). BenchChem.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). Journal of Biomolecular Structure and Dynamics.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided approach. (2023). FLORE.
- 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. (2023). Journal of Biomolecular Structure and Dynamics.
- In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. (2023). Molecules.
- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (n.d.).
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]
- 14. ijsr.net [ijsr.net]
- 15. Synthesis and antibacterial activity of novel <i>N</i>-acylsulfonamides - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Cross-reactivity of 2-(Methylamino)benzene-1-sulfonamide in different assays
An In-Depth Technical Guide to Assessing the Cross-Reactivity of 2-(Methylamino)benzene-1-sulfonamide and Related N-Substituted Benzenesulfonamides in Preclinical Assays
In the landscape of drug discovery and development, the specificity of a molecule is paramount. Compounds that exhibit off-target effects or interfere with assay components can generate misleading data, leading to costly and time-consuming misdirections in research. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound, a representative member of the N-substituted benzenesulfonamide class. While direct public data on this specific molecule is limited, we will draw upon established principles and data from structurally related sulfonamides to provide a robust, field-proven methodology for its characterization.
The core challenge with sulfonamide-containing compounds lies in their potential for non-specific interactions and interference in a variety of assay formats. Their chemical properties can lead to promiscuous inhibition, assay artifacts, and misleading structure-activity relationships (SAR). Therefore, a proactive and systematic approach to de-risking these molecules through rigorous cross-reactivity profiling is not just recommended; it is essential for the integrity of any research program.
This guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret assays that effectively probe the specificity of this compound or any analogous compound. We will move beyond simple protocols to explain the underlying rationale, ensuring that every experimental step is part of a self-validating system.
Understanding the Landscape: Potential Cross-Reactivity of Sulfonamides
Benzenesulfonamides are a common motif in medicinal chemistry, famously serving as the scaffold for sulfa drugs and a wide array of enzyme inhibitors. However, the very features that make them effective can also be a source of analytical trouble. Before initiating any specific assays, it is crucial to understand the potential mechanisms of interference.
-
Non-Specific Protein Binding: The sulfonamide moiety can engage in hydrogen bonding and hydrophobic interactions, leading to binding with off-target proteins, including assay reagents like enzymes (e.g., luciferases, peroxidases) or serum albumin used in cell culture media.
-
Enzyme Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases, a class of enzymes present in various tissues and cell lines. Uncharacterized inhibition of such endogenous enzymes can confound results in cell-based assays.
-
Assay Technology Interference: The compound itself may possess intrinsic properties that interfere with the detection method. This includes autofluorescence, light scattering, or quenching of a fluorescent or luminescent signal.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, a phenomenon that can be mistaken for true, specific inhibition.
The following diagram illustrates a typical decision-making workflow when a potential sulfonamide-related assay interference is suspected.
Caption: Workflow for investigating suspected assay interference.
Comparative Analysis: Cross-Reactivity in Common Assay Platforms
To contextualize the potential behavior of this compound, we will compare its expected performance with that of well-characterized, structurally related sulfonamides in three common assay formats. The alternatives chosen for comparison are Acetazolamide , a classic carbonic anhydrase inhibitor, and Celecoxib , a COX-2 inhibitor, both containing a benzenesulfonamide core.
Immunoassays (e.g., ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) rely on antibody-antigen recognition and an enzymatic reporter (e.g., Horseradish Peroxidase, HRP). Interference can occur at multiple stages.
Experimental Protocol: ELISA Interference Assessment
-
Objective: To determine if this compound directly inhibits the HRP enzyme or interferes with the antibody-antigen binding.
-
Materials:
-
Pre-coated ELISA plate (e.g., TNF-alpha).
-
Detection antibody conjugated to HRP.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Test compounds: this compound, Acetazolamide, Celecoxib, and a known HRP inhibitor (e.g., sodium azide) as a positive control.
-
-
Procedure:
-
Direct HRP Inhibition:
-
In a clear 96-well plate, add HRP enzyme solution.
-
Add serial dilutions of the test compounds (e.g., from 100 µM down to 1 nM).
-
Incubate for 15 minutes at room temperature.
-
Add TMB substrate and incubate for a further 15 minutes.
-
Add stop solution and read absorbance at 450 nm.
-
-
Binding Interference:
-
Run a standard ELISA protocol for the target of interest.
-
During the incubation step with the detection antibody, add the test compounds at a fixed high concentration (e.g., 10 µM).
-
Complete the remaining ELISA steps and compare the signal to a vehicle control.
-
-
-
Interpretation: A decrease in signal in the direct HRP inhibition assay indicates compound-mediated enzyme inhibition. A decrease in signal in the binding interference assay, but not the direct inhibition assay, suggests interference with antibody-antigen interaction.
Comparative Data Summary (Hypothetical Data Based on Known Class Effects)
| Compound | Predicted HRP Inhibition (IC₅₀) | Predicted Binding Interference | Rationale / Notes |
| This compound | > 100 µM | Low to Moderate | N-substituted sulfonamides can chelate the heme iron in HRP at high concentrations. The methylamino group may increase solubility, potentially reducing non-specific binding compared to more hydrophobic analogs. |
| Acetazolamide | > 100 µM | Low | Generally considered a low-risk compound for direct ELISA interference due to its high polarity. |
| Celecoxib | ~50-100 µM | Moderate to High | Its higher lipophilicity increases the risk of non-specific binding to antibodies and other proteins in the assay matrix. |
Cell-Based Viability Assays (e.g., MTT, CellTiter-Glo®)
Cell-based assays are critical but can be confounded by compounds that interfere with metabolic readouts or the reporter system itself.
Experimental Protocol: CellTiter-Glo® Luminescence Interference Assay
-
Objective: To determine if this compound inhibits the luciferase enzyme used in the CellTiter-Glo® assay.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
White, opaque 96-well plates.
-
Test compounds.
-
ATP standard.
-
-
Procedure (Acellular):
-
Reconstitute the CellTiter-Glo® reagent as per the manufacturer's instructions.
-
In the wells of the plate, add a fixed concentration of ATP (e.g., 1 µM).
-
Add serial dilutions of the test compounds.
-
Add the CellTiter-Glo® reagent to initiate the reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Interpretation: A dose-dependent decrease in luminescence in this cell-free format is a clear indicator of direct luciferase inhibition, a common artifact for many small molecules.
Comparative Data Summary (Hypothetical Data Based on Known Class Effects)
| Compound | Predicted Luciferase Inhibition (IC₅₀) | Potential for Off-Target Cytotoxicity | Rationale / Notes |
| This compound | > 50 µM | Low | The simple structure is less likely to be a potent luciferase inhibitor compared to more complex, heterocyclic-containing compounds. Cytotoxicity would be target-dependent. |
| Acetazolamide | > 100 µM | Very Low | High polarity and known safety profile suggest a low probability of interference or non-specific cytotoxicity. |
| Celecoxib | ~10-20 µM | Moderate | Known to inhibit various kinases and other cellular targets at higher concentrations, which can lead to cytotoxicity that is independent of its primary COX-2 target. May also show some luciferase inhibition. |
The following diagram outlines the workflow for distinguishing true cytotoxicity from assay interference.
Caption: Deconvolution of cytotoxicity vs. assay interference.
Authoritative Grounding: Best Practices and Final Recommendations
The scientific community has developed robust guidelines for identifying and mitigating the impact of assay interference. The principles of "Promiscuity and Pan-Assay Interference Compounds (PAINS)" are highly relevant to the sulfonamide class. It is critical to not only perform the counter-screens described above but also to assess the compound's behavior in the presence of detergents like Triton X-100 or Tween-20. The inclusion of a non-ionic detergent can disrupt compound aggregates, and a restoration of activity in its presence is a strong indicator of aggregation-based inhibition.
Final Recommendations for this compound:
-
Mandatory Counter-Screening: Before committing to extensive SAR studies, subject the compound to a panel of acellular counter-screens, including those for HRP and luciferase inhibition.
-
Orthogonal Assay Confirmation: Any significant finding in a primary assay must be confirmed using an alternative method with a different detection technology. For example, a hit in a fluorescent assay should be confirmed with a label-free technology like Surface Plasmon Resonance (SPR).
-
Detergent Sensitivity Testing: For enzymatic assays, routinely test the compound's activity in the presence and absence of 0.01% Triton X-100 to rule out aggregation as a mechanism of action.
-
Structural Analogue Analysis: Test a close structural analogue that is predicted to be inactive against the primary target. If this "inactive" analogue shows activity in the assay, it strongly suggests an artifact or off-target effect related to the chemical scaffold.
By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently characterize the biological activity of this compound, ensuring that the data generated is robust, reliable, and truly reflective of its on-target pharmacology.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Nishihara, Y., et al. (2018). Evaluation of a novel non-competitive inhibitor of horseradish peroxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Thorne, N., et al. (2010). A new resource for identifying and reporting sources of assay interference. Current Chemical Genomics. [Link]
A Head-to-Head Comparison of Synthetic Routes for 2-(Methylamino)benzene-1-sulfonamide: A Guide for Researchers
Introduction: The Significance of 2-(Methylamino)benzene-1-sulfonamide
This compound is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring an ortho-disubstituted aromatic ring with both a sulfonamide and a secondary amine, makes it a valuable building block in medicinal chemistry. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and process development. This guide provides a detailed head-to-head comparison of two distinct and practical synthetic routes to this target molecule, supported by experimental data and procedural insights to inform your research and development efforts.
Overview of Synthetic Strategies
Two primary synthetic strategies have been identified and will be critically evaluated in this guide:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the displacement of a halogen atom from a pre-formed benzenesulfonamide ring by methylamine. It is a convergent approach that builds the target molecule by forming a key C-N bond.
-
Route B: Reductive Amination : This strategy begins with a commercially available aminobenzenesulfonamide and introduces the methyl group to the existing amino functionality. This linear approach modifies a readily available precursor to achieve the final product.
This guide will dissect each route, providing detailed experimental protocols, a comparison of key performance metrics, and an analysis of the underlying chemical principles that govern the success of each method.
Route A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route leverages the reactivity of an activated aryl halide with an amine nucleophile. The presence of the electron-withdrawing sulfonamide group ortho to the halogen is crucial for activating the ring towards nucleophilic attack, making this a viable and often high-yielding strategy.[1][2]
Reaction Scheme
Caption: General workflow for the SNAr synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established SNAr chemistry.
-
Reaction Setup : To a pressure-rated reaction vessel, add 2-bromobenzenesulfonamide (1.0 eq.).
-
Reagent Addition : Add a solution of methylamine (2.0-3.0 eq., typically as a solution in THF or as a condensed gas). The excess methylamine acts as both the nucleophile and the base to neutralize the HBr formed.
-
Solvent : Anhydrous tetrahydrofuran (THF) or a similar polar aprotic solvent is added to dissolve the starting materials.
-
Reaction Conditions : The vessel is securely sealed and heated to 80-100 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality and Experimental Insights
-
Choice of Halogen : Bromine is a good leaving group for SNAr reactions. While fluorine is more activating, bromo-derivatives are often more readily available and cost-effective.
-
Solvent : A polar aprotic solvent like THF is ideal as it can solvate the reactants without interfering with the nucleophilic attack.
-
Temperature and Pressure : Heating in a sealed vessel is necessary to overcome the activation energy of the reaction and to keep the volatile methylamine in the reaction mixture.
-
Excess Nucleophile : Using an excess of methylamine drives the reaction to completion and avoids the need for an additional base, simplifying the reaction mixture.[3]
Route B: Synthesis via Reductive Amination
This route is a classic and highly reliable method for the N-alkylation of primary amines.[4] It proceeds via the in-situ formation of an imine from the starting amine and formaldehyde, which is then immediately reduced by a hydride reagent to form the methylated amine.[5]
Reaction Scheme
Caption: Workflow for the reductive amination synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established reductive amination chemistry.
-
Reaction Setup : In a round-bottom flask, dissolve 2-aminobenzenesulfonamide (1.0 eq.) in methanol.[6]
-
Imine Formation : Add an aqueous solution of formaldehyde (1.1-1.5 eq.) to the stirred solution. The mixture is typically stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction : The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH₄) (1.5-2.0 eq.) is added portion-wise. The portion-wise addition is crucial to control the exothermic reaction and gas evolution.
-
Reaction Conditions : After the addition of NaBH₄, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up : The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.
Causality and Experimental Insights
-
Starting Material : 2-Aminobenzenesulfonamide is a commercially available and relatively inexpensive starting material, making this route economically attractive.[6]
-
Reducing Agent : Sodium borohydride is a mild and selective reducing agent that is easy to handle and effectively reduces the imine intermediate without affecting the sulfonamide or aromatic ring.
-
pH Control : Sometimes, the addition of a small amount of acetic acid can catalyze the imine formation, but care must be taken as it can also react with the borohydride. For many substrates, the reaction proceeds well without pH adjustment.
-
One-Pot Procedure : The key advantage of this method is that it is a one-pot reaction, which avoids the isolation of the potentially unstable imine intermediate, thereby improving efficiency and overall yield.
Head-to-Head Performance Comparison
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Reductive Amination | Analysis |
| Starting Material Cost & Availability | Moderate (2-Bromobenzenesulfonamide) | Low (2-Aminobenzenesulfonamide) | Route B is more cost-effective due to the lower cost of the starting material. |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>90%) | Reductive amination is known for its high efficiency and often provides higher yields. |
| Reaction Conditions | Harsher (High temp., high pressure) | Milder (Room temp. or gentle cooling) | Route B is operationally simpler and safer, requiring less specialized equipment. |
| Scalability | Moderate (Requires pressure vessel) | High (Standard laboratory glassware) | The milder conditions of Route B make it more amenable to large-scale synthesis. |
| Purification | Column chromatography often required | Recrystallization may be sufficient | The cleaner reaction profile of reductive amination can simplify the purification process. |
| Key Challenges | Potential for side reactions; handling of gaseous methylamine; requires pressure equipment. | Controlling the exotherm during NaBH₄ addition; potential for over-methylation (dimethylation) if conditions are not optimized. | Both routes have manageable challenges, but those in Route A are more equipment-intensive. |
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution (Route A) and Reductive Amination (Route B) are viable and effective methods for the synthesis of this compound.
Route B (Reductive Amination) emerges as the superior choice for most laboratory and scale-up applications. Its advantages include:
-
Higher expected yields and cleaner reaction profiles.
-
Milder and safer reaction conditions , which do not require specialized pressure equipment.
-
Lower cost of starting materials , making it more economically viable.
-
Operational simplicity as a one-pot procedure.
Route A (Nucleophilic Aromatic Substitution) remains a solid alternative, particularly if the starting 2-halobenzenesulfonamide is readily available or if functional groups sensitive to reducing agents are present in a more complex derivative of the target molecule.
For researchers and drug development professionals, the choice of synthesis will ultimately depend on factors such as available starting materials, required scale, and equipment availability. However, for the straightforward synthesis of this compound, the reductive amination of 2-aminobenzenesulfonamide offers a more efficient, economical, and scalable pathway.
References
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Optimized selective N-methylation of peptides on solid support. ResearchGate. (2025). Retrieved January 18, 2026, from [Link]
-
Process for producing optically active benzene-sulfonamide derivatives. European Patent Office - EP 0380144 A1. Retrieved January 18, 2026, from [Link]
- Benzenesulfonamides and a process for their preparation. (1992). Google Patents.
- Method for synthesizing benzene sulfonamide compounds. (2014). Google Patents.
-
United States Patent. (2003). Google Patents. Retrieved January 18, 2026, from [Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (2021). Google Patents.
-
Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
United States Patent. (2005). Google Patents. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 2-hydroxybenzenesulfonamide. (1985). Google Patents.
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. (2019). Retrieved January 18, 2026, from [Link]
-
United States Patent. (2007). Google Patents. Retrieved January 18, 2026, from [Link]
- Process for producing optically active benzene-sulfonamide derivates. (1988). Google Patents.
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. (2018). Retrieved January 18, 2026, from [Link]
- Process to prepare sulfonamides. (2003). Google Patents.
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. (2024). Retrieved January 18, 2026, from [Link]
-
2-Aminobenzenesulfonamide. PubChem. Retrieved January 18, 2026, from [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). (2020). Retrieved January 18, 2026, from [Link]
Sources
- 1. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 2. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 3. US5143937A - Benzenesulfonamides and a process for their preparation - Google Patents [patents.google.com]
- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the In Vivo Efficacy of Benzenesulfonamide Analogs in Glioblastoma Treatment
Introduction: The Pressing Need for Novel Glioblastoma Therapies and the Promise of Benzenesulfonamide Analogs
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, underscoring the urgent need for novel therapeutic strategies. One promising avenue of research involves the targeting of aberrant signaling pathways that drive tumor growth and survival. The Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase, has emerged as a potential therapeutic target in GBM.[1] Benzenesulfonamide analogs have been identified as a class of small molecules with kinase-inhibiting properties, making them attractive candidates for the development of anti-GBM agents.[1]
This guide provides an in-depth comparison of the efficacy of a series of benzenesulfonamide analogs, with a focus on their potential as anti-glioblastoma agents. While direct head-to-head in vivo comparative data for a wide range of these specific analogs is nascent, this document synthesizes available preclinical data to offer insights into their structure-activity relationships and therapeutic potential. We will delve into the experimental data, from initial in vitro screening to focused in vivo validation, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Comparative Analysis of Benzenesulfonamide Analogs: From In Vitro Cytotoxicity to In Vivo Potential
A study by Al-Ghorbani et al. (2022) synthesized and evaluated a series of novel benzenesulfonamide derivatives for their anti-GBM activity. The initial screening was performed in vitro to assess the cytotoxic potential of these compounds against the U87 glioblastoma cell line. This comparative analysis was crucial in identifying the most promising candidates for further in vivo investigation.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cell growth inhibition of the synthesized benzenesulfonamide analogs in U87 glioblastoma cells at a concentration of 100 µM. This data provides a preliminary structure-activity relationship (SAR) understanding.
| Compound ID | Structure | % Inhibition of U87 Cell Growth (at 100 µM) |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 78% |
| AL34 | (Z)-4-(2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 64.7% |
| AL110 | 4-(2-(2-cyano-3-oxobutanoyl)hydrazinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 53.3% |
| Other Analogs | Various modifications of the hydrazinyl moiety | <50% |
| Cisplatin | (Reference Drug) | 90% |
Data synthesized from Al-Ghorbani et al., 2022.[1]
The in vitro results clearly identified AL106 as the most potent analog, exhibiting 78% inhibition of U87 cell growth. This highlighted the importance of the 4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl moiety for cytotoxic activity. The promising in vitro profile of AL106 prompted its selection for further in vivo evaluation.[1]
In Vivo Efficacy of the Lead Analog, AL106
The antitumor efficacy of AL106 was evaluated in a glioblastoma xenograft mouse model. The study demonstrated that AL106 induced significant cell death in GBM cells compared to non-tumorous cells, suggesting a degree of cancer cell specificity.[1] While a direct comparative in vivo study with the other analogs was not reported, the data for AL106 provides a crucial benchmark for the therapeutic potential of this chemical scaffold.
Experimental Protocols: A Guide to In Vivo Evaluation of Benzenesulfonamide Analogs
The following sections detail the methodologies for the in vivo assessment of benzenesulfonamide analogs, providing a framework for reproducible and robust preclinical studies.
Glioblastoma Xenograft Mouse Model Protocol
This protocol outlines the key steps for establishing and utilizing a GBM xenograft model to evaluate the in vivo efficacy of test compounds.
Caption: A simplified diagram of the TrkA signaling pathway in glioblastoma and the proposed point of inhibition by benzenesulfonamide analogs.
Upon binding of its ligand, nerve growth factor (NGF), the TrkA receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways. [2]These pathways ultimately regulate gene expression programs that promote cell proliferation, survival, and invasion, all of which are hallmarks of cancer. [2]Benzenesulfonamide analogs, such as AL106, are hypothesized to exert their anticancer effects by inhibiting the autophosphorylation of the TrkA receptor, thereby blocking the initiation of these pro-tumorigenic signaling cascades. [1]
Conclusion and Future Directions
The exploration of benzenesulfonamide analogs as inhibitors of the TrkA signaling pathway represents a promising strategy for the development of novel anti-glioblastoma therapies. The in vitro and in vivo data presented in this guide highlight the potential of this chemical scaffold, with compound AL106 emerging as a lead candidate for further preclinical development.
Future research should focus on a more comprehensive in vivo comparison of a wider range of benzenesulfonamide analogs to establish a more definitive structure-activity relationship in a physiological context. Furthermore, studies investigating the pharmacokinetic and pharmacodynamic properties of these compounds, as well as their ability to cross the blood-brain barrier, will be critical for their translation into the clinic. Combination studies with the current standard of care for GBM are also warranted to explore potential synergistic effects. The insights gained from such studies will be invaluable in advancing this promising class of compounds towards clinical application for the treatment of glioblastoma.
References
-
Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(5), 1583. [Link]
-
Wurdak, H., et al. (2016). Receptor Tyrosine Kinase Signaling and Targeting in Glioblastoma Multiforme. Cancers, 8(10), 90. [Link]
-
Geiger, T. R., & Peeper, D. S. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research, 15(19), 5962-5967. [Link]
Sources
A Guide to Orthogonal Methods for Confirming the Structure of 2-(Methylamino)benzene-1-sulfonamide
<Senior Application Scientist
Introduction: Beyond a Single Spectrum
In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a compound like 2-(Methylamino)benzene-1-sulfonamide, a potential synthetic intermediate or a drug candidate, relying on a single analytical technique is insufficient and scientifically unsound. Isomeric impurities or rearrangement products can easily be misinterpreted, leading to costly errors in later-stage development.
This guide details a multi-technique, orthogonal approach to structural elucidation. Orthogonal methods are distinct analytical techniques that measure different properties of a molecule, thereby providing independent, cross-validating pieces of evidence.[1][2][3][4] By combining data from High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction, we can construct an unassailable, three-dimensional portrait of this compound, ensuring the highest degree of scientific certainty.
The Orthogonal Workflow: A Strategy for Certainty
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylamino)benzene-1-sulfonamide
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and environmentally sound disposal. This guide provides a comprehensive framework for the proper disposal of 2-(Methylamino)benzene-1-sulfonamide, a member of the sulfonamide class of compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel, the community, and the environment.
The core principle of this guide is risk mitigation. Sulfonamide-class compounds can present a range of hazards, and their improper disposal can lead to environmental persistence and unforeseen ecological consequences.[1][2] Therefore, simply following steps is insufficient; understanding the rationale behind them is paramount to fostering a culture of safety and responsibility.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, the hazards can be inferred from data on structurally related sulfonamides and benzene sulfonamides.
The primary risks associated with this class of compounds involve corrosive properties and potential harm if ingested or inhaled.[3][4] Furthermore, the benzene and sulfonamide moieties suggest that combustion can release toxic fumes, including oxides of nitrogen and sulfur.[5]
Table 1: Generalized Hazard Profile for Benzene Sulfonamide Derivatives
| Hazard Category | Potential Risks and Considerations | Supporting Rationale |
| Health Hazards | Skin and Eye Damage: Many sulfonamide compounds are classified as corrosive, capable of causing severe skin burns and eye damage upon contact.[3] | The acidic nature of the sulfonamide group and the reactivity of the amine can contribute to corrosive effects. |
| Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4] | Fine particulates can directly irritate the mucosal membranes of the respiratory tract. | |
| Ingestion Hazard: Compounds in this class can be harmful if swallowed.[3] | The toxicological properties of many specific sulfonamides have not been fully investigated, necessitating caution.[3] | |
| Physical Hazards | Combustion Products: Burning may produce toxic and obnoxious fumes, including carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen.[5] | The thermal decomposition of organosulfur and nitrogen compounds invariably leads to the formation of hazardous gases. |
| Environmental Hazards | Aquatic Toxicity: Some related compounds are known to cause long-lasting harmful effects to aquatic life.[6] | The persistence of sulfonamides in wastewater treatment can lead to the formation of active conjugates, posing a sustained risk to aquatic ecosystems.[7] |
| Environmental Persistence: Sulfonamides are not always readily biodegradable and can persist in the environment, particularly in soil and water.[2][8] | The stable aromatic ring structure contributes to the compound's resistance to rapid environmental degradation. |
Pre-Disposal Handling and Waste Segregation
Proper handling and segregation at the point of generation are the most critical steps in the waste management process. Cross-contamination of waste streams can create complex and expensive disposal challenges and may violate regulatory requirements.
Protocol 1: Waste Accumulation and Segregation
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of generation, for collecting waste this compound. This area must be under the control of the laboratory personnel.
-
Select Appropriate Waste Containers: Use only chemically compatible, leak-proof containers with secure screw-on caps. The container must be in good condition, free of cracks or residue on the outside.
-
Label the Container Correctly: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound". List any other constituents if it is a mixed waste.
-
Segregate the Waste:
-
Solid Waste: Collect pure or minimally contaminated solid this compound in a designated solid waste container. This includes unused reagents and material from spill cleanups.
-
Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are grossly contaminated should be placed in the same solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Keep Containers Closed: Except when adding waste, the container must be kept securely closed. This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.
Caption: Diagram 1: Workflow for initial handling and segregation of waste.
Primary Disposal Pathway: Professional Waste Management
The only universally compliant and safe method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the disposal of chemical waste.[9] Professional contractors are equipped to handle, transport, and dispose of hazardous materials in a compliant manner, typically via high-temperature incineration. Incineration is the preferred method for many organic and hazardous pharmaceutical wastes as it ensures complete destruction of the compound, preventing its release into the environment.[10][11]
Protocol 2: Preparing Waste for Professional Disposal
-
Ensure Proper Labeling: Double-check that the waste container is clearly and accurately labeled with its contents.
-
Request a Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from your EHS department. Do not move the waste to a central collection point unless instructed to do so.
-
Document the Waste: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and regulatory agencies.
Prohibited Disposal Methods and Scientific Rationale
Understanding what not to do is as important as knowing the correct procedure. The following methods are strictly prohibited due to significant safety, environmental, and regulatory risks.
-
DO NOT Dispose Down the Drain: Sulfonamides are not effectively removed by standard wastewater treatment processes.[7] Their release into the sewer system can lead to the contamination of waterways, harming aquatic life.[6] The U.S. Environmental Protection Agency (EPA) has moved to ban the sewering of hazardous waste pharmaceuticals from healthcare facilities, a best practice that should be adopted in all research settings.[12][13]
-
DO NOT Dispose in Regular Trash: Disposing of chemical waste in the municipal solid waste stream is illegal and dangerous. It poses a risk to sanitation workers and can lead to the contamination of soil and groundwater through landfill leachate.
-
DO NOT Attempt Unverified Neutralization: While some simple acids and bases can be neutralized in the lab, the chemical treatment of complex organic molecules like aromatic amines requires specific, validated procedures.[14][15] Improper treatment can create even more hazardous byproducts or result in an incomplete reaction, failing to mitigate the original hazard.
Comprehensive Disposal Decision Framework
The following diagram provides a logical framework to guide all decisions regarding the disposal of this compound and associated materials.
Caption: Diagram 2: A decision-making guide for all disposal scenarios.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines, as they are tailored to local regulations and facility capabilities.
References
- CEDA. (2019). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Amino-2-methylbenzenesulfonamide.
- University of Michigan Environment, Health & Safety. (n.d.). Benzene Standard Operating Procedure.
- Suvchem Laboratory Chemicals. (n.d.). SULPHANILAMIDE AR (P-AMINO BENZENE SULPHONAMIDE) Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(3), 235-245. Retrieved from [Link]
-
Boxall, A. B. A., et al. (2007). Environmental fate of two sulfonamide antimicrobial agents in soil. Journal of Environmental Quality, 36(3), 637-645. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric Studies for the Incineration of an Anion Exchange Resin. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Kümmerer, K. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology, 52(12), 7032-7042. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2015). EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. Retrieved from [Link]
-
Jensen, J. (1999). Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment. Science of The Total Environment, 226(2-3), 93-111. Retrieved from [Link]
Sources
- 1. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental fate of two sulfonamide antimicrobial agents in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. ashp.org [ashp.org]
- 13. kjzz.org [kjzz.org]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
